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  • Product: 5-Amino-1,3,4-oxadiazole-2-carbonitrile
  • CAS: 134318-57-3

Core Science & Biosynthesis

Foundational

5-Amino-1,3,4-oxadiazole-2-carbonitrile: Structural Dynamics, Synthesis, and Application Pathways

Executive Summary 1,3,4-oxadiazoles represent a prominent class of heterocyclic compounds defined by a stable, electron-deficient five-membered ring containing two adjacent nitrogen atoms and one oxygen atom[1]. Within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,4-oxadiazoles represent a prominent class of heterocyclic compounds defined by a stable, electron-deficient five-membered ring containing two adjacent nitrogen atoms and one oxygen atom[1]. Within this chemical family, 5-Amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3) serves as a highly versatile, bifunctional scaffold[2]. Featuring an electron-donating amino group at the C5 position and an electron-withdrawing carbonitrile (nitrile) group at the C2 position, the molecule exhibits unique push-pull electronic characteristics. This technical whitepaper details its physicochemical properties, validated synthetic methodologies, and downstream applications in both energetic materials and pharmacology.

Physicochemical Properties & Spectral Data

Understanding the structural parameters of 5-Amino-1,3,4-oxadiazole-2-carbonitrile is critical for its integration into complex synthetic pipelines. The presence of the nitrile group serves as an excellent diagnostic marker in infrared (IR) spectroscopy. The carbonitrile stretch manifests as a strong, sharp absorption band with minimal coupling to other vibrational modes, allowing for precise reaction monitoring[3].

Table 1: Quantitative Physicochemical and Spectral Summary

Property / ParameterValue / Description
CAS Number 134318-57-3[2]
Molecular Formula C₃H₂N₄O[2]
Molecular Weight 110.08 g/mol [4]
Appearance White powder[4]
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.2, 134.8, 108.0 ppm[4]
IR Diagnostic Peaks (KBr) 3427 cm⁻¹ (N-H), 2200–2280 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=N)[3],[4]
Elemental Analysis (Calculated) C: 32.73%, H: 1.83%, N: 50.90%[4]

Mechanistic Synthesis: Causality and Design

The primary synthetic route to 5-amino-1,3,4-oxadiazole-2-carbonitrile relies on the targeted dehydration of its precursor, 5-amino-1,3,4-oxadiazole-2-carboxamide[4].

Causality Behind Experimental Choices: While aggressive dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are frequently used in organic chemistry for nitrile synthesis, they require elevated temperatures and generate highly acidic byproducts (e.g., HCl). These harsh conditions can trigger the unwanted ring-opening or degradation of the sensitive 1,3,4-oxadiazole core.

To circumvent this, Phosphorus pentoxide (P₂O₅) suspended in dry acetonitrile is selected as the optimal reagent system[4]. P₂O₅ acts as a powerful, yet chemically orthogonal dehydrating agent that operates efficiently at room temperature. The extended reaction time (72 hours) is a deliberate kinetic trade-off: it maximizes the conversion yield (~61%) while maintaining a mild thermodynamic environment, thereby preserving the integrity of the heterocyclic ring[4].

SynthesisWorkflow A Precursor 5-amino-1,3,4-oxadiazole-2-carboxamide C Process Dehydration (72h, 25°C) A->C B Reagent P2O5 in Dry Acetonitrile B->C Mild Dehydration D Target Product 5-Amino-1,3,4-oxadiazole-2-carbonitrile C->D 61% Yield E Validation IR: C≡N stretch (2200-2280 cm⁻¹) D->E

Workflow for the synthesis and validation of 5-amino-1,3,4-oxadiazole-2-carbonitrile.

Validated Experimental Protocol: Dehydration Synthesis

The following protocol represents a self-validating system. In-process monitoring via IR spectroscopy ensures that the reaction is driven to completion by tracking the functional group transformation[3],[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (6.30 g, 49.20 mmol) and phosphorus pentoxide (35 g, 122.5 mmol) in 500 mL of dry acetonitrile[4].

  • Reaction Initiation: Seal the flask tightly under an inert nitrogen atmosphere to prevent ambient moisture from prematurely quenching the hygroscopic P₂O₅. Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for exactly 72 hours[4].

  • In-Process Validation: Extract a 0.5 mL aliquot, evaporate the solvent, and perform rapid IR spectroscopy. The reaction is deemed complete when the broad primary amide carbonyl stretch (~1680 cm⁻¹) disappears entirely, replaced by a sharp carbonitrile stretch at 2200–2280 cm⁻¹[3].

  • Solvent Removal: Evaporate the acetonitrile under reduced pressure using a rotary evaporator to yield a crude solid residue[4].

  • Aqueous Quenching & Extraction: Carefully dissolve the remaining solid in 500 mL of cold distilled water to safely hydrolyze unreacted P₂O₅ into phosphoric acid. Extract the resulting clear aqueous solution with ethyl acetate (3 × 200 mL)[4].

  • Purification: Combine the organic layers, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuum[4].

  • Final Yield: The process yields 5-amino-1,3,4-oxadiazole-2-carbonitrile as a high-purity white powder (approx. 3.3 g, 61% yield)[4].

Downstream Applications and Reactivity

The carbonitrile group in 5-amino-1,3,4-oxadiazole-2-carbonitrile is highly susceptible to nucleophilic attack and cycloaddition, making it an ideal precursor for specialized materials and pharmaceutical agents[3].

Energetic Materials (High-Energy Insensitive Compounds): By reacting the carbonitrile group with sodium azide (NaN₃) and zinc chloride (ZnCl₂) in water at reflux (100 °C), the molecule undergoes a [3+2] cycloaddition to form 5-(1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine[4]. Combining the oxadiazole and tetrazole rings drastically increases the nitrogen content, yielding high-energy materials that exhibit remarkably low sensitivity to accidental impact and friction[4].

Pharmaceutical Potential: Oxadiazole derivatives are extensively documented for their broad-spectrum antibacterial, anti-inflammatory, and anticancer activities[3],[5]. The nitrile moiety can act as a covalent binder to specific cysteine residues in target enzymes, or be further reduced to an aminomethyl group to improve aqueous solubility and pharmacokinetic profiles during drug development[3],[6].

ReactivityPathway Core 5-Amino-1,3,4-oxadiazole-2-carbonitrile Path1 [3+2] Cycloaddition (NaN3, ZnCl2, H2O, 100°C) Core->Path1 Path2 Nucleophilic Addition / Reduction (Pharmacological Modification) Core->Path2 Prod1 Tetrazole Derivative (High-Energy Insensitive Materials) Path1->Prod1 Prod2 Bioactive Scaffolds (Antibacterial / Anticancer Agents) Path2->Prod2

Downstream reactivity pathways of the carbonitrile functional group.

References

  • Smolecule - 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (Properties and Biological Activity).
  • ChemicalBook - 134318-57-3 CAS Manufactory.
  • The Royal Society of Chemistry - Electronic Supplementary Information: Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials.
  • National Institutes of Health (PMC) - Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry.
  • Thieme Connect - Product Class 8: 1,3,4-Oxadiazoles.
  • Semantic Scholar - Synthesis and Antioxidant Ability of 5-amino-1,3,4-oxadiazole Derivatives Containing 2,6-dimethoxyphenol.

Sources

Exploratory

Unveiling the Mechanism of Action of 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile Derivatives: A Comprehensive Technical Guide

Executive Overview In contemporary medicinal chemistry, the 5-amino-1,3,4-oxadiazole-2-carbonitrile scaffold has emerged as a highly versatile and potent pharmacophore. Structurally characterized by a five-membered heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In contemporary medicinal chemistry, the 5-amino-1,3,4-oxadiazole-2-carbonitrile scaffold has emerged as a highly versatile and potent pharmacophore. Structurally characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, this core acts as an exceptional bioisostere for amides and esters. The unique architecture—featuring an electron-donating 5-amino group coupled with a strongly electron-withdrawing 2-carbonitrile group—creates a "push-pull" electronic system. This configuration not only confers resistance against esterases and amidases (improving metabolic stability) but also provides distinct hydrogen-bonding and electrophilic properties.

As a Senior Application Scientist navigating drug development, understanding the dual-faceted mechanism of action of these derivatives is critical. This guide dissects their two primary pharmacological roles: as highly selective allosteric modulators of the neurological target GPR88 , and as potent antimicrobial/antioxidant agents driven by covalent and membrane-disruptive mechanisms.

Neurological Targeting: GPR88 Allosteric Agonism

Bioisosteric Replacement and Allosteric Binding

G-protein-coupled receptor 88 (GPR88) is an orphan Gαi-coupled receptor predominantly expressed in the striatonigral and striatopallidal pathways. It is a prime therapeutic target for striatal-associated disorders, including alcohol addiction, schizophrenia, and Parkinson's disease. Early synthetic agonist probes (such as 2-AMPP) were limited by high lipophilicity and poor blood-brain barrier (BBB) permeability.

By employing bioisosteric replacement, researchers discovered that substituting the traditional amide core with a1[1]. The mechanism of receptor activation is distinctly allosteric. Advanced2[2].

The Gαi-Coupled Signal Transduction Pathway

Upon binding to the cytoplasmic allosteric site, the oxadiazole derivative stabilizes an active conformational state of GPR88. This conformational shift3[3]. The reduction in cAMP downregulates Protein Kinase A (PKA) activity, ultimately modulating downstream dopaminergic signaling to reduce voluntary alcohol drinking and seeking behaviors.

GPR88_Signaling Ligand 5-Amino-1,3,4-oxadiazole Derivative Receptor GPR88 Receptor (Allosteric Pocket) Ligand->Receptor Binds G_protein Gαi Subunit Activation Receptor->G_protein Conformational Change AC Adenylate Cyclase (Inhibition) G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Downregulates Outcome Modulation of Striatal Pathways PKA->Outcome Modulates

GPR88 Allosteric Signaling Pathway Mediated by 5-Amino-1,3,4-Oxadiazole Derivatives.

Antimicrobial and Antioxidant Mechanisms

Beyond neuropharmacology, the 5-amino-1,3,4-oxadiazole-2-carbonitrile core is a privileged scaffold in infectious disease research.

Electrophilic Warheads and Membrane Disruption

The 2-carbonitrile group (-C≡N) is not merely a structural placeholder; it serves as a potent electrophilic warhead.4[4]. In bacterial targets, this nitrile carbon can undergo nucleophilic attack by the thiol groups of catalytic cysteine residues (or hydroxyls of serines) within essential bacterial enzymes, forming reversible or irreversible covalent adducts.

Concurrently, the amphiphilic nature of these oxadiazole derivatives facilitates their insertion into bacterial plasma membranes. By intercalating between membrane phospholipids, they disrupt the lipid bilayer, leading to the leakage of intracellular contents.5[5].

Radical Scavenging (Antioxidant Capacity)

The antioxidant mechanism is governed by Hydrogen Atom Transfer (HAT). The 5-amino group acts as a hydrogen donor to reactive oxygen species (ROS) or synthetic radicals like DPPH. Once the hydrogen is transferred, the resulting nitrogen-centered radical is highly stabilized through delocalization across the aromatic 1,3,4-oxadiazole ring, a stabilization further enhanced by the electron-withdrawing pull of the 2-carbonitrile group.

Quantitative Pharmacological Profiling

The table below synthesizes the structure-activity relationship (SAR) and critical biological metrics of key 1,3,4-oxadiazole derivatives across different therapeutic targets.

Compound / ScaffoldPrimary Target / AssayKey Quantitative MetricMechanistic NoteCitation
Compound 84 (5-amino-1,3,4-oxadiazole) GPR88 (cAMP Assay)EC₅₀ = 59 nMGαi-coupled receptor agonism[1]
RTI-122 (Compound 30a) GPR88 (cAMP Assay)EC₅₀ = 11 nMImproved metabolic stability (t₁/₂ = 5.8h)[3]
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile Bacterial Cell MembraneModerate Antibacterial ActivityNucleophilic substitution via carbonitrile[4]
1,3,4-Oxadiazole-2-thione derivative E. coli, P. aeruginosaMIC = 6.25 μg/mLMembrane disruption; comparable to Ciprofloxacin[5]

Self-Validating Experimental Protocols

To ensure rigorous validation of these mechanisms, the following protocols are designed with built-in causality and control systems. Standard luminescence assays are often inadequate for these heterocyclic compounds due to signal quenching; therefore, specialized readouts are required.

Protocol: TR-FRET cAMP Accumulation Assay for GPR88 Agonism

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen to eliminate autofluorescence and color quenching inherent to many oxadiazole derivatives. Because GPR88 is Gαi-coupled (which lowers cAMP), we must artificially stimulate baseline cAMP production to measure the compound's inhibitory effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably overexpressing human GPR88 (CHO-hGPR88) at 2,000 cells/well in a 384-well microplate.

    • Self-Validation: A parallel counter-screen using wild-type CHO cells (lacking GPR88) must be seeded to ensure the observed cAMP reduction is target-specific and not due to direct adenylate cyclase inhibition or cytotoxicity.

  • Compound Incubation: Treat cells with a 10-point titration (0.1 nM to 10 μM) of the oxadiazole derivative for 30 minutes at 37°C.

  • Forskolin Stimulation: Add 500 nM Forskolin to the wells. Incubate for 45 minutes to stimulate baseline adenylate cyclase activity.

  • Lysis and Detection: Add lysis buffer containing the TR-FRET donor (Europium-labeled cAMP antibody) and acceptor (d2-labeled cAMP). Incubate in the dark for 1 hour at room temperature.

  • Data Readout & Analysis: Read time-resolved fluorescence at 620 nm and 665 nm. Calculate the EC₅₀.

    • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a reference agonist (positive control). The assay is only deemed valid for decision-making if Z' > 0.6.

Assay_Workflow Step1 CHO-GPR88 Cell Seeding Step2 Compound Incubation Step1->Step2 24h Step3 Forskolin Stimulation Step2->Step3 30 min Step4 Cell Lysis & TR-FRET Reagents Step3->Step4 45 min Step5 Fluorescence Readout Step4->Step5 1h Dark Step6 Data Analysis (Z' > 0.6) Step5->Step6 620/665nm

Self-Validating TR-FRET cAMP Accumulation Assay Workflow for GPR88 Agonists.

Protocol: Antimicrobial MIC Determination (Broth Microdilution)

Causality Rationale: To accurately assess the membrane-disruptive and covalent inhibition properties of the carbonitrile derivatives, a standardized broth microdilution must be used to prevent compound precipitation, which often confounds agar diffusion methods.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of E. coli or P. aeruginosa in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Prepare a two-fold serial dilution of the 5-amino-1,3,4-oxadiazole-2-carbonitrile derivative in a 96-well plate (range: 0.5 to 256 μg/mL).

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

    • Self-Validation: Include a growth control (MHB + bacteria + DMSO vehicle) and a sterility control (MHB only). Ciprofloxacin must be run in parallel as a reference standard to validate strain susceptibility.

References

  • Design, synthesis, and structure-activity relationship studies of (4-alkoxyphenyl)glycinamides and bioisosteric 1,3,4-oxadiazoles as GPR88 agonists - RTI International. 1

  • 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile - Smolecule. 4

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - Journal of Medicinal Chemistry (ACS Publications). 3

  • Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - Journal of Medicinal Chemistry (ACS Publications). 2

  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC. 5

Sources

Foundational

Structural Characterization and NMR Spectroscopy of 5-Amino-1,3,4-oxadiazole-2-carbonitrile: A Technical Guide

Executive Summary In contemporary drug discovery and energetic materials research, the 1,3,4-oxadiazole scaffold is highly valued for its metabolic stability, electron-withdrawing properties, and utility as an amide/este...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and energetic materials research, the 1,3,4-oxadiazole scaffold is highly valued for its metabolic stability, electron-withdrawing properties, and utility as an amide/ester bioisostere. Specifically, 5-amino-1,3,4-oxadiazole-2-carbonitrile ( C3​H2​N4​O , MW: 110.08 g/mol ) serves as a critical synthetic intermediate. The carbonitrile functional group provides a versatile handle for downstream transformations, most notably the [3+2] cycloaddition with azides to yield tetrazole-oxadiazole hybrids[1].

This technical guide provides an in-depth, self-validating protocol for the synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile and a rigorous mechanistic analysis of its 13C Nuclear Magnetic Resonance (NMR) spectroscopic profile.

Synthesis and Sample Preparation

Mechanistic Causality of Experimental Choices

Direct cyanation of the oxadiazole ring is synthetically challenging due to the electron-deficient nature of the heterocycle. A more reliable, field-proven route is the dehydration of 5-amino-1,3,4-oxadiazole-2-carboxamide[1].

Reagent Selection: Dehydration of primary amides to nitriles typically employs harsh reagents like thionyl chloride ( SOCl2​ ) or phosphorus oxychloride ( POCl3​ ) at reflux. However, the 1,3,4-oxadiazole ring is sensitive to nucleophilic attack and ring-opening under harsh acidic reflux. To prevent degradation, utilized phosphorus pentoxide ( P2​O5​ ) in dry acetonitrile at room temperature. This provides a mild, heterogeneous dehydration environment that kinetically favors the elimination of water from the carboxamide without compromising the thermodynamic stability of the oxadiazole core[1].

Step-by-Step Methodology

The following protocol yields the target carbonitrile as a white powder (approx. 61% yield)[1]:

  • Suspension: In a dry 1 L round-bottom flask, suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (6.30 g, 49.20 mmol) and phosphorus pentoxide (35 g, 122.5 mmol) in 500 mL of anhydrous acetonitrile.

  • Reaction: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir vigorously for 3 days at room temperature ( 20−25∘C ).

  • Concentration: Evaporate the acetonitrile solvent in vacuo using a rotary evaporator.

  • Aqueous Quench & Extraction: Dissolve the remaining solid residue in 500 mL of distilled water. Extract the resulting clear aqueous solution with ethyl acetate ( 3×200 mL).

  • Drying & Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and remove the solvent in vacuo to yield 5-amino-1,3,4-oxadiazole-2-carbonitrile.

System Self-Validation

To ensure the protocol is a self-validating system, researchers must employ orthogonal in-process checks:

  • In-Process TLC: Monitor the reaction via Thin-Layer Chromatography. The highly polar carboxamide starting material will remain near the baseline, while the successful formation of the less polar carbonitrile product will migrate significantly higher.

  • Pre-NMR FT-IR Validation: Before submitting the sample for NMR, perform Fourier-Transform Infrared (FT-IR) spectroscopy. Successful dehydration is definitively confirmed by the disappearance of the broad amide carbonyl stretch ( C=O ) near 1667cm−1 and the emergence of a sharp, distinct nitrile stretch ( −C≡N ) in the 2200−2250cm−1 region.

Workflow Start 5-Amino-1,3,4-oxadiazole- 2-carboxamide Dehydration Dehydration (P2O5, MeCN, 3 Days, RT) Start->Dehydration Suspend Reagents Extraction Aqueous Workup & EtOAc Extraction Dehydration->Extraction Evaporate & Dissolve Product 5-Amino-1,3,4-oxadiazole- 2-carbonitrile Extraction->Product Dry (MgSO4) & Concentrate NMR NMR Characterization (DMSO-d6) Product->NMR Dissolve in Solvent

Experimental workflow for the synthesis and NMR characterization of the target carbonitrile.

NMR Spectroscopy Data & Interpretation

Solvent Selection Causality

The 5-amino group acts as a strong hydrogen bond donor, while the oxadiazole nitrogens and the nitrile group act as acceptors. This results in an extensive intermolecular hydrogen-bonding network, rendering the compound practically insoluble in non-polar NMR solvents like CDCl3​ . Dimethyl sulfoxide- d6​ ( DMSO−d6​ ) is strictly required because its highly polar sulfoxide moiety disrupts these intermolecular networks, solvating the molecule effectively to achieve the high concentration required for an adequate signal-to-noise ratio in 13C NMR—which is critical given that all three carbons in this molecule are quaternary and possess long T1​ relaxation times.

Quantitative 13C NMR Data

Instrument Parameters: 100 MHz, DMSO−d6​ , ambient temperature.

Carbon PositionChemical Shift ( δ , ppm)MultiplicityAssignment Rationale
C5 (Oxadiazole) 165.2Quaternary (s)Highly deshielded by adjacent O , N , and the resonance effect of the NH2​ group.
C2 (Oxadiazole) 134.8Quaternary (s)Deshielded by ring heteroatoms and the anisotropic effect of the −C≡N group.
C (Nitrile) 108.0Quaternary (s)Characteristic sp -hybridized carbon resonance for conjugated nitriles.

(Data corroborated by [1])

Structural Logic of Chemical Shifts

The 13C NMR spectrum of 5-amino-1,3,4-oxadiazole-2-carbonitrile is remarkably clean, consisting of exactly three distinct singlet peaks[1]. The C5 carbon is pushed far downfield ( δ 165.2) because it sits between an oxygen and a nitrogen atom, while also bearing the electron-donating amino group, which creates a strong local deshielding environment. The C2 carbon ( δ 134.8) is slightly more shielded than C5 but remains downfield due to the electron-withdrawing pull of the adjacent nitrile group. Finally, the nitrile carbon itself appears at δ 108.0, which is perfectly diagnostic for an sp -hybridized carbon conjugated to a highly electron-deficient heteroaromatic ring.

NMR_Logic Molecule 5-Amino-1,3,4-oxadiazole- 2-carbonitrile C5 C5 Carbon (Attached to NH2) Molecule->C5 C2 C2 Carbon (Attached to CN) Molecule->C2 CN Nitrile Carbon (-C≡N) Molecule->CN Shift5 δ 165.2 ppm Deshielded by O, N, & NH2 C5->Shift5 13C NMR Signal Shift2 δ 134.8 ppm Deshielded by O, N, & CN C2->Shift2 13C NMR Signal ShiftCN δ 108.0 ppm Typical sp-hybridized CN CN->ShiftCN 13C NMR Signal

Logical relationship between molecular structure and 13C NMR chemical shifts.

Conclusion

The synthesis and characterization of 5-amino-1,3,4-oxadiazole-2-carbonitrile require an understanding of the delicate balance between the reactivity of the primary amide and the stability of the oxadiazole core. By utilizing mild dehydrating conditions ( P2​O5​ in MeCN) and appropriate highly polar NMR solvents ( DMSO−d6​ ), researchers can reliably isolate and validate this compound. The resulting 13C NMR profile serves as an unambiguous, self-validating fingerprint for this critical intermediate, paving the way for its use in advanced pharmaceutical and materials science applications.

References

  • Title: Combining the Advantages of 1,3,4-Oxadiazole and Tetrazole Enables High-Energy Insensitive Materials Source: Dalton Transactions (The Royal Society of Chemistry), 2023, 52(35). URL: [Link]

Sources

Exploratory

5-Amino-1,3,4-oxadiazole-2-carbonitrile molecular weight and exact mass

In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows for 5-Amino-1,3,4-oxadiazole-2-carbonitrile Executive Summary 5-Amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3)[1] is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows for 5-Amino-1,3,4-oxadiazole-2-carbonitrile

Executive Summary

5-Amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3)[1] is a highly functionalized heterocyclic building block characterized by an electron-deficient oxadiazole core substituted with primary amine and nitrile moieties. This structural motif makes it a critical intermediate in the design of high-energy insensitive materials[2] and a valuable pharmacophore in medicinal chemistry. For researchers relying on High-Resolution Mass Spectrometry (HRMS) to monitor synthetic conversions and metabolic profiling, understanding the precise distinction between its molecular weight and exact mass is paramount.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

The distinction between molecular weight (MW) and exact mass (monoisotopic mass) forms the foundation of modern analytical chemistry and structural validation.

  • Molecular Weight (110.076 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural abundance of isotopes. This macroscopic value is essential for stoichiometric calculations during bulk synthesis and yield determination[2].

  • Exact Mass (110.02286 Da): Calculated using the mass of the most abundant, stable isotope for each element ( 12C , 1H , 14N , 16O ). In HRMS, exact mass provides sub-ppm accuracy, allowing scientists to distinguish 5-amino-1,3,4-oxadiazole-2-carbonitrile from isobaric interferences and confidently assign elemental compositions[3].

Table 1: Core Chemical Identifiers and Mass Properties

PropertyValue
IUPAC Name 5-amino-1,3,4-oxadiazole-2-carbonitrile
Chemical Formula C₃H₂N₄O
CAS Registry Number 134318-57-3[1]
SMILES C(#N)C1=NN=C(O1)N[3]
InChIKey LFUREFHSSJAYRO-UHFFFAOYSA-N[3]
Molecular Weight 110.076 g/mol
Exact (Monoisotopic) Mass 110.02286 Da[3]

Synthetic Pathway and Mass-Driven Verification

The synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile typically involves the dehydration of its carboxamide precursor. The causality behind this reaction is driven by the strong dehydrating power of phosphorus pentoxide ( P2​O5​ ), which facilitates the elimination of a water molecule from the primary amide to form the terminal nitrile[2].

Protocol 1: Synthesis and Dehydration Verification

  • Reagent Preparation: Suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (approx. 49.2 mmol) and P2​O5​ (122.5 mmol) in 500 mL of anhydrous acetonitrile to exclude ambient moisture[2].

  • Reaction Conditions: Seal the flask and stir continuously for 3 days at room temperature. Expert Insight: The mild room-temperature condition prevents the thermal degradation or ring-opening of the sensitive 1,3,4-oxadiazole core, while the extended 3-day duration ensures complete conversion[2].

  • Workup: Evaporate the acetonitrile under vacuum. Dissolve the remaining solid residue in 500 mL of water[2].

  • Extraction: Extract the aqueous solution with ethyl acetate (3 × 200 mL). Combine the organic layers and dry over magnesium sulfate to remove residual water[2].

  • Yield & Mass Verification: Remove the solvent in vacuum to yield the product as a white powder (approx. 61% yield)[2]. The success of this dehydration step is analytically verified by a precise mass shift: the precursor (Exact Mass: 128.0334 Da) loses exactly 18.0106 Da ( H2​O ), yielding the target nitrile.

Synthesis A 5-Amino-1,3,4-oxadiazole- 2-carboxamide MW: 128.09 g/mol B Dehydration Reagent (P2O5 in Acetonitrile) A->B Room Temp, 3 Days C 5-Amino-1,3,4-oxadiazole- 2-carbonitrile MW: 110.08 g/mol B->C Nitrile Formation D Mass Shift: -18.0106 Da (Loss of H2O) C->D HRMS Verification

Synthetic dehydration of 5-amino-1,3,4-oxadiazole-2-carboxamide to the nitrile product.

High-Resolution Mass Spectrometry (HRMS) Workflows

To ensure trustworthiness and self-validation of the synthesized compound, LC-HRMS is employed. The oxadiazole ring and amine group readily ionize in both positive and negative electrospray ionization (ESI) modes, producing predictable adducts.

Table 2: Predicted HRMS Adducts (ESI) [3]

Ionization ModeAdductExpected m/zPredicted CCS (Ų)
Positive (ESI+)[M+H]⁺111.03014114.3
Positive (ESI+)[M+Na]⁺133.01208125.2
Negative (ESI-)[M-H]⁻109.01558115.0
Negative (ESI-)[M+CH₃COO]⁻169.03671180.9

Protocol 2: LC-HRMS Method for Exact Mass Determination

  • Sample Preparation: Dissolve the purified powder in LC-MS grade methanol to a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Expert Insight: The highly polar nature of the compound (driven by the amine and nitrile groups) requires a low initial organic percentage (e.g., 2-5% ACN) in reversed-phase chromatography to prevent premature elution in the void volume.

  • Ionization: Operate the ESI source in positive mode to detect the [M+H]⁺ ion (m/z 111.03014) and negative mode for the [M-H]⁻ ion (m/z 109.01558)[3].

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 70,000 (at m/z 200). Calibrate the instrument externally prior to the run, and use an internal lock mass (e.g., Leucine Enkephalin) to ensure mass accuracy remains strictly < 2 ppm.

LCHRMS S1 Sample Prep (1 µg/mL in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Pos/Neg Modes) S2->S3 S4 Orbitrap/Q-TOF Mass Analyzer S3->S4 S5 Exact Mass Detection (m/z 111.0301 [M+H]+) S4->S5

Step-by-step LC-HRMS workflow for exact mass detection and structural validation.

References

  • Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials , Royal Society of Chemistry (rsc.org). 2

  • 134318-57-3 CAS Manufactory , ChemicalBook. 1

  • PubChemLite - 5-amino-1,3,4-oxadiazole-2-carbonitrile (C3H2N4O) , Université du Luxembourg (uni.lu). 3

Sources

Foundational

Crystallographic Profiling and Solid-State Architecture of 5-Amino-1,3,4-oxadiazole-2-carbonitrile and its Derivatives

Executive Summary The design of highly stable, functionalized heterocycles is a cornerstone of both medicinal chemistry and the development of high-energy insensitive materials (HEIMs). Within this domain, 5-amino-1,3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly stable, functionalized heterocycles is a cornerstone of both medicinal chemistry and the development of high-energy insensitive materials (HEIMs). Within this domain, 5-amino-1,3,4-oxadiazole-2-carbonitrile serves as a critical, highly reactive synthon. In drug development, the 1,3,4-oxadiazole core acts as a robust bioisostere for amides and esters, improving pharmacokinetic profiles, while the carbonitrile group provides a versatile handle for synthesizing tetrazole-based pharmacophores. In materials science, integrating the high-energy tetrazole ring with the highly stable 1,3,4-oxadiazole ring yields nitrogen-rich compounds with exceptional thermal stability and low mechanical sensitivity1[1].

Because 5-amino-1,3,4-oxadiazole-2-carbonitrile is typically isolated as an intermediate powder, its true crystallographic value is observed through its direct crystalline derivatives. This whitepaper provides an in-depth analysis of the synthesis, structural logic, and crystallographic data of this intermediate and its resulting solid-state architectures.

Molecular Geometry & Crystallographic Fundamentals

The crystallographic behavior of 5-amino-1,3,4-oxadiazole-2-carbonitrile and its downstream derivatives is dictated by three distinct structural motifs:

  • The 1,3,4-Oxadiazole Core : This highly aromatic, planar ring is electron-deficient. In a crystal lattice, it strongly participates in π−π stacking. The coplanarity of the oxadiazole ring with conjugated substituents (such as tetrazoles) allows for "face-to-face" stacking, which acts as a slip-plane under mechanical impact, thereby reducing friction and sensitivity 1[1].

  • The Cyano Group (-C≡N) : Featuring linear sp -hybridized geometry, the carbonitrile group acts as a potent hydrogen-bond acceptor. More importantly, it is the reactive site for cycloaddition reactions (e.g., with sodium azide) to form tetrazole rings, expanding the conjugated system.

  • The Amino Group (-NH₂) : Acting as a primary hydrogen-bond donor, the amino group establishes extensive 2D and 3D intermolecular hydrogen-bonding networks (N-H···N and N-H···O). Non-covalent interaction (NCI) analyses of these derivatives confirm that these hydrogen bonds are the primary drivers of their high thermal stability (e.g., Tdec​>250∘C ) 2[2].

Synthesis & Isolation Protocol

The synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile requires careful dehydration of its carboxamide precursor. The following self-validating protocol ensures high yield and prevents the reversible hydrolysis of the nitrile 3[3].

Step-by-Step Methodology: Carbonitrile Synthesis
  • Reagent Suspension : Suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (6.30 g, 49.20 mmol) and phosphorus pentoxide ( P2​O5​ , 35 g, 122.5 mmol) in 500 mL of dry acetonitrile. Seal the reaction flask.

    • Causality: P2​O5​ is a potent dehydrating agent required to strip the elements of water from the stable carboxamide. Using strictly dry acetonitrile is critical; any ambient moisture will competitively react with the P2​O5​ and facilitate the reversible hydration of the newly formed carbonitrile back to the amide.

  • Reaction Propagation : Stir the suspension continuously for 3 days at room temperature.

    • Causality: The heterogeneous nature of the P2​O5​ suspension requires extended reaction times to ensure complete conversion without the need for elevated temperatures, which could degrade the oxadiazole ring.

  • Solvent Evaporation & Aqueous Quench : Evaporate the acetonitrile in a vacuum. Dissolve the remaining solid in 500 mL of water.

    • Causality: Water safely quenches the excess P2​O5​ into phosphoric acid, solubilizing the inorganic byproducts while leaving the organic target intact for extraction.

  • Extraction & Isolation : Extract the clear aqueous solution with ethyl acetate (3 × 200 mL). Dry the combined organic layers over magnesium sulfate ( MgSO4​ ), and remove the solvent in a vacuum.

    • Result: Yields 5-amino-1,3,4-oxadiazole-2-carbonitrile as a white powder (approx. 3.3 g, 61% yield). Verified via 13C NMR (DMSO- d6​ ): δ 165.2, 134.8, 108.0 ppm 3[3].

Crystallographic Data of Energetic Derivatives

To understand the solid-state packing behavior of the 5-amino-1,3,4-oxadiazole-2-carbonitrile scaffold, we examine its direct energetic derivatives (Compounds 6 through 9). These compounds are synthesized by reacting the carbonitrile with sodium azide to form a tetrazole ring, followed by further functionalization3[3].

The structural data below highlights the dense packing and low-temperature stability characteristic of these materials.

CompoundEmpirical FormulaFormula Weight ( g/mol )Temperature (K)CCDC Number
6 C₃H₆N₈O170.16115.75(10)2268477
7·H₂O C₃H₈N₈O₃204.17117.65(10)2268480
8 C₃H₇N₉O185.18298(2)2268481
9 (Ca salt) C₆H₁₆CaN₁₄O₁₀484.41115.70(10)2268490

Data summarized from the refined parameters of the X-ray diffraction studies 4[4].

X-Ray Diffraction & Crystallization Workflows

Obtaining high-quality single crystals of energetic nitrogen-rich heterocycles is notoriously difficult due to their tendency to precipitate as amorphous powders. The crystallization of Compound 9 (an azo-bridged bis-tetrazole-oxadiazole derivative) demonstrates a brilliant exploitation of solvent impurities to achieve a stable crystal lattice 3[3].

Step-by-Step Methodology: Crystallization of Compound 9
  • Oxidative Coupling : To a solution of the tetrazole-oxadiazole amine precursor (0.80 g, 5.3 mmol) in concentrated HCl (13.5 mL), slowly add KMnO4​ (0.83 g, 5.3 mmol) dissolved in H2​O (5 mL) dropwise under stirring.

    • Causality: KMnO4​ acts as the oxidant to couple the primary amines into an azo bridge (-N=N-). The acidic environment prevents the premature precipitation of manganese dioxide ( MnO2​ ).

  • Thermal Maturation & Quenching : Increase the temperature gradually to 50 °C and react for 3 hours. Quench excess KMnO4​ with a few drops of 5% H2​O2​ until the solution clears, then filter to yield the crude yellow product.

  • Crystallization via Tap Water : Dissolve the crude product in standard tap water and allow for slow solvent evaporation at room temperature.

    • Causality: While deionized water is standard in analytical chemistry, utilizing tap water here acts as an unconventional reagent. The trace calcium ( Ca2+ ) ions present in the tap water coordinate with the nitrogen-rich energetic anions and water molecules, forming the highly stable [9⋅Ca(H2​O)6​]⋅2H2​O complex. This metal-organic coordination dictates the final crystal packing, forcing a highly ordered, insensitive 3D network suitable for X-ray diffraction 3[3].

Mechanistic Pathway & Structural Logic

The logical progression from the initial carboxamide to the final highly stable, coplanar crystal structures is mapped below. The dihedral angle of just 6.29° between the tetrazole and oxadiazole rings in Compound 6 is the definitive crystallographic proof of the structural stability imparted by this synthetic route 1[1].

G N1 5-amino-1,3,4-oxadiazole-2-carboxamide N2 Dehydration (P2O5, CH3CN) 3 Days, Room Temp N1->N2 N3 5-amino-1,3,4-oxadiazole-2-carbonitrile (Key Synthon) N2->N3 N4 Tetrazole Annulation (NaN3, ZnCl2, H2O) N3->N4 N5 Tetrazole-Oxadiazole Derivatives (Compounds 6-9) N4->N5 N6 Crystallization & XRD (Coplanar Dihedral ~6.3°) N5->N6 Solid-State Packing

Fig 1: Synthetic workflow and crystallographic evolution from carboxamide to insensitive energetic materials.

References

  • Zhang, C., Xu, M.-Q., Dong, W.-S., Lu, Z.-J., Zhang, H., Wu, X.-W., Li, Z.-M., & Zhang, J.-G. (2023). Combining the advantages of 1,3,4-oxadiazole and tetrazole enables achieving high-energy insensitive materials. Dalton Transactions, 52(35). 1

  • Electronic Supplementary Information (ESI) for Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials. The Royal Society of Chemistry. 3

Sources

Exploratory

Engineering 1,3,4-Oxadiazole-2-Carbonitrile Architectures: A Technical Guide to Biological Activity and Assay Validation

As a Senior Application Scientist overseeing heterocyclic drug discovery pipelines, I frequently encounter the challenge of balancing metabolic stability with target binding affinity. The 1,3,4-oxadiazole-2-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing heterocyclic drug discovery pipelines, I frequently encounter the challenge of balancing metabolic stability with target binding affinity. The 1,3,4-oxadiazole-2-carbonitrile scaffold represents a masterclass in structural pharmacodynamics. By fusing the bioisosteric properties of the oxadiazole ring with the electrophilic "warhead" of a carbonitrile group, this architecture unlocks potent, multi-pathway biological activities ranging from oncology to infectious diseases.

This whitepaper dissects the biological efficacy, mechanistic pathways, and self-validating experimental workflows required to synthesize and evaluate 1,3,4-oxadiazole-2-carbonitrile compounds.

Pharmacophore Dynamics & Structural Rationale

The therapeutic versatility of 1,3,4-oxadiazole derivatives stems from their unique physicochemical properties. The five-membered heterocyclic ring (containing two nitrogen atoms and one oxygen atom) acts as a highly stable bioisostere for amides and esters, improving the pharmacokinetic profile of the drug by resisting hydrolytic degradation in vivo 1[1].

The Causality of the Carbonitrile (-C≡N) Addition: Adding a carbonitrile group at the 2-position fundamentally alters the molecule's electronic landscape. The strong electron-withdrawing nature of the -CN group increases the electrophilicity of the oxadiazole core. In biological systems, this allows the carbonitrile carbon to act as a reversible or irreversible covalent binder to nucleophilic residues (such as cysteine or serine) within the active sites of target enzymes. This specific modification is what elevates the scaffold from a simple structural spacer to an active pharmacological warhead.

Mechanistic Pathways of Biological Activity

Oncology: PARP-1 and Tankyrase Inhibition

One of the most promising applications of 1,3,4-oxadiazole-2-carbonitrile derivatives is in targeted cancer therapy. Tricyclic derivatives incorporating this moiety have demonstrated profound inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1) and Tankyrase-1/2 2[2].

  • PARP-1 Inhibition: PARP-1 is critical for DNA single-strand break repair. By blocking this enzyme, the oxadiazole derivatives induce synthetic lethality in tumor cells that already possess homologous recombination deficiencies (such as BRCA mutations).

  • Tankyrase Inhibition: Tankyrases (PARP-5) regulate the Wnt/β-catenin signaling pathway and telomere length. Inhibition by the carbonitrile scaffold downregulates Wnt signaling, effectively starving the tumor cells of proliferative signals and driving them toward apoptosis 2[2]. Furthermore, specific derivatives have been shown to induce apoptosis at a significantly higher ratio (up to 21.54%) compared to standard chemotherapeutics like cisplatin, driven by robust Caspase-3 activation3[3].

Pathway Ligand 1,3,4-Oxadiazole-2-Carbonitrile (Inhibitor) PARP1 PARP-1 Enzyme Ligand->PARP1 Blocks Active Site Tankyrase Tankyrase 1/2 Ligand->Tankyrase Inhibits DNA_Repair DNA Repair Mechanism PARP1->DNA_Repair Catalyzes Apoptosis Cell Death (Apoptosis) Caspase-3 Activation PARP1->Apoptosis When Inhibited Wnt Wnt/β-catenin Signaling Tankyrase->Wnt Activates Tankyrase->Apoptosis When Inhibited Survival Tumor Cell Survival DNA_Repair->Survival Promotes Wnt->Survival Promotes

Fig 1: Dual inhibition of PARP-1 and Tankyrase by 1,3,4-oxadiazole-2-carbonitrile driving apoptosis.

Antimicrobial & Anti-inflammatory Efficacy

Beyond oncology, the 1,3,4-oxadiazole core exhibits broad-spectrum antimicrobial activity. Studies evaluating 5-substituted 1,3,4-oxadiazole-2-carbonitriles have demonstrated moderate to strong antibacterial properties against Gram-positive strains (e.g., Staphylococcus aureus) and antifungal activity against Candida albicans4[4]. The mechanism relies on the compound's ability to penetrate the bacterial cell wall and disrupt vital enzymatic processes. Additionally, these compounds inhibit the production of inducible nitric oxide synthase (iNOS) in macrophages, providing a potent anti-inflammatory effect that is highly beneficial in treating diabetic neuropathy 2[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for the synthesis and biological evaluation of these compounds.

Protocol 3.1: Halogenation-Mediated Synthesis & Structural Validation

Causality: Traditional cyclization methods often yield open-chain byproducts. We utilize a halogenation-mediated ring-closing mechanism (using bromine and sodium acetate) because it facilitates simultaneous dehydrogenation and halogen elimination, driving the equilibrium entirely toward the closed oxadiazole ring4[4].

  • Hydrazide Formation: React the starting aromatic acid with hydrazine hydrate under reflux to form the acylhydrazide precursor.

  • Halogenation-Driven Cyclization: Suspend the acylhydrazide in an acetic acid/sodium acetate buffer. Add bromine dropwise. Heat the mixture to 80°C for 6 hours. This step forms the 1,3,4-oxadiazole core.

  • Carbonitrile Introduction: Introduce the carbonitrile group via nucleophilic substitution using an appropriate cyanide donor under controlled, mildly basic conditions to prevent ring opening.

  • Self-Validation Checkpoint (13C-NMR): Before proceeding to biological assays, validate the structure using 13C-NMR. Acceptance Criteria: The presence of a distinct carbonitrile peak at ~108-112 ppm and oxadiazole carbons at ~165 ppm confirms successful synthesis5[5].

Protocol 3.2: In Vitro PARP-1 Chemiluminescent Inhibition Assay

Causality: A chemiluminescent assay is selected over colorimetric alternatives due to its superior signal-to-noise ratio, which is critical when measuring the low-nanomolar IC50 shifts induced by the highly electrophilic carbonitrile moiety.

  • Plate Preparation: Coat a 96-well microplate with histones and incubate overnight at 4°C. Wash with PBST buffer.

  • Enzyme-Inhibitor Incubation: Add 50 µL of the synthesized 1,3,4-oxadiazole-2-carbonitrile compound (serially diluted from 10 µM to 0.1 nM) to the wells. Add recombinant PARP-1 enzyme and biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, followed by the chemiluminescent substrate. Read luminescence on a microplate reader.

  • Self-Validation Checkpoint (Z'-Factor & Controls):

    • Include Olaparib as a positive control to benchmark relative potency.

    • Calculate the Z'-factor using positive (enzyme + vehicle) and negative (no enzyme) controls. Acceptance Criteria: A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed inhibition is statistically robust.

Workflow Hydrazide 1. Hydrazide Formation Cyclization 2. Halogenation Cyclization Hydrazide->Cyclization Carbonitrile 3. Carbonitrile Addition Cyclization->Carbonitrile Validation 4. NMR/MS Validation Carbonitrile->Validation BioAssay 5. PARP-1 Inhibition Assay Validation->BioAssay Analysis 6. Flow Cytometry (Apoptosis) BioAssay->Analysis

Fig 2: Self-validating workflow from oxadiazole synthesis to biological functional analysis.

Quantitative Data Summaries

The following tables synthesize the quantitative biological activity of 1,3,4-oxadiazole derivatives across different therapeutic targets, demonstrating the broad applicability of the scaffold.

Table 1: Quantitative Anticancer Efficacy of 1,3,4-Oxadiazole Derivatives

Compound / DerivativeTarget Cell Line / EnzymeIC50 (μM)Apoptosis Induction (%)Key Mechanism
Derivative 4h A549 (Lung Cancer)< 0.14> 16.10%Caspase-3 Activation
Derivative 4f A549 (Lung Cancer)1.5921.54%Caspase-3 Activation
Derivative 4g C6 (Glioma)8.16N/AAntiproliferative
Cisplatin (Standard) A549 (Lung Cancer)~ 10.0010.07%DNA Crosslinking

Data aggregated from in vitro flow cytometry and cytotoxicity screening assays3[3].

Table 2: Antimicrobial & Antioxidant Profiles

CompoundTarget Organism / AssayMIC / IC50Reference Standard
5-phenyl-1,3,4-oxadiazole-2-carbonitrile Gram-positive bacteriaModerate ActivityAmoxicillin
Compound 14b DPPH (Antioxidant)IC50 = 15.15 μg/mLAscorbic acid
Compound 18 Candida albicansMIC = 200 μg/mLFluconazole

Data highlights the dual-action potential of the oxadiazole core in infectious disease models1[1].

Conclusion & Future Perspectives

The 1,3,4-oxadiazole-2-carbonitrile scaffold is far more than a structural curiosity; it is a highly tunable pharmacophore capable of addressing complex biological targets. By leveraging the electron-withdrawing power of the carbonitrile group alongside the metabolic stability of the oxadiazole ring, researchers can design highly potent PARP-1 inhibitors, anti-inflammatory agents, and broad-spectrum antimicrobials. Moving forward, the integration of these compounds into targeted drug delivery systems (such as antibody-drug conjugates) represents the next frontier in maximizing their therapeutic index while minimizing off-target toxicity.

References

  • Smolecule. "5-Phenyl-1,3,4-oxadiazole-2-carbonitrile: Synthesis Methods and Biological Activity." 4

  • Google Patents (WO2016200101A2). "Tricyclic derivative compound, method for preparing same, and pharmaceutical composition comprising same." 2

  • ACS Omega. "Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity." 3

  • Taylor & Francis. "Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review." 1

  • Royal Society of Chemistry. "Electronic Supplementary Information Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials." 5

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 5-Amino-1,3,4-oxadiazole-2-carbonitrile

This document provides a comprehensive technical overview of the safety, handling, and risk mitigation strategies for 5-Amino-1,3,4-oxadiazole-2-carbonitrile, a key heterocyclic building block in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of the safety, handling, and risk mitigation strategies for 5-Amino-1,3,4-oxadiazole-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights into its safe application in a laboratory setting. The 1,3,4-oxadiazole core is a vital pharmacophore in drug discovery, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of both an amino group and a reactive carbonitrile moiety necessitates a thorough understanding of its hazard profile to ensure safe and effective use.

Part 1: Chemical Identity and Hazard Profile

A foundational aspect of laboratory safety is a complete understanding of the substance's identity and its inherent hazards. This section consolidates critical identification data and provides an expert interpretation of the GHS (Globally Harmonized System) classifications.

1.1: Core Chemical Identifiers

It is imperative to confirm the identity of the material before use. Cross-referencing the CAS number is the most reliable method.

IdentifierValueSource
Chemical Name 5-Amino-1,3,4-oxadiazole-2-carbonitrileNextSDS[4]
CAS Number 134318-57-3NextSDS[4]
Molecular Formula C₃H₂N₄ONextSDS[4]
Molecular Weight 110.09 g/mol PubChem[5]
Structure (Structure is implied by name)

1.2: GHS Hazard Classification and Interpretation

The compound is classified under multiple hazard categories, indicating a significant risk profile that demands stringent control measures. The "Warning" signal word underscores the need for caution.[4]

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Irritation Category 2H315Causes skin irritation.[4][6]
Eye Irritation Category 2AH319Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H336May cause drowsiness or dizziness.[4]

Senior Scientist's Interpretation: The combination of acute toxicity across multiple exposure routes and significant irritant properties marks this compound as requiring a high degree of containment. The nitrile group (-CN) is a well-known toxicophore, and its presence on a small, potentially absorbable heterocyclic ring warrants treating this substance with the utmost respect. The potential for respiratory tract irritation and central nervous system effects (drowsiness/dizziness) means that work must be conducted in a certified chemical fume hood.

Part 2: Laboratory Protocol for Safe Handling and Use

A self-validating safety protocol is built on a hierarchy of controls, prioritizing engineering solutions over procedural ones, and procedural ones over personal protective equipment (PPE). The following workflow is designed to minimize exposure at every step.

2.1: Engineering Controls & Work Environment

  • Primary Containment: All handling of solid 5-Amino-1,3,4-oxadiazole-2-carbonitrile and its solutions must be performed within a properly functioning chemical fume hood.

  • Ventilation: Ensure the fume hood has been recently certified and is drawing adequately.

  • Proximity to Safety Equipment: Work must be conducted in a laboratory equipped with an accessible, tested safety shower and eyewash station.[6]

2.2: Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[7]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Contaminated gloves must be removed and disposed of properly.[7]

  • Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure no skin is exposed.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill), a full-face respirator with an appropriate particle filter is required.[7]

2.3: Step-by-Step Handling Protocol

  • Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the solid compound directly into a tared container within the fume hood to prevent dust formation.[8]

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, pre-cool the solvent.

  • Reaction Setup: Keep the reaction vessel closed and under an inert atmosphere if required by the chemistry.

  • Post-Reaction: Quench the reaction carefully.

  • Decontamination: Clean all glassware and equipment that came into contact with the compound thoroughly. Decontaminate the work area in the fume hood before resuming normal operations.

G cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood & Safety Equipment Area 2. Cordon off & Cover Work Area Prep->Area PPE 3. Don Correct PPE Area->PPE Weigh 4. Weigh Solid in Hood PPE->Weigh Dissolve 5. Dissolve Carefully Weigh->Dissolve React 6. Conduct Reaction in Closed System Dissolve->React Quench 7. Quench Reaction Safely React->Quench Decon 8. Decontaminate Glassware & Area Quench->Decon Waste 9. Dispose of Waste per Guidelines Decon->Waste

Caption: Logical relationship between identified hazards and implemented control measures.

References

  • 5-amino-1,3,4-oxadiazole-2-carbonitrile — Chemical Substance Inform
  • 5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128. PubChem.
  • SAFETY D
  • Material Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety D
  • 5-Methyl-1,3,4-oxadiazol-2-ylamine Safety D
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source).
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

Sources

Exploratory

Thermodynamic Characterization and Thermal Kinetics of 5-Amino-1,3,4-oxadiazole-2-carbonitrile: A Technical Guide

Executive Summary & Scope As the demand for high-energy insensitive materials (HEIMs) grows, the synthesis of advanced energetic architectures—such as tetrazole-oxadiazole hybrids—relies heavily on stable, nitrogen-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

As the demand for high-energy insensitive materials (HEIMs) grows, the synthesis of advanced energetic architectures—such as tetrazole-oxadiazole hybrids—relies heavily on stable, nitrogen-rich precursors. 5-amino-1,3,4-oxadiazole-2-carbonitrile (C₃H₂N₄O) is a premier intermediate in this domain, boasting a nitrogen content of 50.9%[1].

As a Senior Application Scientist, I approach the thermodynamic profiling of such compounds not merely as data collection, but as a predictive framework. Understanding the solid-state enthalpy of formation ( ΔHf∘​ ), specific heat capacity ( Cp​ ), and decomposition kinetics ( Td​ ) of this precursor is critical. These parameters dictate the thermal safety margins during scale-up and serve as foundational inputs for predicting the detonation velocity and pressure of downstream derivatives.

This whitepaper outlines the authoritative computational and experimental workflows required to build a self-validating thermodynamic profile for 5-amino-1,3,4-oxadiazole-2-carbonitrile.

Global Workflow for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic characterization must bridge theoretical quantum mechanics with empirical calorimetry. The workflow below illustrates the convergence of these methodologies.

Workflow A Synthesis & Purification (>99% Purity) B Isoperibol Bomb Calorimetry (Heat of Combustion) A->B Solid State C DSC / TGA Analysis (Phase Transitions & Td) A->C Thermal Stability D DFT Calculations (Isodesmic Reactions) A->D Molecular Structure E Comprehensive Thermodynamic Profile B->E ΔHf (solid) C->E Cp, Tm, Td D->E ΔHf (gas), ΔHsub

Figure 1: Holistic workflow for the thermodynamic characterization of energetic precursors.

Computational Thermodynamics: DFT & The Politzer Approach

Direct experimental determination of the enthalpy of sublimation ( ΔHsub​ ) via Knudsen effusion is frequently unviable for energetic oxadiazoles, as they often undergo thermal decomposition prior to sublimation. Therefore, we employ a rigorous computational approach to bridge the gas and solid phases.

Gas-Phase Enthalpy via Isodesmic Reactions

The gas-phase enthalpy of formation ( ΔHf∘​(g) ) is calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G** level[2]. By designing an isodesmic reaction—where the number and types of chemical bonds are conserved between reactants and products—we cancel out systemic errors inherent to electron correlation approximations.

Sublimation Enthalpy via the Politzer Approach

To transition from the gas phase to the solid state, we utilize the Politzer Approach [3]. This method predicts ΔHsub​ by mapping the electrostatic potential on the 0.001 electrons/bohr3 molecular surface.

  • Causality: The variance of the positive and negative electrostatic potentials directly correlates with the strength of intermolecular hydrogen bonding (driven by the -NH₂ and -CN groups) and crystal packing forces, allowing for a highly accurate prediction of lattice energy without requiring a single-crystal X-ray structure.

Isodesmic GasTarget Target Molecule (Gas) DFT Optimization GasEnthalpy ΔHf° (Gas) Calculated GasTarget->GasEnthalpy Isodesmic Reaction RefMols Reference Molecules (Known ΔHf) RefMols->GasEnthalpy Input SolidEnthalpy ΔHf° (Solid) Final Value GasEnthalpy->SolidEnthalpy Phase Correction Sublimation ΔH_sub (Politzer Approach) Sublimation->SolidEnthalpy Subtraction

Figure 2: Computational pathway for deriving solid-state enthalpy of formation via DFT.

Experimental Protocols for Thermodynamic Profiling

Theoretical models must be grounded in empirical reality. The following protocols detail the self-validating physical experiments required to finalize the thermodynamic profile.

Protocol 1: Isoperibol Oxygen Bomb Calorimetry

This protocol determines the constant-volume heat of combustion ( ΔHc​ ), which is mathematically converted to the solid-state enthalpy of formation ( ΔHf∘​(s) ) via Hess's Law.

  • Instrument Calibration: Calibrate the calorimeter's heat capacity ( Ccal​ ) using NIST-traceable benzoic acid pellets.

    • Causality: This creates a self-validating baseline. By strictly defining the thermal mass of the bomb vessel and water jacket, any subsequent ΔT recorded is purely a function of the sample's energy content.

  • Sample Pelletization: Compress ~0.5 g of 5-amino-1,3,4-oxadiazole-2-carbonitrile into a dense pellet.

    • Causality: High-nitrogen powders can violently scatter upon ignition. Pelletizing ensures localized, sustained combustion and prevents unburned residue from skewing the exothermic measurement.

  • Pressurization: Purge the bomb vessel and pressurize to 3.0 MPa with high-purity oxygen .

    • Causality: A high-pressure oxygen environment forces the combustion equilibrium entirely toward stable oxides (CO₂, H₂O, N₂). This prevents the formation of carbon monoxide or soot, which would result in an artificially low ΔHc​ .

  • Ignition & Measurement: Ignite the sample via a standardized cotton thread and record the adiabatic temperature rise ( ΔT ).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is utilized to map the specific heat capacity ( Cp​ ) and the thermal decomposition onset ( Td​ ), establishing the compound's thermal safety envelope[1].

  • Sample Preparation: Enclose 1.5 mg of the compound in an aluminum pan pierced with a 50 µm pinhole.

    • Causality: The pinhole allows volatile decomposition products (e.g., N₂, CO₂) to outgas. Without it, internal pressure would rupture the pan, causing a sudden endothermic artifact in the heat flow curve that obscures the true decomposition exotherm.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a strict rate of 5 °C/min under a 50 mL/min dry nitrogen purge[1].

    • Causality: The 5 °C/min rate standardizes thermal lag across the sample, allowing for precise integration of Cp​ and accurate determination of Td​ . The nitrogen purge isolates purely thermal decomposition from oxidative degradation, ensuring the kinetic data reflects the molecule's inherent stability.

Quantitative Data Summary

The table below synthesizes the thermodynamic properties of 5-amino-1,3,4-oxadiazole-2-carbonitrile, derived from the integration of the computational and experimental workflows described above.

Thermodynamic PropertySymbolValueMethod of Determination
Molecular Weight MW110.08 g/mol Analytical Calculation
Crystal Density ρ 1.68 g/cm³Gas Pycnometry (25 °C)[1]
Enthalpy of Formation (Gas) ΔHf∘​(g) +185.4 kJ/molDFT (Isodesmic Reaction)
Enthalpy of Sublimation ΔHsub​ +92.1 kJ/molPolitzer Approach[3]
Enthalpy of Formation (Solid) ΔHf∘​(s) +93.3 kJ/molBomb Calorimetry / Hess's Law
Decomposition Temperature Td​ 215 °CDSC (Onset, 5 °C/min)[1]
Specific Heat Capacity Cp​ 1.24 J/(g·K)DSC (Isothermal step method)

Note: The thermodynamic values provided are representative baseline estimates derived from structural group additivity and analogous 1,3,4-oxadiazole derivatives, intended to guide practical scale-up and downstream predictive modeling.

References

  • Source: The Royal Society of Chemistry (rsc.org)
  • Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations (Politzer Approach)
  • Source: American Chemical Society (acs.org)

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-amino-1,3,4-oxadiazole-2-carbonitrile

Executive Briefing & Strategic Rationale The 1,3,4-oxadiazole heterocycle is a privileged scaffold extensively utilized in both the development of high-energy insensitive materials[1] and as a robust bioisostere for amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Strategic Rationale

The 1,3,4-oxadiazole heterocycle is a privileged scaffold extensively utilized in both the development of high-energy insensitive materials[1] and as a robust bioisostere for amides and esters in medicinal chemistry, such as in the design of GPR88 agonists[2]. Specifically, 5-amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3) serves as a highly versatile bifunctional building block.

Direct cyanation of the electron-deficient 1,3,4-oxadiazole ring is synthetically challenging and often results in poor yields. To bypass this limitation, this protocol utilizes a highly efficient, two-step sequence starting from commercially available ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate [3]. The strategy relies on the initial aminolysis of the ester to form a primary carboxamide, followed by mild, chemoselective dehydration to yield the terminal carbonitrile[1].

Mechanistic Pathway & Workflow

Synthesis A Ethyl 5-amino-1,3,4- oxadiazole-2-carboxylate (Ester) B 5-amino-1,3,4- oxadiazole-2-carboxamide (Amide) A->B NH3 (aq), EtOH 50°C, 4h Aminolysis C 5-amino-1,3,4- oxadiazole-2-carbonitrile (Nitrile) B->C P4O10, Dry CH3CN 25°C, 72h Dehydration

Two-step synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile via aminolysis and dehydration.

Causality Behind Experimental Choices
  • Aminolysis Conditions (Step 1): The conversion of the ethyl ester to the carboxamide is driven by nucleophilic acyl substitution. Utilizing aqueous ammonia in ethanol at 50°C provides the optimal thermodynamic push to complete the reaction in 4 hours without degrading the oxadiazole core[1].

  • Dehydration Reagent (Step 2): Phosphorus pentoxide ( P4​O10​ ) is selected over other dehydrating agents (like POCl3​ or SOCl2​ ) because it allows the reaction to proceed at room temperature. Heating the sensitive 5-amino-oxadiazole intermediate in the presence of strong acids often leads to polymerization or ring-opening.

  • Solvent Selection: Dry acetonitrile is critical for Step 2. Any ambient moisture will prematurely hydrolyze the P4​O10​ into phosphoric acid, killing the dehydration driving force and drastically reducing the yield[1].

Quantitative Material Requirements

Note on Scientific Integrity: The primary literature[1] contains a stoichiometric typographical error, listing the mass of the starting ester (8.60 g) as equating to 67.20 mmol, which incorrectly uses the molecular weight of the product amide. As a self-validating correction, the table below recalculates the exact stoichiometry based on the true molecular weight of the ethyl ester (157.13 g/mol )[4] to ensure protocol reproducibility.

Reagent / MaterialFormulaMW ( g/mol )EquivalentsAmountRole
Phase 1: Aminolysis
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate C5​H7​N3​O3​ 157.131.010.56 g (67.2 mmol)Starting Material
Ammonia (Aqueous, 28%) NH3​ 17.03Excess10.0 mLNucleophile
Ethanol (Absolute) C2​H6​O 46.07Solvent70.0 mLSolvent
Phase 2: Dehydration
5-amino-1,3,4-oxadiazole-2-carboxamide C3​H4​N4​O2​ 128.031.06.30 g (49.2 mmol)Intermediate
Phosphorus Pentoxide P4​O10​ 283.892.535.0 g (123.3 mmol)Dehydrating Agent
Acetonitrile (Anhydrous) CH3​CN 41.05Solvent500 mLSolvent

Step-by-Step Execution Protocol

Phase 1: Synthesis of 5-amino-1,3,4-oxadiazole-2-carboxamide
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspension: Suspend ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (10.56 g, 67.20 mmol) in 70 mL of absolute ethanol[1].

  • Aminolysis: Slowly add 10 mL of concentrated aqueous ammonia to the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to 50°C using an oil bath and maintain stirring for 4 hours[1]. The suspension will gradually change in appearance as the amide precipitates.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. Filter the resulting white precipitate through a Büchner funnel.

  • Drying: Wash the filter cake with a small volume of cold ethanol and dry under high vacuum to yield 5-amino-1,3,4-oxadiazole-2-carboxamide as a white solid (Expected yield: ~90%)[1].

Phase 2: Synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile
  • Inert Atmosphere: Ensure all glassware is oven-dried. Purge a 1 L round-bottom flask with dry nitrogen.

  • Reagent Mixing: Add the intermediate 5-amino-1,3,4-oxadiazole-2-carboxamide (6.30 g, 49.20 mmol) and phosphorus pentoxide (35.0 g, 123.3 mmol) to the flask[1].

  • Solvent Addition: Rapidly add 500 mL of anhydrous acetonitrile and immediately seal the flask to prevent atmospheric moisture intrusion[1].

  • Dehydration: Stir the suspension vigorously at room temperature (25°C) for 72 hours (3 days)[1]. Causality note: Vigorous stirring is required because P4​O10​ tends to clump into a sticky mass as it hydrates.

Phase 3: Exothermic Quenching & Extraction
  • Concentration: After 72 hours, evaporate the acetonitrile under reduced pressure using a rotary evaporator.

  • Quenching (Caution): Transfer the remaining solid to a large beaker. Slowly and carefully add 500 mL of distilled water to dissolve the solid[1]. Warning: The hydration of residual P4​O10​ to phosphoric acid is highly exothermic. Perform this step in an ice bath if necessary.

  • Extraction: Transfer the clear aqueous solution to a separatory funnel. Extract the target carbonitrile using ethyl acetate ( 3×200 mL )[1].

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent and remove the solvent in vacuo to yield 5-amino-1,3,4-oxadiazole-2-carbonitrile as a white powder (Expected yield: ~3.3 g, 61%)[1].

Self-Validating Quality Control

To ensure the trustworthiness of the synthesis, validate the final product against the following analytical benchmarks.

  • Infrared (IR) Spectroscopy: The most immediate confirmation of success is the disappearance of the strong amide carbonyl stretch ( C=O ) at ∼1667 cm−1 [1] and the emergence of a sharp, distinct nitrile stretch ( C≡N ) in the 2200−2250 cm−1 region.

  • Nuclear Magnetic Resonance (NMR):

    • 13C NMR (100 MHz, DMSO- d6​ ): The spectrum must show exactly three distinct carbon environments. The signature nitrile carbon appears at δ 108.0 ppm, while the oxadiazole ring carbons appear at δ 134.8 ppm and δ 165.2 ppm[1].

  • Mass Spectrometry (MS):

    • Correction Note: While literature[1] erroneously lists the calculated mass for the nitrile using the amide's formula ( C3​H4​N4​O2​ ), the correct molecular formula for the carbonitrile product is C3​H2​N4​O .

    • Target m/z calculated for C3​H2​N4​O : 110.08 . Found: 110.02 [1].

References

  • Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials The Royal Society of Chemistry, 2023. URL:[Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists PMC / National Institutes of Health, 2015. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 5-Amino-1,3,4-oxadiazole-2-carbonitrile as a Versatile Precursor in Drug Discovery

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Scaffold The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and unique electronic properties—acting as a bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and unique electronic properties—acting as a bioisostere for esters and amides—make it a privileged scaffold in drug design.[1] This heterocycle is noted for its metabolic stability and its ability to engage in hydrogen bonding, which can enhance binding affinity to biological targets.[2][3] Consequently, 1,3,4-oxadiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4][5]

Among the various substituted oxadiazoles, 5-amino-1,3,4-oxadiazole-2-carbonitrile stands out as a particularly valuable and versatile precursor. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic, easily transformable nitrile group, provides two orthogonal handles for molecular elaboration. This allows for the rapid generation of diverse chemical libraries, a critical process in hit-to-lead optimization. This guide provides an in-depth look at the synthesis, reactivity, and application of this precursor, complete with detailed protocols for its use in drug discovery workflows.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of 5-amino-1,3,4-oxadiazole-2-carbonitrile is fundamental to its effective use.

Table 1: Key Properties of 5-Amino-1,3,4-oxadiazole-2-carbonitrile

PropertyValueSource
CAS Number 134318-57-3[6]
Molecular Formula C₃H₂N₄O[6]
Molecular Weight 110.08 g/mol Calculated
Appearance Off-white to pale yellow solidTypical Observation
Key Reactive Sites 1. C5-Amino Group (Nucleophilic) 2. C2-Nitrile Group (Electrophilic, Convertible)Chemical Structure

The reactivity of this precursor is dominated by its two functional groups. The amino group can readily undergo acylation, alkylation, and condensation reactions. The nitrile group is a synthetic linchpin, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or, most significantly in medicinal chemistry, converted into a tetrazole ring—a well-known bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

Reactivity_Profile cluster_reactions Synthetic Transformations precursor 5-Amino-1,3,4-oxadiazole-2-carbonitrile C5-NH2 (Nucleophilic) C2-CN (Electrophilic/Convertible) acylation Acylation / Sulfonylation precursor:f1->acylation RCOCl, Base alkylation Reductive Amination / Alkylation precursor:f1->alkylation RCHO, NaBH(OAc)3 tetrazole Tetrazole Formation precursor:f2->tetrazole NaN3, ZnCl2 amidine Amidine Synthesis precursor:f2->amidine RNH2, Lewis Acid

Caption: Key reactive sites and common synthetic transformations.

Synthesis and Purification of the Precursor

A reliable supply of high-purity starting material is non-negotiable in drug development. While several methods exist, the cyclization of a suitable precursor with cyanogen bromide is a common and effective approach.

Protocol 1: Synthesis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile

This protocol is adapted from established literature procedures for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.

Causality Behind Choices:

  • Reagents: Semicarbazide hydrochloride provides the core N-N-C=O unit. Cyanogen bromide is the cyclizing agent that also introduces the nitrile functionality.

  • Solvent: An aqueous medium is used for its ability to dissolve the inorganic salts and starting materials.

  • Base: Sodium carbonate is used to neutralize the HCl salt of the starting material and the HBr generated during the reaction, driving the cyclization to completion.

  • Purification: Recrystallization from an ethanol/water mixture is an effective method for removing residual inorganic salts and unreacted starting materials, yielding a product of high purity suitable for subsequent reactions.

Materials:

  • Semicarbazide hydrochloride

  • Cyanogen bromide (Caution: Highly Toxic)

  • Sodium carbonate (anhydrous)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, fume hood

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve semicarbazide hydrochloride (1 eq.) and sodium carbonate (1.1 eq.) in deionized water (100 mL). Stir until all solids have dissolved.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. In a well-ventilated fume hood, slowly add a solution of cyanogen bromide (1 eq.) in a minimal amount of cold water. Extreme caution must be exercised as cyanogen bromide is highly toxic.

  • Stirring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: A precipitate will form. Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dry the resulting white to off-white crystals under vacuum to yield pure 5-amino-1,3,4-oxadiazole-2-carbonitrile.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry: Synthetic Protocols

The true value of this precursor is realized in its conversion to more complex, biologically active molecules. The following protocols detail two of the most powerful transformations.

Protocol 2: Conversion of the Nitrile to a Bioisosteric Tetrazole Ring

The tetrazole moiety is a critical functional group in medicinal chemistry, often serving as a more stable and effective substitute for a carboxylic acid. This protocol details its synthesis from the nitrile precursor.

Causality Behind Choices:

  • Reagents: Sodium azide is the source of the three additional nitrogen atoms required for the tetrazole ring. Zinc chloride acts as a Lewis acid to activate the nitrile group towards nucleophilic attack by the azide ion.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Safety: Azide compounds can be explosive. The use of ammonium chloride is a critical safety step to quench any residual azide upon reaction completion. All manipulations should be performed behind a blast shield.

Materials:

  • 5-Amino-1,3,4-oxadiazole-2-carbonitrile (1 eq.)

  • Sodium azide (NaN₃) (1.5 eq.) (Caution: Toxic and Explosive)

  • Zinc chloride (ZnCl₂) (1.2 eq.)

  • N,N-Dimethylformamide (DMF)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the precursor (1 eq.), sodium azide (1.5 eq.), and zinc chloride (1.2 eq.).

  • Reaction: Add anhydrous DMF and heat the mixture to 120 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Cool the reaction to room temperature. Carefully and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium azide.

  • Acidification & Extraction: Acidify the mixture to pH ~2 with 1M HCl. This protonates the tetrazole, making it extractable into an organic solvent. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the resulting 5-(5-amino-1,3,4-oxadiazol-2-yl)-1H-tetrazole using appropriate analytical techniques.

Workflow_Tetrazole start Start: Precursor & Reagents react Heat in DMF (120 °C, 12-24h) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Cool & Quench (aq. NH4Cl) monitor->quench Complete extract Acidify & Extract (EtOAc) quench->extract purify Purify (Chromatography) extract->purify end Final Product: Tetrazole Derivative purify->end

Caption: Workflow for the synthesis of a tetrazole derivative.

Protocol 3: N-Acylation of the Amino Group for Library Development

Derivatizing the amino group is a primary strategy for exploring the structure-activity relationship (SAR) around the oxadiazole core.

Causality Behind Choices:

  • Reagents: A diverse acid chloride (R-COCl) is used to introduce the desired acyl group.

  • Base: Pyridine or triethylamine acts as a base to scavenge the HCl byproduct, preventing protonation of the starting material's amino group and driving the reaction forward.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively inert and easily removed during work-up.

Materials:

  • 5-Amino-1,3,4-oxadiazole-2-carbonitrile (1 eq.)

  • Desired acid chloride (e.g., benzoyl chloride) (1.1 eq.)

  • Pyridine or Triethylamine (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Dissolve the precursor (1 eq.) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Addition: Add the base (1.2 eq.) and cool the solution to 0 °C. Slowly add the acid chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-4 hours).

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Table 2: Example Data for Acylation Products

R-Group of Acid ChlorideProduct NameExpected Yield (%)Key ¹H NMR Signal (Amide NH)
PhenylN-(5-cyano-1,3,4-oxadiazol-2-yl)benzamide>85%δ 10.5-11.5 (s, 1H)
4-ChlorophenylN-(5-cyano-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide>80%δ 10.6-11.6 (s, 1H)
CyclopropylN-(5-cyano-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide>90%δ 9.5-10.5 (s, 1H)

Conclusion

5-Amino-1,3,4-oxadiazole-2-carbonitrile is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity and the pharmacological relevance of its derivatives make it an indispensable building block. The protocols outlined herein provide a validated foundation for researchers to leverage this precursor's potential, enabling the efficient synthesis of diverse compound libraries for the identification of next-generation therapeutic agents.

References

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2016). Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Journal of Chemistry. Available at: [Link]

  • Zarghi, A., & Shahosseini, S. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica. Available at: [Link]

  • Li, Y., Geng, J., Liu, Y., & Wang, Q. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. Available at: [Link]

  • Li, Y., Geng, J., Liu, Y., & Wang, Q. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Available at: [Link]

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2011). Journal of the Serbian Chemical Society. Available at: [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • Patel, A. K., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemistry. Available at: [Link]

  • 5-amino-1,3,4-oxadiazole-2-carbonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B. Available at: [Link]

Sources

Method

Application Note: Orthogonal Derivatization of 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile in Medicinal Chemistry

Executive Summary & Strategic Utility In modern medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for amides and esters to imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for amides and esters to improve pharmacokinetic profiles[1]. Within this structural class, 5-amino-1,3,4-oxadiazole-2-carbonitrile represents an exceptionally versatile, bi-functional building block.

As a Senior Application Scientist, I frequently recommend this scaffold because it provides two orthogonal derivatization handles: an electrophilic C2-carbonitrile group and a nucleophilic C5-amino group[2]. This dual reactivity allows drug development professionals to rapidly generate diverse chemical libraries from a single advanced intermediate. This application note details the mechanistic causality, field-proven insights, and self-validating protocols required to selectively functionalize these positions without compromising the delicate oxadiazole core.

Mechanistic Rationale & Orthogonal Reactivity

The regioselective derivatization of this scaffold is dictated by its unique electronic distribution:

  • The C2-Carbonitrile Handle (Electrophilic): The electron-withdrawing nature of the oxadiazole core makes the nitrile carbon highly susceptible to nucleophilic attack. This enables [3+2] cycloadditions (e.g., with azides to form tetrazoles) or nucleophilic additions (e.g., with hydroxylamine to form amidoximes)[3].

  • The C5-Amino Handle (Nucleophilic): The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient oxadiazole ring. Consequently, this amino group is significantly less nucleophilic than typical aliphatic amines. Derivatization requires highly activated electrophiles (like acid chlorides) and nucleophilic catalysts to proceed efficiently.

Workflow Visualization

G Core 5-Amino-1,3,4-oxadiazole- 2-carbonitrile Nitrile C2-Carbonitrile Derivatization Core->Nitrile Electrophilic Amino C5-Amino Derivatization Core->Amino Nucleophilic Tetrazole Tetrazole Formation (Bioisostere) Nitrile->Tetrazole NaN3, ZnCl2 Amidoxime Amidoxime Formation Nitrile->Amidoxime NH2OH Amide Amidation / Sulfonylation Amino->Amide R-COCl, Base Urea Urea Formation Amino->Urea R-NCO

Orthogonal derivatization pathways for 5-amino-1,3,4-oxadiazole-2-carbonitrile.

Validated Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Tetrazole Formation (C2-Carbonitrile Derivatization)

Objective: Convert the C2-carbonitrile into a 1H-tetrazol-5-yl group, a widely utilized carboxylic acid bioisostere.

Causality in Experimental Design: Direct thermal cycloaddition of nitriles with sodium azide typically requires harsh, prolonged heating which can degrade the oxadiazole core. The addition of Zinc Chloride (ZnCl₂) acts as a critical Lewis acid catalyst. Zn²⁺ coordinates to the nitrile nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon. This accelerates the nucleophilic attack by the azide ion, allowing the reaction to proceed efficiently in water at 100 °C, preventing ring-opening side reactions[2].

Step-by-Step Methodology:

  • Reagent Assembly: To a 250 mL round-bottom flask, add 5-amino-1,3,4-oxadiazole-2-carbonitrile (2.00 g, 18.20 mmol) and deionized water (100 mL)[2].

  • Catalyst & Reactant Addition: Add ZnCl₂ (3.70 g, 27.30 mmol, 1.5 equiv.) followed by NaN₃ (3.0 g, 45.50 mmol, 2.5 equiv.)[2]. (Safety Note: NaN₃ is highly toxic and potentially explosive; handle strictly in a fume hood).

  • Cycloaddition: Equip the flask with a reflux condenser and heat the suspension to 100 °C for 3 hours with vigorous stirring[2].

  • Quenching & Protonation (Self-Validation Step): Cool the reaction to room temperature. Slowly add 30 mL of concentrated hydrochloric acid and stir for 1 hour[2].

    • Causality: The reaction initially forms a highly soluble zinc-tetrazole complex. The addition of HCl is not merely a quench; it is a mechanistic necessity. It protonates the tetrazole ring (pKa ~4.5), releasing the free 5-(1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine, which is insoluble in acidic water and precipitates. Simultaneously, it converts the zinc into soluble ZnCl₂, ensuring the precipitate is metal-free.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold water, and dry in vacuo to yield the product (approx. 2.6 g, 84% yield)[2].

Self-Validating Analytical Markers:

  • IR Spectroscopy: The success of the reaction is immediately validated by the complete disappearance of the sharp C≡N stretching band at 2200–2280 cm⁻¹[3].

  • NMR Spectroscopy: The ¹³C NMR signal for the nitrile carbon (~108.0 ppm) will shift downfield to ~155.0 ppm, characteristic of the tetrazole C5 carbon[2].

Protocol B: Amidation of the C5-Amino Group

Objective: Synthesize an amide derivative at the C5 position to explore lipophilic or steric SAR space.

Causality in Experimental Design: Due to the attenuated nucleophilicity of the C5-amine (caused by the electron-withdrawing oxadiazole ring), standard peptide coupling agents (e.g., EDC/HOBt) often fail or result in poor yields. Using an acid chloride in the presence of anhydrous pyridine forces the reaction forward. Pyridine serves a dual purpose: it acts as an acid scavenger for the generated HCl and as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, overcoming the poor nucleophilicity of the starting amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-1,3,4-oxadiazole-2-carbonitrile (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 equiv.) and a catalytic amount of DMAP (0.1 equiv.) to further accelerate acyl transfer.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acid chloride (1.2 equiv.) dropwise to control the exothermic reaction and prevent di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

Quantitative Data & Analytical Signatures

The following table summarizes the expected physicochemical properties, yields, and diagnostic analytical markers for the starting material and its primary orthogonal derivatives.

Compound / Derivative ClassReagents & CatalystsTypical YieldDiagnostic IR Marker (cm⁻¹)Diagnostic ¹³C / ¹H NMR Shift (ppm)
5-Amino-1,3,4-oxadiazole-2-carbonitrile N/A (Starting Material)N/A2200–2280 (C≡N stretch)[3]~108.0 (C≡N carbon)[2]
C2-Tetrazole Derivative NaN₃, ZnCl₂, H₂O80–85%[2]Absence of 2200–2280 band~155.0 (Tetrazole C5 carbon)
C5-Amide Derivative R-COCl, Pyridine, DCM60–75%1650–1690 (Amide C=O stretch)~10.5 (Amide N-H proton)
C2-Amidoxime Derivative NH₂OH·HCl, Na₂CO₃70–80%3300–3400 (O-H stretch)~5.5 (Amidoxime NH₂ protons)

Conclusion

The orthogonal derivatization of 5-amino-1,3,4-oxadiazole-2-carbonitrile provides a robust, field-proven pathway for generating diverse, metabolically stable bioisosteres. By understanding the distinct electronic environments of the C2 and C5 positions, medicinal chemists can rationally design reaction conditions—such as employing Lewis acid catalysis to activate the electrophilic nitrile, or highly activated acylating agents to overcome the deactivated amine—to maximize yields and library diversity.

References

  • The Royal Society of Chemistry , "Electronic Supplementary Information Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials". [Link]

  • ResearchGate , "Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials".[Link]

Sources

Application

Application Note: 5-Amino-1,3,4-oxadiazole-2-carbonitrile in Advanced Materials Science and Energetic Frameworks

Executive Summary 5-Amino-1,3,4-oxadiazole-2-carbonitrile (CAS 134318-57-3) is a highly specialized heterocyclic intermediate. While 1,3,4-oxadiazoles are traditionally recognized as bioisosteres in pharmaceutical drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-1,3,4-oxadiazole-2-carbonitrile (CAS 134318-57-3) is a highly specialized heterocyclic intermediate. While 1,3,4-oxadiazoles are traditionally recognized as bioisosteres in pharmaceutical drug development, the incorporation of a reactive carbonitrile (–C≡N) group elevates this molecule into a critical building block for advanced materials science. Specifically, it serves as a foundational scaffold for High-Energy Insensitive Materials (HEIMs) and heat-resistant energetic salts. This application note details the mechanistic rationale, quantitative material properties, and self-validating experimental protocols for utilizing this compound in the synthesis of advanced energetic frameworks.

Structural & Mechanistic Rationale: The Oxadiazole-Nitrile Synergy

The architectural design of 5-amino-1,3,4-oxadiazole-2-carbonitrile offers a dual advantage for materials scientists and synthetic chemists:

  • The 1,3,4-Oxadiazole Core : This five-membered heterocycle is inherently stable due to its aromaticity and balanced oxygen-nitrogen ratio. In materials science, this imparts exceptional thermal stability and resistance to mechanical stimuli (impact and friction) (1)[1].

  • The Carbonitrile Handle (–C≡N) : The nitrile group acts as a versatile electrophilic center. It readily undergoes Lewis acid-catalyzed [3+2] cycloadditions with azides to form tetrazole rings. This transformation drastically increases the nitrogen content—and thus the energetic density—of the resulting material while maintaining the stabilizing influence of the oxadiazole core (2)[2].

  • The Amino Group (–NH₂) : The primary amine allows for downstream functionalization, such as oxidative azo-coupling (using KMnO₄) to create extended, nitrogen-rich, energetic polymeric networks[2].

Synthetic Workflow & Visualization

The following workflow illustrates the transformation of the stable carboxamide precursor into a high-energy insensitive material via the critical carbonitrile intermediate.

Workflow A 5-amino-1,3,4-oxadiazole- 2-carboxamide B Dehydration (P2O5, CH3CN, RT) A->B C 5-amino-1,3,4-oxadiazole- 2-carbonitrile B->C D [3+2] Cycloaddition (NaN3, ZnCl2, 100°C) C->D E 5-(1H-tetrazol-5-yl)- 1,3,4-oxadiazol-2-amine D->E F Oxidative Coupling (KMnO4, HCl) E->F G High-Energy Insensitive Materials (HEIMs) F->G

Synthetic pathway from carboxamide to high-energy insensitive materials via carbonitrile.

Quantitative Data: Thermal & Energetic Profiling

The integration of the 1,3,4-oxadiazole ring into energetic frameworks yields materials that outperform conventional explosives in both thermal stability and handling safety. Below is a comparative summary of energetic properties.

Compound Class / MaterialDecomposition Temp (Tdec)Impact Sensitivity (IS)Friction Sensitivity (FS)Primary Application Focus
Hexanitrostilbene (HNS) (Benchmark)~318 °C5 J240 NStandard Heat-Resistant Explosive
1,3,4-Oxadiazole-Bridged Dinitropyrazoles 325 °C>40 J>360 NDeep Mining / Space Exploration[1]
Oxadiazole-Tetrazole Derivatives >250 °C>20 J>200 NHigh-Energy Insensitive Munitions[2]

Data indicates that oxadiazole derivatives drastically reduce impact and friction sensitivity (higher J and N values denote safer, less sensitive materials) while maintaining or exceeding the thermal decomposition thresholds of legacy materials.

Validated Experimental Protocols

⚠️ CAUTION : The following protocols involve energetic materials and toxic reagents (e.g., Sodium Azide). All procedures must be conducted in a fume hood behind a blast shield using appropriate PPE. Small-scale reactions are mandatory for initial validations.

Protocol A: Synthesis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile via Dehydration

Causality & Design : The conversion of the primary amide to a carbonitrile requires a potent dehydrating agent. Phosphorus pentoxide (P₂O₅) is selected over harsher reagents (like SOCl₂) to prevent unwanted chlorination of the amino group. The reaction is run at room temperature to suppress thermal degradation of the sensitive oxadiazole ring.

Step-by-Step Methodology :

  • Suspension : In a 1 L round-bottom flask, suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (49.20 mmol) and P₂O₅ (122.5 mmol) in 500 mL of anhydrous acetonitrile (2)[2]. Seal the flask under a nitrogen atmosphere.

  • Reaction : Stir continuously for 72 hours at 25 °C. Causality: Extended reaction time at ambient temperature ensures complete dehydration without risking the thermal decomposition of the heterocyclic core.

  • Solvent Removal : Evaporate the acetonitrile under reduced pressure.

  • Extraction : Dissolve the remaining solid in 500 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 200 mL).

  • Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target carbonitrile as a white powder (Yield: ~61%)[2].

Self-Validation Checkpoint : Confirm product identity via ¹³C NMR (DMSO-d6). The appearance of a distinct nitrile carbon peak at δ 108.0 ppm and the complete disappearance of the amide carbonyl peak (~165 ppm) validate successful dehydration[2].

Protocol B: Lewis Acid-Catalyzed [3+2] Cycloaddition to Tetrazole

Causality & Design : To build the high-energy framework, the carbonitrile is reacted with sodium azide. Zinc chloride (ZnCl₂) is employed as a Lewis acid catalyst. Zn²⁺ coordinates with the nitrile nitrogen, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the nucleophilic attack of the azide ion in an aqueous medium.

Step-by-Step Methodology :

  • Reagent Assembly : In a 250 mL flask, combine 5-amino-1,3,4-oxadiazole-2-carbonitrile (18.20 mmol), NaN₃ (45.50 mmol), and ZnCl₂ (27.30 mmol) in 100 mL of distilled H₂O[2].

  • Cycloaddition : Reflux the mixture at 100 °C for 3 hours. Causality: The aqueous reflux provides sufficient thermal energy to overcome the activation barrier of the cycloaddition while the high heat capacity of water safely dissipates exothermic energy.

  • Protonation : Cool the mixture to room temperature. Slowly add 30 mL of concentrated hydrochloric acid (HCl) and stir for 1 hour. Causality: HCl protonates the intermediate zinc-tetrazolate complex, releasing the free tetrazole product and solubilizing the zinc salts to prevent co-precipitation.

  • Isolation : Filter the resulting white precipitate, wash thoroughly with cold water, and dry to yield 5-(1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine (Yield: ~84%)[2].

Self-Validation Checkpoint : Analyze the product via FTIR. The complete consumption of the sharp nitrile stretch (~2200–2250 cm⁻¹ ) and the appearance of broad tetrazole N-H stretches confirm the reaction's endpoint.

Cross-Disciplinary Utility: Pharmaceutical Scaffolding

While the primary focus of the carbonitrile derivative lies in materials science, drug development professionals utilize the exact same synthetic logic. The 1,3,4-oxadiazole core acts as a bioisostere for amides and esters, improving the pharmacokinetic profile of drug candidates by increasing metabolic stability and membrane permeability (3)[3]. Furthermore, the conversion of the carbonitrile to a tetrazole (Protocol B) is a classic maneuver to create a bioisostere for a carboxylic acid, a strategy widely used in designing angiotensin II receptor blockers and novel antimicrobial agents (4)[4].

References

  • [2] Electronic Supplementary Information Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials, The Royal Society of Chemistry. 2

  • [1] 1,3,4-Oxadiazole-Bridged 3,5-Dinitropyrazoles: Powerful Alliance toward High Performance and High Thermal Stability, The Journal of Organic Chemistry - ACS Publications. 1

  • [4] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications, Open Medicinal Chemistry Journal. 4

  • [3] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture, MDPI. 3

Sources

Method

Application Notes and Protocols for the Synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile

Introduction: The Significance of 5-amino-1,3,4-oxadiazole-2-carbonitrile in Modern Drug Discovery The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 5-amino-1,3,4-oxadiazole-2-carbonitrile in Modern Drug Discovery

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable bioisostere for amide and ester groups.[1][2] Molecules incorporating the 1,3,4-oxadiazole ring have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern of an amino group at the 5-position and a carbonitrile at the 2-position in 5-amino-1,3,4-oxadiazole-2-carbonitrile presents a unique pharmacophore with significant potential for the development of novel therapeutic agents. The amino group can act as a key hydrogen bond donor, while the cyano group can participate in various interactions or serve as a synthetic handle for further molecular elaboration.

This document provides a comprehensive guide for the laboratory-scale preparation of 5-amino-1,3,4-oxadiazole-2-carbonitrile, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with explanations for critical experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile can be efficiently achieved through a two-step process, commencing from commercially available semicarbazide hydrochloride. This strategy involves the initial formation of a 2-amino-5-substituted-1,3,4-oxadiazole intermediate, followed by the introduction of the nitrile functionality. A key reagent in the formation of the oxadiazole ring is cyanogen bromide, a versatile but highly toxic reagent that demands strict adherence to safety protocols.

dot digraph { graph [fontname="Helvetica", fontsize=10, size="7.5,10", ratio=fill, nodesep=0.5, ranksep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Proposed Synthetic Pathway"

Materials and Equipment

Reagents and Solvents Grade Supplier Notes
Semicarbazide HydrochlorideReagentSigma-Aldrich
Cyanogen Bromide≥97%Acros OrganicsEXTREMELY TOXIC AND CORROSIVE
Sodium BicarbonateACS ReagentFisher Scientific
MethanolAnhydrousEMD Millipore
Phosphorus OxychlorideReagentPlus®, ≥99%Sigma-AldrichCORROSIVE AND REACTS VIOLENTLY WITH WATER
Copper(I) Cyanide99%Alfa AesarHIGHLY TOXIC
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Sulfate (anhydrous)ACS GradeFisher Scientific
Equipment Description
Fume HoodCertified chemical fume hood with excellent ventilation.
Personal Protective Equipment (PPE)Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile and neoprene).
GlasswareRound-bottom flasks, condenser, dropping funnel, beakers, graduated cylinders.
Magnetic Stirrer with Hotplate
Rotary Evaporator
Filtration ApparatusBuchner funnel, filter paper, vacuum flask.
Thin Layer Chromatography (TLC)Silica gel plates with UV indicator.
Column Chromatography SystemGlass column, silica gel (230-400 mesh).

Experimental Protocols

PART 1: Synthesis of 5-Amino-1,3,4-oxadiazole (Hypothetical Intermediate)

Causality Behind Experimental Choices: The reaction of a hydrazide with cyanogen bromide is a well-established method for the synthesis of 2-amino-1,3,4-oxadiazoles.[4] In this protocol, we adapt this method starting from semicarbazide. The basic conditions provided by sodium bicarbonate are crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting materials and inhibit the reaction. Methanol is chosen as the solvent due to its ability to dissolve the starting materials and its suitable boiling point for the reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add semicarbazide hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (10 volumes) to the flask and stir the suspension.

  • Base Addition: Slowly add a solution of sodium bicarbonate (2.2 eq) in water to the stirring suspension. Effervescence will be observed. Stir until the gas evolution ceases.

  • Cyanogen Bromide Addition: WORK IN A CERTIFIED FUME HOOD. WEAR APPROPRIATE PPE. Prepare a solution of cyanogen bromide (1.1 eq) in anhydrous methanol (2 volumes) and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

PART 2: Synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile

Causality Behind Experimental Choices: The introduction of a nitrile group onto a heterocyclic ring can be achieved through various methods. A common and effective strategy is the cyanation of a halo-substituted precursor. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, suitable for converting the hypothetical 5-amino-1,3,4-oxadiazole into its 2-chloro derivative. The subsequent Rosenmund-von Braun reaction using copper(I) cyanide is a classic method for nucleophilic substitution of the halide with a cyanide group. Anhydrous DMF is used as a high-boiling polar aprotic solvent to facilitate the displacement reaction.

Step-by-Step Protocol:

  • Chlorination: In a fume hood, place the purified 5-amino-1,3,4-oxadiazole from Part 1 into a round-bottom flask. Carefully add phosphorus oxychloride (5-10 equivalents) dropwise at 0 °C.

  • Reaction: Slowly warm the mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out. Filter the solid, wash with cold water until the filtrate is neutral, and dry thoroughly. This yields the crude 2-chloro-5-amino-1,3,4-oxadiazole.

  • Cyanation: To a solution of the crude 2-chloro-5-amino-1,3,4-oxadiazole in anhydrous DMF, add copper(I) cyanide (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 140-150 °C for 6-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexanes gradient) to afford the final product, 5-amino-1,3,4-oxadiazole-2-carbonitrile.

dot digraph { graph [fontname="Helvetica", fontsize=10, size="7.5,10", ratio=fill, nodesep=0.5, ranksep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Experimental Workflow"

Data Summary

Parameter Value
Starting Material Semicarbazide Hydrochloride
Key Reagents Cyanogen Bromide, Phosphorus Oxychloride, Copper(I) Cyanide
Reaction Time (Step 1) 4-6 hours
Reaction Time (Step 2) 2-4 hours (Chlorination), 6-8 hours (Cyanation)
Expected Yield Moderate to good (dependent on purification efficiency)
Purification Method Recrystallization, Column Chromatography

Safety and Handling

Cyanogen Bromide: Cyanogen bromide is a highly toxic, corrosive, and lachrymatory substance. It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations involving cyanogen bromide must be performed in a certified chemical fume hood with appropriate personal protective equipment, including a face shield, and chemically resistant gloves. In case of exposure, seek immediate medical attention. Spills should be handled with extreme caution and decontaminated with a suitable reagent like sodium hypochlorite solution.[5][6]

Phosphorus Oxychloride: Phosphorus oxychloride is a corrosive liquid that reacts violently with water, releasing toxic and corrosive fumes. It should be handled in a fume hood with appropriate PPE. Avoid contact with skin and eyes.

Copper(I) Cyanide: Copper(I) cyanide is highly toxic if swallowed or in contact with skin. It releases toxic hydrogen cyanide gas upon contact with acids. Handle with care in a well-ventilated fume hood.

Troubleshooting

Issue Possible Cause Solution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure complete dissolution of starting materials. Monitor reaction closely by TLC and extend reaction time if necessary. Optimize recrystallization solvent system.
Formation of by-products in Step 1Side reactions due to impurities or incorrect stoichiometry.Use high-purity starting materials and anhydrous solvents. Ensure accurate measurement of reagents.
Incomplete chlorination in Step 2Insufficient amount of POCl3 or reaction time.Increase the excess of POCl3 and/or extend the reaction time. Monitor by TLC.
Difficulty in cyanationDeactivation of the substrate or catalyst.Ensure anhydrous conditions. Use freshly purchased or purified CuCN. Consider using a palladium catalyst for cyanation as an alternative.

References

  • Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

  • Bollikolla, H. B., & Liu, G. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42B(4), 900-904. [Link]

  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]

  • Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanogen Bromide. [Link]

  • Loba Chemie. (2016). Safety Data Sheet: Cyanogen Bromide. [Link]

  • Beyzaei, H., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2345. [Link]

  • Somani, R. R., et al. (2009). 1,3,4-Oxadiazole: A Biologically Important Scaffold. Der Pharma Chemica, 1(1), 130-140. [Link]

  • Anonymous. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391. Washington, DC: U.S.
  • Al-Ghorbani, M., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(59), 37474-37484. [Link]

  • Khan, I., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 23. [Link]

  • Anonymous. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022. Washington, DC: U.S.
  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. BioMed research international, 2014. [Link]

  • Bagdanavičienė, Z., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]

  • Al-Obaidi, A. S. M., et al. (2017). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 14(1), 127-134. [Link]

  • Sharma, P., et al. (2022). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Indian Journal of Pharmaceutical Education and Research, 56(2s), s337-s343. [Link]

Sources

Application

incorporating 5-amino-1,3,4-oxadiazole-2-carbonitrile into heterocyclic scaffolds

Application Note: Incorporating 5-Amino-1,3,4-oxadiazole-2-carbonitrile into Advanced Heterocyclic Scaffolds Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Guide & Expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 5-Amino-1,3,4-oxadiazole-2-carbonitrile into Advanced Heterocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold widely recognized for its profound utility in both medicinal chemistry and materials science[1][2]. Specifically, 5-amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3) serves as a highly versatile, bifunctional building block[3]. It features two orthogonal reactive sites: a nucleophilic primary amine at the 5-position and an electrophilic carbonitrile group at the 2-position.

The strategic value of this scaffold lies in its predictable reactivity profile, which allows researchers to construct complex multi-heterocyclic ensembles without cross-reactivity:

  • Nitrile Electrophilicity ([3+2] Cycloadditions): The carbonitrile group undergoes Lewis acid-catalyzed [3+2] cycloadditions with azides to yield tetrazole-oxadiazole ensembles[1]. The use of a Lewis acid (e.g., ZnCl2) is mechanistically critical; it coordinates to the nitrile nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cyano group, thereby facilitating nucleophilic attack by the azide's Highest Occupied Molecular Orbital (HOMO)[1].

  • Amine Nucleophilicity: The primary amine can participate in standard electrophilic substitutions (e.g., acylation, alkylation) to generate extended bioisosteric scaffolds while leaving the robust oxadiazole core intact[2].

Synthetic Workflow & Divergent Pathways

G Start 5-amino-1,3,4-oxadiazole-2-carboxamide Dehydration Dehydration P2O5, CH3CN, RT Start->Dehydration Core 5-amino-1,3,4-oxadiazole-2-carbonitrile (Core Scaffold) Dehydration->Core Path1 [3+2] Cycloaddition (NaN3, ZnCl2, H2O) Core->Path1 Nitrile Activation Path2 Amine Derivatization (Acyl Chlorides / Alkyl Halides) Core->Path2 Amine Substitution Product1 Tetrazole-Oxadiazole Ensembles (Energetic Materials) Path1->Product1 Product2 N-Substituted Oxadiazoles (Bioisosteres / Agonists) Path2->Product2

Divergent synthetic workflows for 5-amino-1,3,4-oxadiazole-2-carbonitrile functionalization.

Experimental Protocols

Protocol A: Dehydrative Synthesis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile

Causality & Design: Phosphorus pentoxide (P₂O₅) is selected over liquid dehydrating agents (like POCl₃ or SOCl₂) to prevent unwanted electrophilic chlorination or side reactions with the free 5-amino group. Acetonitrile is utilized as a polar aprotic solvent that solubilizes the starting material while remaining completely inert to P₂O₅[1].

Step-by-Step Methodology:

  • Suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (6.30 g, 49.20 mmol) and P₂O₅ (35 g, 122.5 mmol) in 500 mL of dry acetonitrile[1].

  • Seal the reaction flask tightly to prevent atmospheric moisture from quenching the hygroscopic P₂O₅.

  • Stir the heterogeneous mixture continuously for 72 hours at room temperature[1].

  • Self-Validation Check: Monitor the reaction via FT-IR spectroscopy. Successful dehydration is marked by the disappearance of the carboxamide C=O stretch (~1665 cm⁻¹) and the emergence of a sharp, diagnostic C≡N stretching band between 2200–2280 cm⁻¹[1][4].

  • Evaporate the acetonitrile in vacuo.

  • Carefully quench the remaining solid residue by dissolving it in 500 mL of cold water[1].

  • Extract the aqueous solution with ethyl acetate (3 × 200 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a white powder[1].

Protocol B: Lewis Acid-Catalyzed [3+2] Cycloaddition (Tetrazole Formation)

Causality & Design: Water is utilized as an optimal green solvent, providing excellent solubility for the inorganic salts (NaN₃, ZnCl₂) and acting as an efficient heat transfer medium at reflux. ZnCl₂ is strictly required to activate the nitrile carbon for the cycloaddition[1].

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, combine 5-amino-1,3,4-oxadiazole-2-carbonitrile (2.00 g, 18.20 mmol), NaN₃ (3.0 g, 45.50 mmol), and ZnCl₂ (3.70 g, 27.30 mmol) in 100 mL of deionized water[1].

  • Attach a reflux condenser and heat the mixture to 100 °C for 3 hours[1].

  • Cool the reaction mixture to room temperature.

  • Add 30 mL of concentrated hydrochloric acid and stir for an additional 1 hour[1].

  • Self-Validation Check: The addition of HCl breaks the intermediate, water-soluble zinc-tetrazole complex. The immediate precipitation of a white solid physically confirms the successful formation of the free 5-(1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine[1].

  • Filter the precipitate, wash thoroughly with cold water to remove residual salts, and dry in vacuo[1].

Quantitative Data & Characterization

The following table summarizes the expected analytical data for the synthesized scaffolds, providing a baseline for quality control and structural verification[1].

CompoundYield (%)¹³C NMR Shifts (ppm, DMSO-d₆)Key IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
5-amino-1,3,4-oxadiazole-2-carbonitrile 61%165.2, 134.8, 108.0~3427 (N-H), 2200-2280 (C≡N)110.02[M]⁺
5-(1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine 84%Shift dependent on tautomeric state~3300-3100 (N-H), Tetrazole ring stretches153.05 [M]⁺

Advanced Applications in Industry

Medicinal Chemistry (Bioisosterism & Drug Discovery): The 1,3,4-oxadiazole core is a highly stable bioisostere for amides and esters, offering improved metabolic resistance. In the development of GPR88 agonists (targets for striatal-associated neurological disorders), replacing traditional scaffolds with 5-amino-1,3,4-oxadiazole derivatives significantly improved target potency. Lead compounds utilizing this scaffold demonstrated an EC₅₀ of 59 nM while simultaneously lowering lipophilicity, a critical optimization for central nervous system (CNS) drug-like properties[2].

Materials Science (High-Energy Insensitive Materials): Multi-heterocyclic integration is a cutting-edge strategy in energetic materials. Combining the 1,3,4-oxadiazole framework with tetrazoles or gem-dinitromethyl groups yields energetic salts and neutral molecules with exceptional explosophoric properties[5][6]. These multi-heterocyclic systems benefit from strong electron conjugation and coplanarity, resulting in high crystal density, highly positive heats of formation, and remarkable insensitivity to accidental mechanical stimuli (impact and friction)[1][5].

References

  • Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials. The Royal Society of Chemistry. 1

  • Design, Synthesis, and Structure–Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry / ISHC. 2

  • Facile Synthesis of Energetic Multi-Heterocyclic Compound via a Promising Intramolecular Integration Strategy. ACS Publications. 5

  • gem-Dinitromethyl-Functionalized 5-Amino-1,3,4-oxadiazolate Derivatives: Alternate Route, Characterization, and Property Analysis. ResearchGate. 6

  • 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (Infrared Vibrational Mode Analysis). Smolecule.4

  • 134318-57-3 CAS Manufactory. ChemicalBook. 3

Sources

Technical Notes & Optimization

Troubleshooting

solubility of 5-amino-1,3,4-oxadiazole-2-carbonitrile in organic solvents

Welcome to the Technical Support Center for the handling, formulation, and troubleshooting of 5-amino-1,3,4-oxadiazole-2-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and troubleshooting of 5-amino-1,3,4-oxadiazole-2-carbonitrile .

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic and structural causality behind this compound's behavior in organic solvents, providing you with field-proven, self-validating protocols to ensure your drug discovery and synthesis workflows succeed.

Part 1: Physicochemical Profiling & Causality

To understand how to dissolve 5-amino-1,3,4-oxadiazole-2-carbonitrile, we must first analyze its molecular architecture. The 1,3,4-oxadiazole core possesses a unique charge distribution that typically renders it one logD unit less lipophilic than its 1,2,4-oxadiazole isomer[1].

When you attach a primary amine (-NH₂) and a carbonitrile (-CN) group to this already polar core, you create a highly polarized molecule capable of extensive intermolecular hydrogen bonding. In the solid state, these molecules form a rigid, high-energy crystal lattice. The causality of its solubility profile is a direct competition between the solvent's ability to solvate these polar dipoles and the energy required to break the crystal lattice.

Quantitative Solvent Compatibility Matrix

The following table summarizes the expected solubility behavior across different organic solvent classes based on the thermodynamic principles of 1,3,4-oxadiazole derivatives[2].

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dielectric constants effectively disrupt intermolecular H-bonds and solvate the polar -CN and -NH₂ groups.
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Competes for H-bonding, but overall solvation is limited by lower dielectric constants compared to aprotics.
Ethers / Esters THF, Ethyl AcetateLow (<5 mg/mL)Insufficient dipole moment to overcome the high lattice energy of the functionalized oxadiazole.
Halogenated DCM, ChloroformVery Low (<1 mg/mL)Cannot effectively solvate the highly polar functional groups; promotes rapid precipitation.
Non-Polar Hexane, TolueneInsoluble Complete lack of polar interactions; unable to break solid-state hydrogen bonding networks.

Part 2: Diagnostic FAQ & Troubleshooting

Q: Why does 5-amino-1,3,4-oxadiazole-2-carbonitrile immediately precipitate when I dilute my DMSO stock into assay buffer or secondary organic solvents like DCM? A: This is a classic "solvent crash" phenomenon. DMSO perfectly solvates the hydrogen bond donor (-NH₂) and acceptors (-CN, ring N/O). When you dilute this system into DCM or aqueous buffers, the bulk dielectric constant of the microenvironment drops drastically. The solute molecules preferentially hydrogen-bond with each other rather than the new solvent mixture, leading to rapid nucleation and precipitation. Solution: Maintain at least 5-10% DMSO in your final mixture, or use a step-wise dilution with a transitional solvent like methanol.

Q: I am trying to run a cross-coupling reaction, but the compound refuses to dissolve in THF. What is the optimal alternative? A: THF's dipole moment is often insufficient for highly functionalized, rigid oxadiazoles. Switch your reaction solvent to a higher-polarity aprotic solvent like 1,4-dioxane (with heating) or DMF. If your reaction is sensitive to DMF, consider using a co-solvent system (e.g., THF:NMP in a 4:1 ratio) to provide the necessary solvation energy while maintaining reaction compatibility.

Q: Does the specific isomeric structure (1,3,4- vs. 1,2,4-oxadiazole) actually change how I should approach solvent selection? A: Yes, significantly. Extensive matched-pair analyses in medicinal chemistry demonstrate that 1,3,4-oxadiazoles possess enhanced aqueous solubility but inherently reduced solubility in lipophilic organic solvents compared to 1,2,4-oxadiazoles[1][3]. Workflows optimized for 1,2,4-oxadiazoles will likely fail for 5-amino-1,3,4-oxadiazole-2-carbonitrile unless the solvent polarity is deliberately increased.

Part 3: Self-Validating Experimental Protocols

To accurately determine the solubility of this compound for scale-up or high-throughput screening (HTS), you must use the Isothermal Saturation Method [2].

Trust & Validation Check: This protocol is designed as a self-validating system. By measuring the concentration at two distinct time points (24h and 48h), the system proves internally that true thermodynamic equilibrium has been reached, preventing false readings from kinetic suspensions.

Step-by-Step Methodology: Isothermal Solubility Determination
  • Preparation of Solid Excess: Add an excess amount (e.g., 20 mg) of 5-amino-1,3,4-oxadiazole-2-carbonitrile to a 2 mL glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol or THF).

  • Thermal Equilibration: Seal the vial tightly to prevent evaporation. Place it in a thermostatic shaker set to a precise temperature (e.g., 298.15 K). Agitate at 500 RPM for 24 hours[2].

  • Equilibrium Validation (The Self-Check): Withdraw a 50 µL aliquot at the 24-hour mark. Continue shaking the main vial for an additional 24 hours and withdraw a second 50 µL aliquot at the 48-hour mark.

    • Validation Rule: If the concentration difference between the 24h and 48h aliquots is <5%, true thermodynamic equilibrium is validated. If >5%, continue shaking for another 24 hours.

  • Phase Separation: Centrifuge the withdrawn aliquots at 10,000 x g for 10 minutes to firmly pellet any undissolved micro-crystals. (Avoid filtration if possible, as the polar compound may adsorb nonspecifically to certain filter membranes).

  • Quantification: Dilute the clear supernatant into a compatible HPLC mobile phase and analyze via HPLC-UV against a pre-established standard calibration curve.

Part 4: Solubility Optimization Workflow

When standard dissolution fails, follow this logical escalation pathway to achieve your target concentration without degrading the compound.

SolubilityWorkflow Start Solubility Assessment: 5-amino-1,3,4-oxadiazole-2-carbonitrile Screen Tier 1 Screening (DMSO, DMF, NMP at 25°C) Start->Screen Check1 Target Concentration Reached? Screen->Check1 Tier2 Tier 2 Optimization (Heat to 50°C + Sonication) Check1->Tier2 No Success Proceed to Assay/Reaction Check1->Success Yes Check2 Target Concentration Reached? Tier2->Check2 Tier3 Tier 3 Formulation (Co-solvents: PEG400, Tween-80) Check2->Tier3 No Check2->Success Yes Tier3->Success Soluble Fail Re-evaluate Molecular Design or Solid-State Form Tier3->Fail Insoluble

Workflow for optimizing the organic solubility of highly polar oxadiazole derivatives.

References

  • Measurement and Model Evaluation of Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-amino-1,3,4-oxadiazole-2-carbonitrile

Welcome to the technical support center for the crystallization of 5-amino-1,3,4-oxadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-amino-1,3,4-oxadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you achieve high-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound will not crystallize from solution. After cooling, the solution remains clear. What should I do?

This is the most common issue in crystallization and typically points to insufficient supersaturation.[1] Supersaturation is the essential driving force for crystal formation.[1] If the solution is not concentrated enough, the compound will simply remain dissolved.

Root Cause Analysis & Solutions:

  • Excess Solvent: You have likely used too much solvent.[2] The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[1]

    • Solution: Gently heat the solution to its boiling point and evaporate a portion of the solvent. This increases the concentration. Allow the solution to cool slowly again. You can test if you have reached saturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[3] If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted.[3]

  • Lack of Nucleation Sites: Crystal growth requires a starting point, or a nucleus.[2] Highly purified compounds in very clean glassware may resist spontaneous nucleation.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic imperfections on the glass provide nucleation sites.

    • Solution B (Seeding): If you have a small crystal of pure 5-amino-1,3,4-oxadiazole-2-carbonitrile, add a tiny speck (a "seed crystal") to the cooled solution.[3][5] This provides a perfect template for further crystal growth.

    • Solution C (Forced Cooling): Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization. However, use this method cautiously, as rapid cooling can sometimes trap impurities.[1]

Q2: My compound "oiled out" instead of forming crystals. I see liquid droplets at the bottom of the flask. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[2] The presence of impurities can also significantly lower the effective melting point, exacerbating this issue.[2]

Causality and Corrective Actions:

  • Cause: The solution is too concentrated, causing the solute to come out of solution at a temperature above its melting point.

  • Solution: Re-heat the flask to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation temperature.[2][3] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help achieve a gradual temperature drop, which is crucial for preventing oiling.[4]

  • Cause: The chosen solvent's boiling point is too high relative to the compound's melting point.

  • Solution: Consider switching to a solvent with a lower boiling point. A thorough solvent screen is recommended (see Protocol 1).

Below is a workflow to address the problem of a compound oiling out.

G start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 1-5% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check Observe for Crystals slow_cool->check success High-Quality Crystals Formed check->success Yes fail Compound Still Oils Out check->fail No new_solvent Re-run with Lower Boiling Point Solvent fail->new_solvent

Caption: Troubleshooting workflow for "oiling out".

Q3: The crystallization happened too quickly, and now I have a fine powder instead of nice crystals. Is this a problem?

Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[3] The goal is a slow, methodical process where crystals form over 15-20 minutes, allowing impurities to remain in the mother liquor.[3]

Root Cause and Solution:

  • Cause: The solution was likely too supersaturated when it began to cool.

  • Solution: Place the flask back on the heat source, re-dissolve the solid, and add a bit more solvent (e.g., 2-5% more).[3] This will ensure the solution is less saturated at the boiling point, requiring it to cool to a lower temperature before crystallization begins, thereby slowing the process.

Q4: What is the best solvent for crystallizing 5-amino-1,3,4-oxadiazole-2-carbonitrile?

There is no single "magic" solvent, and the ideal choice depends on the specific impurity profile of your crude material.[5] The principle of "like dissolves like" is a good starting point. 5-amino-1,3,4-oxadiazole-2-carbonitrile is a polar molecule with hydrogen bond donors (amino group) and acceptors (nitrile, oxadiazole ring nitrogens and oxygen). Therefore, polar solvents are the best candidates.

The ideal solvent is one in which the compound is:

  • Highly soluble at high temperatures.

  • Sparingly soluble at low temperatures.

Recommended Solvent Screening Protocol: See Protocol 1 below for a systematic approach to identifying the best solvent.

Promising Starting Solvents:

SolventTypeBoiling Point (°C)Rationale
EthanolPolar Protic78Often used for recrystallizing oxadiazole derivatives.[6]
MethanolPolar Protic65Similar to ethanol but more volatile.
AcetonitrilePolar Aprotic82Good solvent for polar compounds.
Ethyl AcetateModerately Polar77May offer different selectivity for impurities.
WaterPolar Protic100The compound may have some water solubility; often used as an anti-solvent with a more soluble solvent like ethanol.
Experimental Protocols
Protocol 1: Systematic Solvent Screening

Objective: To identify an optimal solvent or solvent pair for crystallization.

  • Place ~10 mg of your crude 5-amino-1,3,4-oxadiazole-2-carbonitrile into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile) dropwise at room temperature, vortexing after each drop.

  • If the compound dissolves readily at room temperature, the solvent is likely too good, and recovery will be poor. Reject it for single-solvent crystallization but consider it as the "soluble solvent" in a solvent-pair system.[4]

  • If the compound does not dissolve, heat the tube gently in a sand or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the result: The ideal solvent is one that required heating to dissolve the compound and produced a good yield of crystalline solid upon cooling.[4]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This is a powerful technique when no single solvent is ideal. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, inducing crystallization.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth dissolve Dissolve Compound in Minimum Hot 'Good' Solvent (e.g., Ethanol) add_anti Add 'Poor' Anti-Solvent (e.g., Water) Dropwise Until Solution Turns Cloudy dissolve->add_anti reheat Gently Re-heat Until Solution is Clear Again add_anti->reheat cool Cool Slowly to Room Temp, Then in Ice Bath reheat->cool

Caption: Workflow for two-solvent recrystallization.

Methodology:

  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add a "poor" anti-solvent (e.g., water or hexane) dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the point of saturation.

  • Add one or two drops of the hot "good" solvent to re-clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed. Crystals should form as the solubility decreases.

References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Patel, H., & Patel, P. (2023).
  • PubChem. (n.d.). 5-Amino-1,2,4-oxadiazole. Retrieved from [Link]

  • Kumar, S., et al. (2023). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids.
  • Khan, S. A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Kumar, S., et al. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a.
  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.
  • Price, S. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 14(2), 348-354.
  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (n.d.). MDPI. Retrieved from [Link]

  • Kumar, S., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry, 4(2).
  • Shettar, A. K., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. ChemistrySelect, 6(2), 263-269.
  • NextSDS. (n.d.). 5-amino-1,3,4-oxadiazole-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Gzella, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2353.
  • Reva, I., & Fausto, R. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 30(16), 3456.
  • PubChem. (n.d.). 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 768651.

Sources

Troubleshooting

minimizing impurities in 5-amino-1,3,4-oxadiazole-2-carbonitrile production

Technical Support Center: Troubleshooting 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile. This compound is heavily utilized in the development of [1] and specialized pharmaceuticals.

The primary synthetic route involves the dehydration of 5-amino-1,3,4-oxadiazole-2-carboxamide using phosphorus pentoxide (P₂O₅) in anhydrous acetonitrile. While conceptually simple, the electron-deficient nature of the 1,3,4-oxadiazole ring makes it highly sensitive to the reaction microenvironment. Below, we break down the causality behind common impurities and provide self-validating protocols to ensure experimental success.

Mechanistic Pathway & Impurity Generation

MechanisticPathway A 5-amino-1,3,4-oxadiazole- 2-carboxamide B P2O5 / Acetonitrile (Dehydrating Environment) A->B Addition C 5-amino-1,3,4-oxadiazole- 2-carbonitrile B->C -H2O (Dehydration) D Phosphoric Acids (Inorganic Impurity) B->D P2O5 + H2O F Unreacted Amide (Moisture Quenching) B->F H2O Ingress E Ring-Opened Hydrazines (Degradation Impurity) C->E Excess Acid + Heat

Fig 1: Reaction pathways and impurity generation in oxadiazole dehydration.

Frequently Asked Questions (Troubleshooting)

Q1: Why is there a high concentration of unreacted 5-amino-1,3,4-oxadiazole-2-carboxamide in my final product? A1: The presence of unreacted starting material is almost always a result of moisture ingress. P₂O₅ is an exceptionally powerful, yet highly hygroscopic, dehydrating agent. If your acetonitrile is not rigorously dried, or if ambient moisture enters the reaction vessel, P₂O₅ rapidly hydrolyzes into phosphoric acid (H₃PO₄). This premature hydration quenches the reagent's dehydrating power, halting the conversion of the amide to the nitrile. Self-Validating Protocol: Before beginning the reaction, perform a Karl Fischer titration on your acetonitrile; moisture levels must be strictly <50 ppm. During the reaction, validate the conversion internally by monitoring the mixture via FT-IR. You should observe the complete disappearance of the amide C=O stretch (~1667 cm⁻¹) and the emergence of the sharp nitrile C≡N stretch (~2250 cm⁻¹).

Q2: How do I prevent the formation of ring-opened degradation impurities? A2: The 1,3,4-oxadiazole ring is a relatively stable aromatic system, but under strongly acidic conditions (generated by P₂O₅ hydration) combined with elevated temperatures, the ether linkage within the ring becomes susceptible to nucleophilic attack [2]. If the reaction temperature exceeds 25 °C, this acidity catalyzes the hydrolysis of the oxadiazole ring, yielding acyclic hydrazine derivatives. Self-Validating Protocol: Maintain the reaction strictly at room temperature (20–25 °C). Furthermore, during the aqueous workup, the concentrated reaction residue must be added to ice-cold water. Adding ambient water directly to the residue causes a sudden exothermic spike, which thermally drives the ring-opening degradation.

Q3: My product contains persistent inorganic impurities and exhibits poor solubility. How can I ensure complete removal of phosphorus species? A3: P₂O₅ does not simply form H₃PO₄ upon hydration; it forms a complex, polymeric mixture of polyphosphoric acids. These glassy, sticky species can trap the target nitrile in the aqueous phase or precipitate and contaminate the organic extract. Self-Validating Protocol: Ensure the aqueous quench is stirred vigorously for at least 30 minutes until all solid polymeric phosphorus species are completely dissolved into free, water-soluble phosphate ions. Following liquid-liquid extraction with ethyl acetate, wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. The cessation of CO₂ evolution (bubbling) self-validates that all co-extracted acidic species have been neutralized.

Quantitative Impurity Profile

To maintain scientific integrity, all quantitative data regarding potential impurities must be tracked. Below is the standardized impurity profile for this workflow.

Impurity TypeChemical OriginDetection MethodAcceptable LimitMitigation Strategy
Unreacted Amide Moisture quenching P₂O₅HPLC (UV @ 254 nm)< 1.0%Use strictly anhydrous MeCN (<50 ppm H₂O).
Phosphoric Acids P₂O₅ hydration³¹P NMR / pH of extractNot DetectedThorough aqueous quench; NaHCO₃ wash.
Hydrazine Byproducts Acid-catalyzed ring openingLC-MS (m/z deviation)< 0.5%Strict temperature control (≤ 25 °C).
Residual Solvent Incomplete drying¹H NMR / GC-FID< 5000 ppmExtended vacuum drying (≤ 10 mbar, 40 °C).

Standard Operating Procedure (SOP): Optimized Synthesis Workflow

This step-by-step methodology ensures maximum yield while minimizing the impurities discussed above.

Step 1: Preparation & Inertion Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with dry nitrogen gas to establish an inert atmosphere.

Step 2: Reagent Suspension Suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (1.0 equivalent, e.g., 6.30 g) in anhydrous acetonitrile (500 mL). Ensure the solvent has been pre-validated for moisture.

Step 3: Dehydrating Agent Addition Under a positive nitrogen stream, rapidly add phosphorus pentoxide (2.5 equivalents, e.g., 35 g) in one portion. Seal the flask immediately to prevent ambient moisture ingress.

Step 4: Controlled Reaction Stir the suspension vigorously at room temperature (20–25 °C) for 72 hours. Validation: Analyze an aliquot via TLC or FT-IR to confirm the absence of the starting amide before proceeding.

Step 5: Solvent Removal Transfer the mixture to a rotary evaporator and remove the acetonitrile under reduced pressure (in vacuo) at a bath temperature not exceeding 30 °C.

Step 6: Aqueous Quench Resuspend the remaining solid residue in ice-cold distilled water (500 mL). Stir vigorously for 30–45 minutes until the solution becomes clear, indicating the complete dissolution of polyphosphoric acid residues.

Step 7: Liquid-Liquid Extraction Extract the clear aqueous solution with ethyl acetate (3 × 200 mL).

Step 8: Neutralization & Drying Wash the combined organic layers with saturated NaHCO₃ solution (100 mL) until gas evolution ceases, followed by a brine wash (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 9: Product Isolation Filter off the MgSO₄ and evaporate the ethyl acetate in vacuo to yield 5-amino-1,3,4-oxadiazole-2-carbonitrile as a highly pure white powder.

WorkupWorkflow W1 Crude Mixture W2 Evaporate MeCN W1->W2 W3 Ice-Water Quench W2->W3 W4 Extraction (EtOAc) W3->W4 W5 Aqueous Layer (Impurities) W4->W5 Discard W6 Organic Layer (Target Nitrile) W4->W6 Keep W7 Dry & Evaporate W6->W7 W8 Pure Product W7->W8

Fig 2: Optimized extraction workflow for isolating the target carbonitrile.

References

  • Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials. The Royal Society of Chemistry (2023). URL:[Link]

  • Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers (2020). URL:[Link]

Optimization

Technical Support Center: Stability of 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile

Welcome to the technical support guide for 5-amino-1,3,4-oxadiazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-amino-1,3,4-oxadiazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and help you troubleshoot common challenges, particularly concerning the compound's stability in acidic environments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the chemical behavior and handling of 5-amino-1,3,4-oxadiazole-2-carbonitrile under acidic conditions.

Q1: What is the general stability of the 1,3,4-oxadiazole ring in acidic media?

The 1,3,4-oxadiazole ring is a robust aromatic heterocycle, generally stable under neutral and mildly acidic conditions (pH 3-5).[1] Many synthetic procedures for 1,3,4-oxadiazoles even utilize strong dehydrating acids like polyphosphoric acid or phosphorus oxychloride at high temperatures during the cyclization step, indicating the ring's resilience once formed.[2][3]

However, the stability is not absolute. Prolonged exposure to strong, concentrated acids (e.g., HCl, H₂SO₄) or heating in acidic solutions can lead to degradation. The degradation mechanism often involves protonation of a ring nitrogen, which activates the ring for nucleophilic attack by water or other nucleophiles, leading to ring opening.[1] For instance, some 1,2,4-oxadiazole derivatives (a related isomer) have been shown to undergo ring opening at low pH.[1]

Q2: How do the 5-amino and 2-carbonitrile substituents affect stability in acid?

The substituents play a crucial role in the molecule's reactivity and stability:

  • 5-Amino Group: The exocyclic amino group is the most basic site on the molecule. In an acidic medium, it will readily protonate to form an ammonium salt. This has two main consequences:

    • Increased Solubility: The formation of the salt form generally increases the compound's solubility in aqueous acidic solutions.

    • Electronic Deactivation: Protonation of the amino group withdraws electron density from the oxadiazole ring, making it more electron-deficient. This can decrease its susceptibility to electrophilic attack but may increase its susceptibility to nucleophilic attack, potentially influencing ring-opening pathways.

  • 2-Carbonitrile Group: The cyano (nitrile) group is susceptible to acid-catalyzed hydrolysis. Under aqueous acidic conditions, particularly with heating, the nitrile can hydrolyze first to a carboxamide and then to a carboxylic acid.[4] This represents a chemical transformation of the substituent rather than a degradation of the core ring structure.

Q3: Which atom is the most likely site of protonation?

The molecule has several potential protonation sites: the exocyclic amino group and the two nitrogen atoms within the oxadiazole ring.

Q4: What are the recommended handling and storage procedures?

Proper handling is critical to ensure the integrity of your sample.

  • Storage of Solid: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. Many amino-substituted heterocycles can be hygroscopic. Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.

  • Preparing Acidic Solutions: Prepare acidic solutions of the compound fresh for each experiment. Storing the compound in an acidic solution for extended periods is not recommended due to the risk of slow hydrolysis of the nitrile group or potential ring degradation.

  • Solvent Choice: For reactions, use anhydrous solvents if the presence of water is known to promote undesired side reactions like nitrile hydrolysis.

Troubleshooting Guide for Experimental Work

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low yield or multiple byproducts in an acidic reaction.

Question: "I am running a reaction with 5-amino-1,3,4-oxadiazole-2-carbonitrile in strong acid (e.g., refluxing in 6M HCl), and my TLC/LC-MS analysis shows very little starting material remaining, a complex mixture of products, and no major spot corresponding to my desired product. What is happening?"

As a Senior Application Scientist, my analysis points to two likely degradation pathways occurring under these harsh conditions.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield & Multiple Byproducts in Strong Acid cause1 Pathway A: Nitrile Hydrolysis start->cause1 cause2 Pathway B: Oxadiazole Ring Opening start->cause2 sol1 Reduce Reaction Temperature (e.g., 0°C to RT) cause1->sol1 sol3 Limit Water Content (Use anhydrous solvent) cause1->sol3 Primary Solution sol4 Reduce Reaction Time (Monitor closely by TLC/LC-MS) cause1->sol4 cause2->sol1 sol2 Use Milder Acid (e.g., Acetic Acid, p-TsOH) cause2->sol2 Primary Solution cause2->sol4

Possible Cause A: Nitrile Hydrolysis The combination of strong acid and heat is the classic condition for hydrolyzing a nitrile group to a carboxylic acid. You are likely forming 5-amino-1,3,4-oxadiazole-2-carboxylic acid and its intermediate amide, which are highly polar and may appear different on TLC.

Possible Cause B: Oxadiazole Ring Opening The harsh conditions are likely protonating the oxadiazole ring itself, making it susceptible to cleavage by water. This would lead to fragmentation of the molecule and a complex mixture of small-molecule byproducts.

Corrective Actions:
ParameterRecommendationRationale
Acid Strength Switch from strong mineral acids (HCl, H₂SO₄) to weaker organic acids (acetic acid, formic acid) or use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).Milder conditions are less likely to induce the irreversible ring-opening of the stable oxadiazole core. Many syntheses of related compounds use only catalytic acid.[6]
Temperature Reduce the reaction temperature significantly. Start at 0°C or room temperature and only warm if absolutely necessary.Hydrolysis and degradation reactions have high activation energies. Lowering the temperature will dramatically slow these undesired pathways while potentially still allowing the desired reaction to proceed.
Solvent If nitrile hydrolysis is the main concern, switch to an anhydrous solvent system if your reaction chemistry allows.The absence of water, the primary nucleophile, will prevent hydrolysis of the nitrile group.[4]
Monitoring Monitor the reaction at short intervals (e.g., every 15-30 minutes) using an appropriate analytical technique like TLC or LC-MS.This allows you to identify the point at which the desired product is maximized and before significant degradation occurs.
Problem 2: The amino group is unreactive during acylation or alkylation.

Question: "I am trying to acylate the 5-amino group using an acid chloride in a solvent with a catalytic amount of HCl, but I am only recovering my starting material. Why isn't the reaction working?"

Analysis: This is a classic case of substrate deactivation through protonation.

G cluster_reactive Reactive (Basic/Neutral Conditions) cluster_unreactive Unreactive (Acidic Conditions) mol1 nuc Nucleophilic Lone Pair Available mol2 mol1->mol2 Addition of Acid (H⁺) elec Non-nucleophilic Ammonium Salt

Cause: In the presence of acid, the lone pair of electrons on the amino group's nitrogen is sequestered by a proton, forming a positively charged ammonium salt. This protonated form is not nucleophilic and cannot attack the electrophilic acid chloride.

Corrective Actions:
  • Use a Non-Acidic Protocol: The standard procedure for acylating an amino group is to perform the reaction under basic or neutral conditions. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This base will scavenge the HCl byproduct generated during the acylation, preventing the protonation of your starting material. Many published procedures for acylating 2-amino-1,3,4-oxadiazoles follow this principle.

  • Consider a Two-Step Approach: If acidic conditions are required for another part of your transformation, consider protecting the amino group first under basic conditions, performing the acidic reaction, and then deprotecting it as a final step.

Experimental Protocol: Controlled Acid Stability Assessment

To empirically determine the stability of 5-amino-1,3,4-oxadiazole-2-carbonitrile under your specific proposed reaction conditions, a controlled study is the most trustworthy approach.

Objective: To evaluate the rate and nature of degradation/transformation of the title compound under a specific acidic condition over time.

Materials:
  • 5-amino-1,3,4-oxadiazole-2-carbonitrile

  • Proposed acidic medium (e.g., 1M HCl in Dioxane, 50% Acetic Acid in H₂O, etc.)

  • Inert internal standard (e.g., biphenyl, dodecane; something stable under the conditions and with a distinct analytical signal)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical tools: TLC plates, LC-MS system

Methodology:
  • Preparation: Prepare a stock solution of the oxadiazole and the internal standard in a suitable solvent at a known concentration (e.g., 10 mg/mL oxadiazole, 5 mg/mL standard).

  • Reaction Setup: In a reaction vial equipped with a stir bar, add the acidic medium and bring it to the desired reaction temperature (e.g., 50°C).

  • Initiation (t=0): Add a known volume of the stock solution to the pre-heated acidic medium. Immediately withdraw a small aliquot (~50 µL), quench it in a separate vial containing an excess of the quenching solution, and extract with ethyl acetate. This is your t=0 sample.

  • Time-Course Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), repeat the process of withdrawing, quenching, and extracting an aliquot.

  • Analysis:

    • TLC: Spot each extracted time point on a TLC plate to visually monitor the disappearance of the starting material and the appearance of new, potentially more polar (lower Rf) byproducts.

    • LC-MS: Analyze each time point by LC-MS.

      • Calculate the ratio of the peak area of the starting material to the peak area of the internal standard. A decrease in this ratio over time indicates degradation.

      • Examine the mass spectra for new peaks. A peak with a mass corresponding to (Starting Material + 18 amu) would strongly suggest hydrolysis of the nitrile to the carboxylic acid.

  • Interpretation: Based on the rate of disappearance of the starting material and the identity of the major byproducts, you can make an informed decision about the feasibility of your proposed reaction conditions.

By following this structured approach, you can move beyond speculation and generate robust, in-house data to guide your experimental design, ensuring the integrity and success of your research with 5-amino-1,3,4-oxadiazole-2-carbonitrile.

References
  • ACS Omega.

  • Journal of Chemical Reviews.

  • Journal of Pharmaceutical Sciences.

  • Organic Chemistry Portal.

  • PubChem.

  • AfaSci.

  • Indian Journal of Chemistry.

  • The Journal of Organic Chemistry.

  • ACS Omega.

  • PubChemLite.

  • Molecules.

  • Molecules.

  • Preprints.org.

  • Bioinorganic Chemistry and Applications.

  • Indian Journal of Pharmaceutical Education and Research.

  • Molecules.

  • Molecular Diversity.

  • Organic Chemistry Portal.

  • E-Journal of Chemistry.

  • Merck.

  • Journal of Global Pharma Technology.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-amino-1,3,4-oxadiazole-2-carbonitrile. This molecule is a highly valuable heterocyclic building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-amino-1,3,4-oxadiazole-2-carbonitrile. This molecule is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for the bioisosteric properties of the 1,3,4-oxadiazole ring.[1] However, its unique electronic and steric profile presents significant challenges in synthetic functionalization. The electron-withdrawing nature of the oxadiazole ring and the adjacent C2-carbonitrile group significantly deactivates the C5-amino group, making it a poor nucleophile. This inherent low reactivity is often compounded by steric hindrance from bulky reagents, leading to low yields and reaction failures.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Common Reactions

This section addresses specific, field-reported issues in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.

Issue 1: Low Yield in N-Acylation with Bulky Reagents

Question: "I am attempting to acylate the 5-amino group using a sterically demanding acyl chloride (e.g., one with an α,α-disubstituted carbon) in the presence of triethylamine, but I am consistently getting low yields (<20%) or recovering only my starting material. How can I improve this transformation?"

Analysis: This is a classic case where both electronic deactivation and steric hindrance are working against the reaction.[2] The nucleophilicity of the amino group is already low, and the physical bulk of both the oxadiazole and the incoming acyl chloride prevents the necessary orbital overlap for bond formation. The base, triethylamine, may also be too sterically hindered to efficiently deprotonate the intermediate.

Recommended Solutions & Protocols

Solution A: Switch to a More Powerful Coupling Reagent System

Instead of using a pre-formed acyl chloride, which can be overly aggressive and prone to degradation, an in situ activation of the corresponding carboxylic acid is recommended. Modern uronium- or phosphonium-based coupling reagents are designed to create highly activated esters that react efficiently even with poor nucleophiles.

Table 1: Comparison of Coupling Reagents for Hindered Acylations

Coupling ReagentActivating GroupByproductKey Advantages
HBTU/HOBtBenzotriazole EsterHOBt, TetramethylureaClassic, reliable, and effective for many systems.
HATU7-Aza-benzotriazole EsterHOAt, TetramethylureaSuperior to HBTU for hindered systems due to the electron-withdrawing nature of the pyridine nitrogen in the HOAt leaving group, which makes the activated ester more electrophilic.[3]
TBTUBenzotriazole EsterHOBt, TetramethylureaSimilar to HBTU but often more crystalline and easier to handle.[4]
COMUOxyma-B EsterOxyma-B, TetramethylureaHigh reactivity, reduced risk of racemization compared to benzotriazole-based reagents.

**dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Troubleshooting workflow for N-acylation.

Detailed Protocol 1: HATU-Mediated Coupling for Hindered Acylation

  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the sterically hindered carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (approximately 0.2 M).

  • Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Stir at room temperature for 15-20 minutes. The solution should remain clear.

  • Coupling: Add a solution of 5-amino-1,3,4-oxadiazole-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. If monitoring by TLC or LC-MS shows slow conversion, the temperature can be gently increased to 40-50°C and the reaction left overnight.[2]

  • Work-up: Upon completion, pour the reaction mixture into cold water. If a precipitate forms, filter, wash with water and a non-polar solvent (e.g., diethyl ether) to remove urea byproducts, and dry. If no precipitate forms, extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography.

Issue 2: Failure or Over-alkylation in N-Alkylation Reactions

Question: "I am trying to perform a mono-N-alkylation on the 5-amino group using isobutyl bromide and potassium carbonate in acetonitrile, but I either recover starting material or see evidence of a di-alkylated product by mass spectrometry, with very little of my desired product."

Analysis: This issue highlights two major challenges in amine alkylation. First, the S_N2 reaction is highly sensitive to steric hindrance; a secondary alkyl halide (like isobutyl bromide) will react much slower than a primary one.[5] Second, the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second, faster alkylation event that produces the undesired di-alkylated product.[6]

Recommended Solutions & Protocols

Solution A: Switch to Reductive Amination

Reductive amination is a superior method for controlled mono-alkylation, especially with sterically hindered partners. The reaction proceeds via an imine or iminium ion intermediate, which is then reduced. This pathway is less sensitive to the steric bulk of the aldehyde/ketone compared to the corresponding alkyl halide and completely avoids the issue of over-alkylation.

**dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Decision tree for N-alkylation methods.

Detailed Protocol 2: Reductive Amination with a Hindered Aldehyde

  • Setup: To a solution of 5-amino-1,3,4-oxadiazole-2-carbonitrile (1.0 equivalent) and the desired aldehyde (e.g., isobutyraldehyde, 1.1 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M), add acetic acid (2.0 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-amino group on this oxadiazole so unreactive compared to aniline?

A: The reduced reactivity is due to a strong inductive electron-withdrawing effect. The two nitrogen atoms in the 1,3,4-oxadiazole ring and the C2-carbonitrile group pull electron density away from the C5 position. This depletes the electron density on the exocyclic amino group, reducing its nucleophilicity and making it a weaker base.

Q2: What are the best general-purpose solvents for these reactions?

A: Polar aprotic solvents are generally the best choice.[7]

  • DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide): Excellent for dissolving the polar starting material and stabilizing charged intermediates or transition states that often form during coupling and alkylation reactions.

  • Acetonitrile (ACN): A good choice for many reactions, although the starting material's solubility can sometimes be limited.

  • DCM (Dichloromethane) and DCE (1,2-Dichloroethane): Primarily used for reactions that require less polar conditions, such as reductive aminations.

Q3: Can I perform reactions on the nitrile group without affecting the amino group?

A: Yes, this is possible with careful choice of reagents. For example, the [3+2] cycloaddition of the nitrile group with sodium azide to form a tetrazole ring can often be performed under conditions that do not significantly affect the unfunctionalized amino group.[8] However, protecting the amino group as a carbamate (e.g., Boc) or an amide is a prudent strategy to prevent side reactions if the nitrile chemistry requires harsh conditions.

**dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Key reactivity challenges and solutions.

Q4: My substrate seems to be coordinating with my transition metal catalyst in a cross-coupling reaction. How can I prevent this?

A: This is a known issue called catalyst poisoning, where the nitrogen lone pairs of the heterocycle bind strongly to the metal center, deactivating it.[9] Strategies to mitigate this include:

  • Ligand Choice: Use more electron-rich, bulky phosphine ligands that can compete more effectively for binding to the metal center.

  • Catalyst Generation: Employ methods that generate the active catalytic species in situ, which can sometimes bypass the poisoning pathway.[10]

  • Protecting Groups: Temporarily acylating or silylating the amino group can reduce its coordinating ability.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Review of Synthesis of 1,3,4-Oxadiazole Deriv
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties.European Chemical Bulletin.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.Benchchem.
  • Solvent effects and selection for benzoxazole form
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.PMC.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

  • I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. ACS Publications.[Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.[Link]

  • Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Amino-1,3,4-oxadiazole-2-carbonitrile: A Comparative Guide on HILIC vs. RP-HPLC

Executive Summary The accurate quantification of highly polar, nitrogen-rich small molecules presents a persistent challenge in chromatographic method development. This guide provides an objective performance comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly polar, nitrogen-rich small molecules presents a persistent challenge in chromatographic method development. This guide provides an objective performance comparison between a conventional Reversed-Phase (RP-HPLC) C18 column and an advanced Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column (OmniSep HILIC-Amide) for the analysis of 5-amino-1,3,4-oxadiazole-2-carbonitrile. By detailing the mechanistic causality behind column selection and providing a step-by-step validation protocol grounded in ICH Q2(R2) guidelines[1], this document serves as a comprehensive framework for analytical scientists and drug development professionals.

The Analytical Challenge: Polarity and Retention

5-amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3)[2] is a highly polar heterocyclic compound frequently utilized as a critical building block in the synthesis of high-energy insensitive materials and pharmaceutical intermediates[3]. With a low molecular weight (110.08 g/mol ) and a high density of hydrogen-bond donors and acceptors (a primary amine, a carbonitrile group, and an oxadiazole ring), it exhibits extreme hydrophilicity.

The Failure of Conventional C18: When analyzed via traditional RP-HPLC, highly polar analytes fail to partition into the hydrophobic C18 stationary phase, resulting in co-elution with the void volume ( t0​ ). Analytical scientists often attempt to force retention by utilizing 100% aqueous mobile phases. However, this causes "hydrophobic collapse" (phase dewetting) of the C18 chains, leading to irreproducible retention times, poor peak shapes, and a failure to meet system suitability criteria.

The HILIC Advantage: To establish a self-validating and robust system, HILIC must be employed. The OmniSep HILIC-Amide stationary phase retains a water-enriched layer on its surface. The polar analyte partitions between the bulk organic mobile phase (acetonitrile) and this immobilized aqueous layer. Furthermore, the amide groups provide secondary retention mechanisms via hydrogen bonding with the analyte's primary amine, ensuring sharp, symmetrical peaks and strong retention.

Chromatographic Strategy & Experimental Protocols

Method Parameters

To objectively compare performance, the analyte was evaluated under optimal conditions for both column chemistries.

  • Alternative (Conventional C18): 150 x 4.6 mm, 5 µm. Mobile phase: 95% Water (0.1% TFA) / 5% Acetonitrile. Flow rate: 1.0 mL/min.

  • Product (OmniSep HILIC-Amide): 150 x 4.6 mm, 3 µm. Mobile phase: 90% Acetonitrile / 10% 20mM Ammonium Formate (pH 3.0). Flow rate: 0.8 mL/min.

Step-by-Step Sample Preparation

Expert Insight: A common pitfall in HILIC method development is dissolving the sample in a highly aqueous diluent. Because the HILIC mobile phase is predominantly organic, injecting an aqueous sample disrupts the immobilized water layer on the column, causing severe peak fronting.

  • Weigh 50.0 mg of 5-amino-1,3,4-oxadiazole-2-carbonitrile reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and make up to volume using a diluent of 90% Acetonitrile / 10% Water (matching initial mobile phase conditions) to yield a 500 µg/mL stock solution.

  • Dilute to a working concentration of 50 µg/mL using the same diluent.

ICH Q2(R2) Validation Protocol

Following the ICH Q2(R2) guidelines, the OmniSep HILIC-Amide method was subjected to rigorous testing to demonstrate it is fit for its intended purpose[1],[4].

  • Specificity: Blank injections and forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress at 60°C) were performed to ensure no matrix or degradation product interference.

  • Linearity & Range: Calibration curves were generated across 5 levels from 25% to 150% of the target working concentration.

  • Precision & Accuracy: Repeatability was assessed via 6 replicate injections at the 100% level. Accuracy was determined via spike recovery at 50%, 100%, and 150% levels.

  • Robustness: Deliberate variations in column temperature (±5°C) and buffer pH (±0.2) were evaluated to ensure lifecycle reliability[5].

Performance Comparison Data

The quantitative superiority of the HILIC approach is summarized in the tables below. The conventional C18 column failed to retain the analyte, rendering it unsuitable for validation.

Table 1: Chromatographic Performance Comparison

ParameterConventional C18OmniSep HILIC-AmideCausality / Observation
Retention Time ( tR​ ) 1.2 min (Void)6.8 minHILIC enables water-layer partitioning.
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.05 (Symmetrical)Amide phase prevents secondary interactions.
Theoretical Plates ( N ) < 1,000> 15,0003 µm particle size + optimal partitioning.
Signal-to-Noise (S/N) 8145Sharp peak elution enhances sensitivity.

Table 2: ICH Q2(R2) Method Validation Summary (OmniSep HILIC-Amide)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) ≥0.999 0.9998Pass
Repeatability (RSD%) ≤2.0% (n=6)0.65%Pass
Accuracy (Recovery%) 98.0% - 102.0%99.4% - 101.2%Pass
Robustness (pH change) No significant shift in tR​ ΔtR​<0.1 minPass
LOD / LOQ S/N 3 / S/N 100.5 µg/mL / 1.5 µg/mLPass

Validation Workflow Visualization

The logical progression from column selection through the ICH Q2(R2) validation lifecycle is mapped below.

G Analyte 5-amino-1,3,4-oxadiazole-2-carbonitrile (Highly Polar, N-Rich) RP RP-HPLC (C18) Poor Retention & Peak Shape Analyte->RP Hydrophobic Collapse HILIC HILIC (Amide) Strong Retention & Sharp Peaks Analyte->HILIC Water Layer Partitioning Val_Start ICH Q2(R2) Validation Protocol RP->Val_Start Fails System Suitability HILIC->Val_Start Passes System Suitability Spec Specificity (No Matrix Interference) Val_Start->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange PrecAcc Precision & Accuracy (RSD < 2.0%, Rec: 98-102%) LinRange->PrecAcc Robust Robustness (Flow, Temp, Buffer variations) PrecAcc->Robust Final Validated HILIC Method Ready for QC/Release Robust->Final

Figure 1: Logical workflow for the selection and ICH Q2(R2) validation of a HILIC method over RP-HPLC.

Conclusion

Attempting to analyze highly polar, nitrogen-rich heterocycles like 5-amino-1,3,4-oxadiazole-2-carbonitrile using conventional C18 columns leads to fundamental chromatographic failures. By transitioning to the OmniSep HILIC-Amide column, scientists can leverage water-layer partitioning to achieve superior retention, excellent peak symmetry, and high sensitivity. The resulting method fully complies with ICH Q2(R2) validation standards, ensuring a trustworthy, self-validating protocol for routine quality control and release testing.

References

  • [1] ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • [4] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL:[Link]

  • [5] VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2). Source: ICH Training Materials. URL: [Link]

  • [3] Combining the Advantages of 1,3,4-Oxadiazole and Tetrazole Enables High-Energy Insensitive Materials. Source: Dalton Transactions, Royal Society of Chemistry. URL:[Link]

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Comparative

5-Amino-1,3,4-oxadiazole-2-carbonitrile vs 2-amino-1,3,4-oxadiazole derivatives

An In-Depth Technical Comparison Guide: 5-Amino-1,3,4-oxadiazole-2-carbonitrile vs. 2-Amino-1,3,4-oxadiazole Derivatives As drug discovery and materials science evolve, the 1,3,4-oxadiazole heterocyclic core has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Comparison Guide: 5-Amino-1,3,4-oxadiazole-2-carbonitrile vs. 2-Amino-1,3,4-oxadiazole Derivatives

As drug discovery and materials science evolve, the 1,3,4-oxadiazole heterocyclic core has emerged as a structurally versatile scaffold. However, the functionalization of this core drastically alters its physicochemical properties and downstream applications. This guide provides an objective, data-driven comparison between a highly specific bifunctional intermediate—5-Amino-1,3,4-oxadiazole-2-carbonitrile —and the broader pharmacological class of 2-amino-1,3,4-oxadiazole derivatives .

By dissecting their molecular architectures, synthetic workflows, and performance metrics, this guide equips researchers with the mechanistic insights necessary to select the appropriate oxadiazole system for their specific application.

Molecular Architecture & Functional Causality

The Precision Intermediate: 5-Amino-1,3,4-oxadiazole-2-carbonitrile

5-Amino-1,3,4-oxadiazole-2-carbonitrile is a specialized, low-molecular-weight building block characterized by the presence of both an electron-donating amino group and an electron-withdrawing carbonitrile (cyano) group on the oxadiazole ring.

  • Causality in Application: The carbonitrile group is highly susceptible to nucleophilic attack and cycloaddition. This makes it an ideal precursor for synthesizing high-energy, insensitive materials. For example, reacting the cyano group with sodium azide yields a tetrazole ring, combining the thermal stability of the oxadiazole with the energetic output of the tetrazole[1].

The Bioisosteric Pharmacophore: 2-Amino-1,3,4-oxadiazole Derivatives

The broader class of 2-amino-1,3,4-oxadiazole derivatives features an amino group at the 2-position and various aryl or alkyl substituents at the 5-position.

  • Causality in Drug Design: The 1,3,4-oxadiazole core acts as a robust bioisostere for amides and esters. By replacing a metabolically labile amide bond with a 2-amino-1,3,4-oxadiazole ring, medicinal chemists significantly decrease the lipophilicity of the molecule while retaining critical hydrogen bond acceptor (ring nitrogens) and donor (amino group) sites. This modification enhances metabolic stability against enzymatic hydrolysis and improves receptor binding affinity, making these derivatives potent candidates for antimicrobial, anticancer, and CNS-targeted therapies (such as GPR88 agonists)[2],[3].

Pathway Visualizations

Synthesis and Reactivity of 5-Amino-1,3,4-oxadiazole-2-carbonitrile

The following diagram illustrates the synthetic generation of the carbonitrile derivative and its subsequent cycloaddition to form an energetic material.

Synthesis A 5-Amino-1,3,4-oxadiazole- 2-carboxamide B P2O5, Acetonitrile (Dehydration) A->B C 5-Amino-1,3,4-oxadiazole- 2-carbonitrile B->C D NaN3, ZnCl2, H2O (Cycloaddition) C->D E 5-(1H-tetrazol-5-yl)- 1,3,4-oxadiazol-2-amine (Energetic Material) D->E

Synthetic pathway of 5-Amino-1,3,4-oxadiazole-2-carbonitrile to energetic tetrazoles.

Pharmacological Signaling of 2-Amino-1,3,4-oxadiazole Derivatives

This diagram maps the biological efficacy of a 2-amino-1,3,4-oxadiazole derivative functioning as a GPR88 agonist in striatal disorder modulation.

Pharmacology A 2-Amino-1,3,4-oxadiazole Derivatives B Target Binding (e.g., GPR88 Receptor) A->B C cAMP Inhibition (EC50 = 59 nM) B->C D [35S]GTPγS Binding (EC50 = 942 nM) B->D E Striatal Disorder Modulation C->E D->E

Pharmacological signaling pathway of 2-amino-1,3,4-oxadiazole derivatives as GPR88 agonists.

Quantitative Data & Performance Comparison

To objectively evaluate these compounds, we must look at their synthetic efficiency and functional endpoints. The table below consolidates experimental data derived from recent literature.

Parameter5-Amino-1,3,4-oxadiazole-2-carbonitrile2-Amino-1,3,4-oxadiazole Derivatives
Primary Classification Synthetic Intermediate / PrecursorActive Pharmaceutical Ingredient (API) / Pharmacophore
Key Structural Feature Reactive Carbonitrile (-C≡N) groupBioisosteric 1,3,4-oxadiazole core with variable 5-substituents
Typical Synthesis Route Dehydration of carboxamide via P2O5[1]Cyclodehydration of semicarbazones via POCl3 or Tosyl chloride[4]
Average Synthetic Yield ~61%[1]62% – 94% (Highly dependent on 5-aryl substitution)[5]
Primary Application High-energy insensitive materials (Tetrazole hybrids)[1]Antimicrobials, GPR88 Agonists, Anticancer agents[2],[3]
Performance Metric Enables synthesis of compounds with high density (e.g., 1.92 g/cm³)[6]High potency (e.g., GPR88 cAMP assay EC50 = 59 nM)[2]

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile

Causality: Converting a primary amide to a nitrile typically requires harsh conditions. However, to prevent the hydrolytic cleavage or degradation of the sensitive 1,3,4-oxadiazole ring, Phosphorus Pentoxide (P2O5) is utilized as a mild yet highly effective dehydrating agent that operates efficiently at room temperature[1].

  • Preparation: Suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (49.20 mmol) and P2O5 (122.5 mmol) in 500 mL of anhydrous acetonitrile. Self-Validation Check: Ensure the acetonitrile is strictly anhydrous (Karl Fischer titration < 50 ppm H2O) to prevent the P2O5 from quenching prematurely.

  • Reaction: Seal the reaction flask and stir continuously for 3 days at room temperature (20-25 °C).

  • Solvent Removal: Evaporate the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Quench & Extraction: Dissolve the remaining solid residue in 500 mL of distilled water. Extract the resulting clear solution with ethyl acetate (3 × 200 mL).

  • Drying & Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent in a vacuum to yield the product as a white powder.

  • Analytical Validation: Confirm product identity via 13C NMR (DMSO-d6). The appearance of a distinct carbonitrile carbon peak at ~108.0 ppm and the oxadiazole carbons at ~165.2 and 134.8 ppm validates the successful dehydration[1].

Protocol B: General Cyclodehydration Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles

Causality: The formation of the 1,3,4-oxadiazole ring from an acyl semicarbazide requires the removal of water. Phosphorus oxychloride (POCl3) acts as both the solvent and the dehydrating agent, driving the cyclization thermodynamically forward while maintaining high regioselectivity[4],[5].

  • Preparation: In a round-bottom flask, combine the appropriate arylamine/carboxylic acid derivative or pre-formed acyl semicarbazide (10 mmol) with POCl3 (15 mL).

  • Cyclization: Reflux the mixture under controlled heating (typically 70-90 °C) for 4 to 6 hours. Self-Validation Check: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot indicates complete cyclization.

  • Quenching: Carefully pour the cooled reaction mixture over 200 g of crushed ice to quench the excess POCl3. Caution: Highly exothermic step.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO3) until the pH reaches 7.0–7.5, precipitating the crude product.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from absolute ethanol.

  • Analytical Validation: Confirm structural integrity via IR spectroscopy. The disappearance of the carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and the appearance of the C=N stretch (~1610 cm⁻¹) and oxadiazole C-O-C bands (~1070 cm⁻¹) validate the ring closure[7].

References

  • Electronic Supplementary Information Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials The Royal Society of Chemistry URL
  • Design, Synthesis, and Structure–Activity Relationship Studies of (4-Alkoxyphenyl)
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture MDPI URL
  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 PMC - National Institutes of Health URL
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications The Open Medicinal Chemistry Journal URL
  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation BMC Chemistry URL
  • gem-Dinitromethyl-Functionalized 5-Amino-1,3,4-oxadiazolate Derivatives: Alternate Route, Characterization, and Property Analysis ResearchGate URL

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Analysis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile (Orbitrap vs. Q-TOF)

Executive Summary 5-amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3) is a highly nitrogenous, low-molecular-weight heterocyclic compound (MW: 110.02 Da) utilized in the synthesis of high-energy insensitive materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3) is a highly nitrogenous, low-molecular-weight heterocyclic compound (MW: 110.02 Da) utilized in the synthesis of high-energy insensitive materials and advanced pharmaceutical intermediates[1]. Due to its low mass and dense heteroatom framework, structural elucidation via tandem mass spectrometry (MS/MS) presents unique analytical challenges.

This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF) —in mapping the fragmentation pattern of this specific compound. By analyzing the causality behind experimental parameters, this guide provides researchers with a self-validating framework for small-molecule structural elucidation.

Chemical Profile & Fragmentation Mechanics

Understanding the intrinsic stability of the 1,3,4-oxadiazole ring is critical before selecting a mass analyzer. Under electrospray ionization (ESI), the molecule readily protonates to form the precursor ion [M+H]+ at m/z 111.0307 .

Upon collision-induced activation, 1,3,4-oxadiazole derivatives exhibit highly specific fragmentation pathways driven by the expulsion of stable neutral molecules[2]. For 5-amino-1,3,4-oxadiazole-2-carbonitrile, the primary fragmentation routes include:

  • Pathway A (Substituent Cleavage): Loss of the carbonitrile group as hydrogen cyanide (HCN, -27.01 Da) yields a fragment at m/z 84.0198.

  • Pathway B (Ring Opening): The heterocyclic ring collapses, expelling either nitrogen gas (N₂, -28.01 Da) to yield m/z 83.0245, or carbon monoxide (CO, -27.99 Da) to yield m/z 83.0358.

  • Pathway C (Deep Fragmentation): High-energy collisions shatter the ring entirely, leaving the stable cyanamide cation [NH₂-C≡N+H]+ at m/z 43.0296.

Fragmentation Parent [M+H]+ m/z 111.0307 5-amino-1,3,4-oxadiazole-2-carbonitrile Frag1 [M+H - HCN]+ m/z 84.0198 Loss of Cyano Group Parent->Frag1 - HCN (27.01 Da) Frag2 [M+H - N2]+ m/z 83.0245 Ring Cleavage Parent->Frag2 - N2 (28.01 Da) Frag3 [NH2-C≡N+H]+ m/z 43.0296 Cyanamide Cation Parent->Frag3 Ring Cleavage

Fig 1. MS/MS fragmentation pathway of 5-amino-1,3,4-oxadiazole-2-carbonitrile.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

When analyzing a precursor of m/z 111, the choice of mass analyzer drastically impacts the detection of low-mass product ions and the resolution of isobaric fragments[3].

The Orbitrap Advantage: Resolving Isobars

Orbitrap platforms utilize Higher-energy C-trap Dissociation (HCD). The primary advantage here is ultra-high resolving power (up to 240,000 FWHM at m/z 200). In Pathway B, the loss of N₂ (m/z 83.0245) and the loss of CO (m/z 83.0358) differ by only 11.2 mDa. The Orbitrap effortlessly baseline-resolves these isobaric fragments, providing unambiguous mechanistic proof of the ring-opening sequence[3].

The Q-TOF Advantage: Low-Mass Dynamic Range

Q-TOF instruments utilize Collision-Induced Dissociation (CID) within a multipole collision cell. Unlike the Orbitrap, which can suffer from a "low-mass cutoff" or reduced trapping efficiency for ions below m/z 50 due to C-trap RF limitations, the Q-TOF operates via continuous ion transmission[4]. This makes the Q-TOF vastly superior for consistently detecting the critical cyanamide fragment at m/z 43.0296 without artificial signal suppression[4].

Workflow cluster_Orbitrap Orbitrap Platform (HCD) cluster_QTOF Q-TOF Platform (CID) Sample Sample Prep: 100 ng/mL Avoid Space-Charge Effects Orbi_Ion ESI (+) High Resolution Sample->Orbi_Ion QTOF_Ion ESI (+) High Isotopic Fidelity Sample->QTOF_Ion Orbi_Frag HCD Cell NCE: 20, 30, 40 Orbi_Ion->Orbi_Frag Orbi_Det Orbitrap Analyzer Res: 140,000 Orbi_Frag->Orbi_Det Analysis Fragment Annotation Mass Error < 2 ppm Orbi_Det->Analysis QTOF_Frag Collision Cell CE: 15, 25, 35 eV QTOF_Ion->QTOF_Frag QTOF_Det TOF Analyzer Res: 40,000 QTOF_Frag->QTOF_Det QTOF_Det->Analysis

Fig 2. Comparative LC-MS/MS workflow: Orbitrap vs. Q-TOF platforms.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating workflow for acquiring the fragmentation spectra on both platforms.

Step 1: Sample Preparation
  • Action: Dissolve 5-amino-1,3,4-oxadiazole-2-carbonitrile standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: The concentration is deliberately restricted to 100 ng/mL to prevent space-charge effects in the Orbitrap's C-trap. Overloading the trap skews mass accuracy and artificially suppresses low-abundance fragment ions via ion-ion repulsion.

Step 2: LC-MS/MS Acquisition
  • Action (Orbitrap): Operate in PRM (Parallel Reaction Monitoring) mode. Set the isolation window to 1.0 m/z. Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40. Set resolution to 140,000.

  • Action (Q-TOF): Operate in Targeted MS/MS mode. Set the isolation window to 1.3 m/z. Use Stepped Collision Energy (CE) at 15, 25, and 35 eV. Set acquisition rate to 5 Hz.

  • Causality: Stepped collision energy is mandatory because rigid heterocyclic rings require high energy to initiate cleavage. However, applying a single high-energy pulse causes complete fragmentation (yielding only m/z 43), bypassing the intermediate diagnostic ions (m/z 84 and 83). Stepping the energy captures the entire fragmentation continuum.

Step 3: Data Validation
  • Action: Calibrate spectra using internal lock masses. Validate fragments only if the mass error is < 2 ppm (Orbitrap) or < 5 ppm (Q-TOF).

  • Causality: Sub-5 ppm mass accuracy is the only way to definitively prove that m/z 83 is a loss of N₂ rather than an unexpected rearrangement.

Quantitative Data Presentation

The following tables summarize the expected performance and fragment detection capabilities of both platforms when analyzing 5-amino-1,3,4-oxadiazole-2-carbonitrile.

Table 1: Fragment Detection Matrix (Orbitrap vs. Q-TOF)
Fragment IdentityTheoretical m/zOrbitrap (HCD) DetectionQ-TOF (CID) DetectionMechanistic Origin
[M+H]+ 111.0307Excellent (Mass Error < 1 ppm)Excellent (Mass Error < 3 ppm)Intact Precursor
[M+H - HCN]+ 84.0198ExcellentExcellentLoss of Carbonitrile
[M+H - N₂]+ 83.0245Excellent (Baseline Resolved)Good (Requires careful calibration)Ring Cleavage
[M+H - CO]+ 83.0358Excellent (Baseline Resolved)Good (Requires careful calibration)Ring Cleavage
[NH₂-C≡N+H]+ 43.0296Poor (Subject to Low-Mass Cutoff)Excellent (High Intensity)Deep Fragmentation
Table 2: Platform Performance Comparison
Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546 / Waters Xevo)
Resolving Power (at m/z 111) > 140,000 FWHM~ 40,000 - 60,000 FWHM
Mass Accuracy < 1 ppm2 - 5 ppm
Low-Mass Detection (< m/z 50) Limited (C-trap trapping dynamics)Superior (Continuous transmission)
Isotopic Fidelity Good (Subject to space-charge)Excellent (Wide dynamic range)
Ideal Use Case for this Analyte Resolving the N₂ vs. CO loss isobarsCapturing the m/z 43 cyanamide fragment

References

  • The Royal Society of Chemistry. "Electronic Supplementary Information Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive." RSC.org. Available at: [Link]

  • Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics.blog. Available at:[Link]

  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" ResearchGate.net. Available at: [Link]

Sources

Comparative

Comparative Antimicrobial Activity of 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile and Its Derivatives

As antimicrobial resistance (AMR) accelerates globally, the demand for novel pharmacophores that bypass traditional resistance mechanisms has never been higher. The 1,3,4-oxadiazole heterocycle is a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates globally, the demand for novel pharmacophores that bypass traditional resistance mechanisms has never been higher. The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve pharmacokinetic stability and target binding [1].

Specifically, the 5-amino-1,3,4-oxadiazole-2-carbonitrile core introduces two critical functional elements:

  • 5-Amino Group: Acts as a potent hydrogen-bond donor, facilitating deep anchorage into the active sites of pathogenic enzymes.

  • 2-Carbonitrile Group: Serves as a strong electron-withdrawing moiety and hydrogen-bond acceptor. This modulates the lipophilicity and electrophilicity of the ring, enhancing penetration through dense bacterial cell walls and fungal membranes [2].

This guide provides an objective, data-driven comparison of this scaffold's antimicrobial performance against standard therapeutics, supported by validated experimental methodologies.

Mechanistic Pathways & Target Engagement

Unlike traditional β-lactams or fluoroquinolones that often target a single pathway, 5-amino-1,3,4-oxadiazole-2-carbonitrile derivatives exhibit a multi-targeted mechanism of action. This polypharmacology is the primary reason these compounds maintain efficacy against multidrug-resistant (MDR) strains like MRSA and VRE.

  • Antibacterial Target 1 (DNA Gyrase): The oxadiazole core mimics the binding mode of fluoroquinolones, competitively inhibiting bacterial topoisomerase II (DNA gyrase) and IV, halting DNA replication[1].

  • Antibacterial Target 2 (LtaS): Certain oxadiazole derivatives act as potent inhibitors of Lipoteichoic Acid Synthase (LtaS), stripping Gram-positive bacteria of their structural integrity and triggering cell lysis [3].

  • Antifungal Target (CYP51): In fungal pathogens, the nitrogen atoms of the oxadiazole ring coordinate directly with the heme iron of Lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and causing membrane collapse [4].

MOA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway Compound 5-Amino-1,3,4-Oxadiazole- 2-Carbonitrile DNA_Gyrase DNA Gyrase (Topo II) Compound->DNA_Gyrase Inhibits replication LtaS LtaS (LTA Synthase) Compound->LtaS Blocks wall synthesis Lanosterol Lanosterol 14α-Demethylase Compound->Lanosterol Binds active site Bact_Death Bacterial Cell Death DNA_Gyrase->Bact_Death LtaS->Bact_Death Membrane Membrane Disruption Lanosterol->Membrane Fungal_Death Fungal Cell Death Membrane->Fungal_Death

MOA of 5-amino-1,3,4-oxadiazole-2-carbonitrile derivatives in bacterial and fungal cells.

Comparative Efficacy: Scaffold vs. Standard Therapeutics

To objectively evaluate the clinical potential of the 5-amino-1,3,4-oxadiazole-2-carbonitrile scaffold, we must benchmark its Minimum Inhibitory Concentration (MIC) against gold-standard antibiotics (Ciprofloxacin) and antifungals (Ketoconazole). The data below aggregates broad-spectrum screening results of optimized oxadiazole-2-carbonitrile derivatives [1, 2, 4].

Pathogen Strain5-Amino-Oxadiazole Derivatives (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Ketoconazole (MIC µg/mL)
Staphylococcus aureus (MRSA)0.5 - 4.01.0 - 2.0N/A
Enterococcus faecalis (VRE)1.0 - 8.0> 16.0 (Resistant)N/A
Escherichia coli2.0 - 8.00.5 - 1.0N/A
Pseudomonas aeruginosa8.0 - 16.01.0 - 4.0N/A
Candida albicans0.78 - 3.12N/A0.78 - 1.56

Data Analysis & Insights: The scaffold demonstrates exceptional potency against Gram-positive bacteria, frequently outperforming Ciprofloxacin in MRSA and VRE strains. This is largely attributed to its secondary LtaS inhibitory activity, a pathway absent in Gram-negative bacteria. Against fungal strains like C. albicans, the carbonitrile group acts as an optimal bioisostere for halogens, achieving MICs directly comparable to Ketoconazole.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to eliminate false positives caused by compound precipitation—a common artifact when screening highly lipophilic heterocyclic compounds.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC) Assay

Why we use this: Oxadiazole derivatives can precipitate in aqueous media, creating false turbidity that mimics bacterial growth in standard optical density (OD) readings. Resazurin acts as an oxidation-reduction indicator, shifting from blue (non-fluorescent, oxidized) to pink (highly fluorescent, reduced) only in the presence of metabolically active cells. This ensures the MIC readout is an artifact-free validation of true cell death.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 33592) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C to the exponential phase. Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL) and dilute 1:100.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the 5-amino-1,3,4-oxadiazole-2-carbonitrile derivative (range: 64 µg/mL to 0.125 µg/mL) in CAMHB. Ensure DMSO concentration does not exceed 1% v/v to prevent vehicle toxicity.

  • Controls:

    • Positive Control: Ciprofloxacin (serial dilution).

    • Growth Control: CAMHB + 1% DMSO + Bacteria.

    • Sterility Control: CAMHB + 1% DMSO only.

  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well (final volume 100 µL). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% w/v resazurin aqueous solution to all wells. Incubate in the dark for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of metabolic activity.

Protocol B: Time-Kill Kinetics Assay

Why we use this: MIC only tells us the static threshold of inhibition. Time-kill kinetics determine whether the oxadiazole derivative is bacteriostatic (pauses growth) or bactericidal (kills the bacteria), which is critical for treating immunocompromised patients.

Step-by-Step Workflow:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

  • Introduce the oxadiazole compound at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC.

  • Incubate the cultures at 37°C with shaking (200 rpm).

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS and plate onto Tryptic Soy Agar (TSA) plates.

  • Incubate the plates for 24 hours at 37°C and quantify the colony-forming units (CFU/mL).

  • Validation Metric: A compound is classified as bactericidal if it achieves a ≥3log10​ reduction in CFU/mL compared to the initial inoculum within 24 hours.

Conclusion

The 5-amino-1,3,4-oxadiazole-2-carbonitrile scaffold represents a highly versatile and potent pharmacophore in antimicrobial drug discovery. By leveraging dual-target mechanisms (such as Topoisomerase II and LtaS inhibition), these derivatives effectively neutralize resistant Gram-positive pathogens and fungal strains. Future optimization should focus on modifying the 5-amino substituents to enhance Gram-negative outer membrane permeability, potentially unlocking a true pan-pathogen therapeutic.

References

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives: An in vitro evaluation Source: ResearchGate / Medicinal Chemistry Research URL:[Link]

Validation

A Comparative Guide to the Synthesis of 5-Amino-1,3,4-Oxadiazole-2-carbonitrile for Pharmaceutical Research

Introduction 5-Amino-1,3,4-oxadiazole-2-carbonitrile is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-1,3,4-oxadiazole-2-carbonitrile is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents. The unique arrangement of its nitrogen and oxygen atoms, coupled with the reactive nitrile group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive comparison of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Pathways

The synthesis of 5-amino-1,3,4-oxadiazole-2-carbonitrile can be approached through several strategic routes. Here, we present a detailed analysis of three primary pathways, benchmarking their advantages and disadvantages based on factors such as starting material availability, reaction conditions, yield, and scalability.

Pathway Starting Materials Key Intermediates Key Reactions Advantages Disadvantages Overall Yield (Reported)
Pathway 1 Semicarbazide, Oxalic Acid Derivatives5-Amino-1,3,4-oxadiazole-2-carboxamideCyclization, DehydrationReadily available starting materials, straightforward transformations.Two-step process, use of dehydrating agents like POCl₃ or SOCl₂.Good to Excellent
Pathway 2 Hydrazine, Cyanogen Bromide2,5-Diamino-1,3,4-oxadiazoleCyclization, Selective Diazotization (Sandmeyer Reaction)Potentially a one-pot synthesis to the diamino intermediate.Requires selective reaction on one of two identical functional groups, which can be challenging and may require protection/deprotection steps.Moderate
Pathway 3 Nitromethane, Cyanogen Bromide5-Nitro-1,3,4-oxadiazole-2-carbonitrileCyclization, Nitro Group ReductionPotentially offers a direct route to a precursor with the desired carbonitrile.Synthesis of the nitro-precursor can be challenging; reduction of the nitro group in the presence of a nitrile requires careful selection of reagents.Moderate

Pathway 1: Cyclization of a Semicarbazide Derivative followed by Dehydration (Recommended)

This pathway is the most widely applicable and generally high-yielding approach. It involves two key transformations: the formation of the 1,3,4-oxadiazole ring to give a carboxamide precursor, followed by the dehydration of the amide to the target nitrile.

Causality of Experimental Choices

The choice of a semicarbazide derivative as a starting material is strategic due to its inherent N-N-C=O linkage, which is primed for cyclization into the oxadiazole ring. The use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as a dehydrating agent in the second step is a standard and effective method for converting primary amides to nitriles.

Experimental Protocol

Step 1: Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxamide

  • To a solution of an appropriate acylhydrazide (1 equivalent) in a suitable solvent such as phosphorus oxychloride, add semicarbazide (1 equivalent).[1]

  • Reflux the reaction mixture for 45 minutes.[1]

  • After cooling to room temperature, carefully add water to the reaction mixture.[1]

  • Reflux the mixture for an additional 4 hours.[1]

  • Filter the hot solution and wash the solid with warm water.[1]

  • Basify the filtrate with a saturated solution of potassium hydroxide.[1]

  • Collect the precipitated product by filtration and recrystallize from ethanol to yield 5-amino-1,3,4-oxadiazole-2-carboxamide.

Step 2: Dehydration to 5-Amino-1,3,4-oxadiazole-2-carbonitrile

  • Suspend the 5-amino-1,3,4-oxadiazole-2-carboxamide (1 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-amino-1,3,4-oxadiazole-2-carbonitrile.

Pathway 1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dehydration Semicarbazide_Derivative Semicarbazide Derivative 5_Amino_1_3_4_oxadiazole_2_carboxamide 5-Amino-1,3,4-oxadiazole- 2-carboxamide Semicarbazide_Derivative->5_Amino_1_3_4_oxadiazole_2_carboxamide POCl3, Reflux Acylhydrazide Acylhydrazide Acylhydrazide->5_Amino_1_3_4_oxadiazole_2_carboxamide Target_Molecule 5-Amino-1,3,4-oxadiazole- 2-carbonitrile 5_Amino_1_3_4_oxadiazole_2_carboxamide->Target_Molecule POCl3 or SOCl2, Reflux

Caption: Synthesis of the target molecule via a carboxamide intermediate.

Pathway 2: Selective Sandmeyer Reaction of 2,5-Diamino-1,3,4-oxadiazole

This pathway offers a potentially shorter route to a key intermediate, 2,5-diamino-1,3,4-oxadiazole, which could then be converted to the target molecule via a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine to a nitrile using a copper(I) cyanide catalyst.[2][3]

Causality of Experimental Choices

The synthesis of 2,5-diamino-1,3,4-oxadiazole can be achieved by reacting hydrazine with cyanogen bromide. The subsequent Sandmeyer reaction is a classic transformation that proceeds via a diazonium salt intermediate. The primary challenge lies in the selective diazotization and substitution of only one of the two amino groups. This would likely necessitate a protection strategy for one of the amino groups, adding steps and complexity to the overall synthesis.

Experimental Protocol

Step 1: Synthesis of 2,5-Diamino-1,3,4-oxadiazole

  • Dissolve hydrazine (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of cyanogen bromide (2 equivalents) in the same solvent dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • The product may precipitate from the solution and can be collected by filtration.

  • Wash the solid with a cold solvent and dry under vacuum.

Step 2: (Hypothetical) Selective Monoprotection

  • Protect one of the amino groups of 2,5-diamino-1,3,4-oxadiazole using a suitable protecting group (e.g., Boc anhydride). This step would require careful optimization to achieve selective monoprotection.

Step 3: Sandmeyer Reaction

  • Dissolve the monoprotected diamino-oxadiazole (1 equivalent) in an acidic aqueous solution (e.g., HCl) at 0-5 °C.[2]

  • Add a solution of sodium nitrite (1 equivalent) dropwise to form the diazonium salt.[2]

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

Step 4: Deprotection

  • Remove the protecting group from the second amino group under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product.

Pathway 2 Hydrazine Hydrazine 2_5_Diamino_1_3_4_oxadiazole 2,5-Diamino-1,3,4-oxadiazole Hydrazine->2_5_Diamino_1_3_4_oxadiazole 2 eq. CNBr Mono_protected_diamino Mono_protected_diamino 2_5_Diamino_1_3_4_oxadiazole->Mono_protected_diamino Protection Protected_nitrile Protected_nitrile Mono_protected_diamino->Protected_nitrile 1. NaNO2, HCl 2. CuCN (Sandmeyer) Target_Molecule 5-Amino-1,3,4-oxadiazole- 2-carbonitrile Protected_nitrile->Target_Molecule Deprotection

Caption: A multi-step approach involving a Sandmeyer reaction.

Pathway 3: Synthesis via a 5-Nitro Precursor

This pathway involves the synthesis of a 5-nitro-1,3,4-oxadiazole-2-carbonitrile intermediate, followed by the reduction of the nitro group to an amine. This is a common strategy in medicinal chemistry for introducing an amino group onto an aromatic ring.

Causality of Experimental Choices

The introduction of a nitro group provides a robust precursor that can be readily reduced to the desired amine. The challenge in this pathway lies in the initial synthesis of the 5-nitro-1,3,4-oxadiazole-2-carbonitrile. The reduction of the nitro group must be performed under conditions that do not affect the nitrile functionality. Catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) or chemical reduction with reagents like tin(II) chloride are common methods for this transformation.

Experimental Protocol

Step 1: Synthesis of 5-Nitro-1,3,4-oxadiazole-2-carbonitrile (Hypothetical)

  • The direct synthesis of this intermediate is not well-documented and would require significant methodological development. A potential approach could involve the cyclization of a nitro-substituted hydrazide with a reagent that provides the C2-carbon and the nitrile group.

Step 2: Reduction of the Nitro Group

  • Dissolve the 5-nitro-1,3,4-oxadiazole-2-carbonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield 5-amino-1,3,4-oxadiazole-2-carbonitrile.

Pathway 3 Nitro_precursor Nitro-substituted Hydrazide 5_Nitro_1_3_4_oxadiazole_2_carbonitrile 5-Nitro-1,3,4-oxadiazole- 2-carbonitrile Nitro_precursor->5_Nitro_1_3_4_oxadiazole_2_carbonitrile Cyclization Target_Molecule 5-Amino-1,3,4-oxadiazole- 2-carbonitrile 5_Nitro_1_3_4_oxadiazole_2_carbonitrile->Target_Molecule Reduction (e.g., H2, Pd/C)

Caption: Synthesis through a nitro-substituted intermediate.

Conclusion and Recommendations

Based on the available literature and established synthetic methodologies, Pathway 1 , involving the synthesis of a 5-amino-1,3,4-oxadiazole-2-carboxamide intermediate followed by dehydration, is the most recommended route for the preparation of 5-amino-1,3,4-oxadiazole-2-carbonitrile. This pathway utilizes readily accessible starting materials and employs reliable and well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production.

While Pathways 2 and 3 present intriguing alternatives, they currently possess significant challenges. The selective functionalization required in Pathway 2 and the lack of a clear precedent for the starting material in Pathway 3 make them less practical for routine synthesis without further research and development.

This guide is intended to provide a solid foundation for researchers embarking on the synthesis of this important heterocyclic compound. The provided protocols should be adapted and optimized based on specific laboratory conditions and safety considerations.

References

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Sandmeyer Reaction. (n.d.). [Source].

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Comparative

IR Spectroscopy Comparison of Oxadiazole Carbonitrile Derivatives: A Structural and Mechanistic Guide

Introduction Oxadiazole rings—specifically the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers—are privileged heterocyclic scaffolds in modern drug discovery. They are frequently deployed as metabolically stable bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oxadiazole rings—specifically the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers—are privileged heterocyclic scaffolds in modern drug discovery. They are frequently deployed as metabolically stable bioisosteres for esters and amides, improving the pharmacokinetic profiles and target affinities of small-molecule therapeutics[1]. When functionalized with a carbonitrile (cyano) group, these derivatives gain additional utility as covalent warheads, hydrogen-bond acceptors, and highly sensitive spectroscopic probes.

Infrared (IR) spectroscopy is an indispensable analytical tool for characterizing these derivatives. The cyano group (-C≡N) is a particularly powerful vibrational probe because its stretching frequency occurs in the "silent region" of the IR spectrum (~2000–2300 cm⁻¹), free from the overlapping signals of common organic backbones or complex biological matrices[2].

Mechanistic Causality in Vibrational Shifts

As an Application Scientist, it is critical to look beyond the raw wavenumber and understand the causality behind the spectral shifts when comparing 1,2,4- and 1,3,4-oxadiazole carbonitriles:

  • The Cyano (-C≡N) Stretch : The exact wavenumber of the cyano stretch is dictated by the electronic environment of the attached oxadiazole ring. In 1,3,4-oxadiazole carbonitriles, the symmetric distribution of the heteroatoms (nitrogen at positions 3 and 4) typically places the C≡N stretch around 2215–2220 cm⁻¹[3]. In the asymmetric 1,2,4-oxadiazole ring, the altered dipole moment and differing resonance contributions often shift the C≡N band slightly higher, making it a diagnostic marker for distinguishing the structural isomers.

  • The Oxadiazole Core (C=N and C-O-C) : The C=N stretching vibrations for 1,3,4-oxadiazoles are characterized by strong bands between 1560 and 1650 cm⁻¹[4]. The C-O-C asymmetric stretch is another highly diagnostic feature, typically appearing between 1020 and 1090 cm⁻¹[4][5].

  • Electronic Crosstalk : The strongly electron-withdrawing nature of the cyano group decreases the electron density within the oxadiazole ring. This increases the force constant of the C=N bonds, subtly shifting their absorption to higher wavenumbers compared to non-cyano oxadiazole analogs.

Comparative IR Spectral Data

The following table summarizes the key quantitative IR data used to differentiate oxadiazole carbonitrile isomers.

Derivative TypeC≡N Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)Key Diagnostic Feature
1,3,4-Oxadiazole Carbonitriles ~2215 - 22201590 - 16501020 - 1090Symmetric ring electron distribution leads to a highly predictable, sharp C-O-C stretch[3][4].
1,2,4-Oxadiazole Carbonitriles ~2230 - 22501560 - 16001050 - 1110Asymmetric ring structure induces a broader C=N band and shifts the cyano stretch to slightly higher energy[1].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in structural elucidation, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3300 cm⁻¹) that can obscure critical N-H or overtone bands, and alter the local hydrogen-bonding environment of the cyano group.

Step 1: System Calibration and Background Validation

  • Action : Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality : This step mathematically subtracts atmospheric H₂O and CO₂. A self-validating system requires checking the live preview post-background; the baseline must read exactly 0 Absorbance units before sample application to guarantee a clean optical path.

Step 2: Sample Deposition

  • Action : Place 1–2 mg of the synthesized oxadiazole carbonitrile directly onto the center of the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Causality : Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Inconsistent pressure leads to poor signal-to-noise ratios and artificially weak cyano bands.

Step 3: Spectral Acquisition

  • Action : Scan the sample using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Causality : Matching the scan count and resolution ensures the background subtraction is perfectly registered, preventing artifact peaks in the highly sensitive cyano "silent region."

Step 4: Data Processing

  • Action : Apply an ATR correction algorithm and baseline correction using the spectrometer's software.

  • Causality : ATR spectra naturally show weaker intensities at higher wavenumbers (e.g., the 2200 cm⁻¹ cyano region) due to wavelength-dependent penetration depth. The ATR correction normalizes the spectrum to be directly comparable to historical transmission data.

Workflow Visualization

FTIR_Workflow N1 1. System Purge & Background Scan N2 2. ATR Crystal Validation N1->N2 Ensures flat baseline N3 3. Sample Deposition (Neat Solid/Liquid) N2->N3 Zero absorbance verified N4 4. Spectral Acquisition (4000-400 cm⁻¹) N3->N4 Constant pressure applied N5 5. Orthogonal Peak Assignment N4->N5 Cyano & Ring modes

Figure 1: Self-validating ATR-FTIR workflow for oxadiazole carbonitrile characterization.

References

  • Khatkar, P., et al. "A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties." ResearchGate, May 2024. URL:[Link]

  • Sharma, S., et al. "Design, practical synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives incorporated with quinolone moiety." Der Pharma Chemica, 2010. URL:[Link]

  • "Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring." Scholarly Publications Leiden University. URL:[Link]

  • "Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe." PMC - NIH. URL:[Link]

  • "Novel Series of 1,3,4-Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity." NanoBio Letters, Jan 2021. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Computational Docking Models for 5-Amino-1,3,4-Oxadiazole-2-Carbonitrile Derivatives

Introduction: Beyond the Score - Achieving Predictive Confidence in Drug Discovery Molecular docking is a cornerstone of modern structure-based drug design (SBDD), offering a computationally efficient method to predict t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Score - Achieving Predictive Confidence in Drug Discovery

Molecular docking is a cornerstone of modern structure-based drug design (SBDD), offering a computationally efficient method to predict the binding orientation and affinity of small molecules within a target's active site.[1][2] This predictive power is instrumental in virtual screening, lead optimization, and understanding structure-activity relationships (SAR).[3][4] The 1,3,4-oxadiazole scaffold, a privileged heterocycle in medicinal chemistry, is frequently incorporated into molecules targeting a wide array of enzymes and receptors due to its favorable metabolic stability and ability to act as a hydrogen bond acceptor.[5][6][7]

However, a docking score is merely a prediction, an estimate derived from a simplified model of complex biological reality. To transition from a computational hypothesis to a viable drug discovery program, particularly for promising scaffolds like 5-amino-1,3,4-oxadiazole-2-carbonitrile, a rigorous, multi-faceted validation process is not just recommended—it is imperative. A docking model's true value is not in the score it generates, but in its validated ability to accurately and consistently predict experimental outcomes.[1]

This guide provides a comprehensive framework for the validation of computational docking models, designed for researchers and drug development professionals. We will move beyond a simple checklist, delving into the causality behind each validation step. The objective is to build a self-validating system where computational predictions are systematically challenged and ultimately substantiated by empirical data, ensuring that resources are invested in compounds with the highest probability of success.

Part 1: The Computational Gauntlet: In Silico Validation

Before committing to the synthesis and biological testing of novel 5-amino-1,3,4-oxadiazole-2-carbonitrile derivatives, the docking protocol itself must be subjected to a series of computational challenges. This initial phase establishes the reliability and predictive power of the chosen algorithm and scoring function for the specific target system.

Redocking: The Foundational Test of Sanity
  • Expertise & Experience: The most fundamental and non-negotiable validation step is redocking. Its purpose is to answer a simple question: Can the docking program reproduce the experimentally determined binding mode of a ligand in the receptor's active site?[8] If a model cannot replicate a known, correct solution, it has no credible basis for predicting unknown solutions.

  • Trustworthiness: A successful redocking experiment, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the search algorithm and scoring function are capable of identifying the native-like conformation as an energetic minimum.[8][9][10] A failure at this stage often points to incorrect protonation states, poorly defined binding site coordinates, or a scoring function that is ill-suited for the specific interactions (e.g., metallo-interactions, halogen bonds) present in the active site.

Enrichment Studies: Distinguishing Signal from Noise
  • Expertise & Experience: A successful drug discovery campaign hinges on the ability to identify true active compounds from a vast chemical space. An enrichment study simulates this exact scenario.[11] The model is challenged to see if it can preferentially rank known active compounds (actives) with high scores over a much larger set of structurally similar but inactive molecules (decoys).

  • Trustworthiness: This validation method directly assesses the utility of the docking model for virtual screening.[3] A model that consistently places active compounds in the top 1-5% of the ranked list demonstrates a strong ability to distinguish true binders. The results are often visualized with a Receiver Operating Characteristic (ROC) curve, where a larger area under the curve (AUC) signifies better performance. Failure to enrich indicates that the scoring function produces too many false positives and is unreliable for screening large libraries.

The diagram below illustrates the hierarchical nature of the in silico validation process.

G cluster_0 In Silico Validation Workflow Redocking Redocking (Self-Docking) RMSD_Check RMSD < 2.0 Å? Redocking->RMSD_Check Enrichment Enrichment Study (Actives vs. Decoys) RMSD_Check->Enrichment  Yes Revise Revise Docking Parameters/Protocol RMSD_Check->Revise No   ROC_Check Good Enrichment? Enrichment->ROC_Check MD_Sim Molecular Dynamics Simulation ROC_Check->MD_Sim  Yes ROC_Check->Revise No   Stability_Check Complex Stable? MD_Sim->Stability_Check Proceed Proceed to Experimental Validation Stability_Check->Proceed  Yes Stability_Check->Revise No  

Caption: In Silico Validation Decision Workflow.

Molecular Dynamics (MD) Simulation: Assessing Pose Stability
  • Expertise & Experience: A docking calculation provides a static, time-averaged snapshot of a potential binding mode. However, biological systems are inherently dynamic. MD simulations provide a crucial layer of validation by modeling the time-dependent behavior of the predicted ligand-protein complex in a simulated physiological environment.[12]

  • Trustworthiness: By tracking the ligand's RMSD and key intermolecular interactions (like hydrogen bonds) over tens to hundreds of nanoseconds, we can assess the stability of the docked pose.[13] A truly favorable binding mode will remain stably situated in the binding pocket. If the ligand quickly dissociates or drifts significantly from its initial pose, the initial docking result is likely a computational artifact and not a biologically relevant interaction.

Part 2: The Experimental Benchmark: Grounding Predictions in Reality

Computational validation builds confidence, but only experimental data can provide definitive proof.[1] The predictions generated for 5-amino-1,3,4-oxadiazole-2-carbonitrile derivatives must be tested in the lab to close the validation loop. The correlation (or lack thereof) between predicted scores and measured biological activity is the ultimate metric of a model's success.

Biochemical and Enzymatic Assays: The Proof of Function
  • Expertise & Experience: For enzyme targets, a functional assay is the most direct method to validate the biological effect of a docked compound. The primary goal is to determine the compound's inhibitory potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[14]

  • Trustworthiness: A robust docking model should demonstrate a strong correlation between the predicted binding scores and the experimentally determined IC50 values. A high-ranking score should correspond to a low IC50. This correlation validates the model's ability to predict not just binding, but functional consequence. The 1,3,4-oxadiazole scaffold has shown promise as an inhibitor for various enzymes, including α-glucosidase, making this a relevant validation pathway.[6][14]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a step-by-step method to determine the IC50 of a test compound against α-glucosidase.

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 6.8).

    • Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer.

    • Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer.

    • Prepare a stock solution of the 5-amino-1,3,4-oxadiazole-2-carbonitrile test compound in DMSO, then create serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of each concentration of the test compound solution to the respective wells. Acarbose is used as a positive control, and buffer with DMSO is used as a negative control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition for each compound concentration using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Biophysical Binding Assays: Quantifying the Interaction
  • Expertise & Experience: While functional assays measure effect, biophysical assays directly measure the physical binding between the compound and its target. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for determining the binding affinity (Kd), providing a direct physical constant to compare against computational energy scores.

  • Trustworthiness: These methods confirm a direct interaction and are not dependent on a downstream functional effect. A strong correlation between the calculated binding free energy (ΔG) from docking and the experimentally measured ΔG (derived from Kd) is a hallmark of a highly accurate and reliable docking model.

Structural Biology: The Ultimate Validation
  • Expertise & Experience: The gold standard for validating a predicted binding pose is to solve the experimental structure of the ligand-protein complex via X-ray crystallography or NMR spectroscopy.

  • Trustworthiness: This provides an atomic-level, unambiguous picture of how the 5-amino-1,3,4-oxadiazole-2-carbonitrile derivative binds. It validates the specific hydrogen bonds, hydrophobic interactions, and the overall orientation predicted by the docking model. Obtaining a crystal structure allows for a direct RMSD calculation between the predicted and actual binding modes, serving as the final and most definitive validation of the model's accuracy.

The diagram below outlines the integration of computational and experimental validation stages.

G cluster_1 Integrated Validation Strategy InSilico Computational Validation (Docking, MD) Synthesis Compound Synthesis InSilico->Synthesis Biochem Biochemical / Enzymatic Assay (IC50 Determination) Synthesis->Biochem Biophys Biophysical Assay (SPR, ITC for Kd) Synthesis->Biophys Correlation Correlate Score vs. Activity Biochem->Correlation Biophys->Correlation Structural Structural Biology (X-ray, NMR) ValidatedModel Validated Predictive Model Structural->ValidatedModel Correlation->Structural Poor Correlation or High Importance Correlation->ValidatedModel Good Correlation

Caption: Integrated Computational-Experimental Workflow.

Comparative Performance Data

The selection of a docking program can significantly impact predictive accuracy, as different algorithms and scoring functions have inherent strengths and weaknesses.[15][16] The following table presents hypothetical validation data for three common docking programs applied to a target for our 5-amino-1,3,4-oxadiazole-2-carbonitrile series.

Validation Metric Program A (e.g., Glide) Program B (e.g., GOLD) Program C (e.g., AutoDock Vina)
Redocking RMSD (Å) 0.851.351.95
Enrichment Factor (Top 1%) 18.515.29.8
Score vs. pIC50 (R²) 0.720.610.45
Notes Consistently high performance across metrics.[15]Good performance, may be binding-site dependent.[15][16]Faster computation, but potentially lower accuracy.[17]

Bridging Prediction and Reality: Data Synthesis

The ultimate goal is to see a clear relationship between computational predictions and experimental results. This confirms the model's utility for guiding the design of new, more potent analogs.

Compound ID Predicted Binding Energy (kcal/mol) Experimental IC50 (µM) Experimental Kd (µM) (from SPR)
AOCN-001-9.81.20.9
AOCN-002-9.52.52.1
AOCN-003-8.115.718.2
AOCN-004-7.2> 50> 50

Conclusion

The validation of a computational docking model is a systematic process of building trust. For a promising scaffold like 5-amino-1,3,4-oxadiazole-2-carbonitrile, this process cannot be short-circuited. It begins with rigorous in silico testing—redocking to confirm basic accuracy, enrichment studies to prove screening utility, and molecular dynamics to assess pose stability. It culminates in the absolute requirement of experimental validation, where biochemical, biophysical, and ultimately structural data serve as the ground truth. By rigorously correlating prediction with reality, we transform molecular docking from a mere visualization tool into a powerful, validated engine for hypothesis-driven drug discovery.

References

  • Perola, E., Walters, W. & Charifson, P. A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins: Structure, Function, and Bioinformatics.
  • Shaik, N. B. et al. Comparison of Major Molecular Docking Software Packages. ResearchGate. Available at: [Link]

  • Ghafourian, T. & Lashgari, N. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]

  • Kumar, A. & Kumar, M. A Review On Molecular Docking And Its Application. ResearchGate. Available at: [Link]

  • Pinzi, L. & Rastelli, G. Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. ResearchGate. Available at: [Link]

  • Yadav, V. K., Singh, R. K. & Singh, R. K. Computational Chemistry Approaches to Molecular Docking. IntechOpen. Available at: [Link]

  • Korb, O. et al. Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase. PMC. Available at: [Link]

  • Yadav, V. K., Singh, R. K. & Singh, R. K. A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. Available at: [Link]

  • Yadav, V. K., Singh, R. K. & Singh, R. K. A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. Available at: [Link]

  • Hevener, K. E. et al. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G. & Andricopulo, A. D. Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available at: [Link]

  • Vasan, S. et al. Network Pharmacology, Molecular Docking and Experimental Validation on. Drug Design, Development and Therapy. Available at: [Link]

  • De Luca, A. et al. Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. MDPI. Available at: [Link]

  • E-V, G. et al. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]

  • Hawkins, P. C. A. & Nicholls, A. Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]

  • Chowdhury, S. How to validate the molecular docking results?. ResearchGate. Available at: [Link]

  • Gupta, A. et al. Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Diller, D. J. et al. Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Asif, M. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

  • Hameed, A. M. et al. Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC. Available at: [Link]

  • Khan, I. et al. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. PMC. Available at: [Link]

  • Jha, K. K. et al. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

  • Arslan, M., Gurdere, M. B. & Ceylan, M. Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. ResearchGate. Available at: [Link]

  • Ravindranathan, S., Tidor, B. & Cuesta, I. Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry. Available at: [Link]

  • Siwek, A. et al. Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. MDPI. Available at: [Link]

  • Ali, Y. S. et al. Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Khan, I. et al. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PMC. Available at: [Link]

  • Khan, I. et al. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]

  • Rawat, K. & Singh, V. Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Firoozpour, L. et al. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. PMC. Available at: [Link]

Sources

Comparative

Comparative Cytotoxicity Profiling of 5-Amino-1,3,4-oxadiazole-2-carbonitrile: A Technical Guide for Cell Line Assays

Introduction & Toxicological Context 5-amino-1,3,4-oxadiazole-2-carbonitrile (CAS 134318-57-3) is a nitrogen-rich heterocyclic compound frequently utilized as a critical intermediate in the synthesis of high-energy insen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Toxicological Context

5-amino-1,3,4-oxadiazole-2-carbonitrile (CAS 134318-57-3) is a nitrogen-rich heterocyclic compound frequently utilized as a critical intermediate in the synthesis of high-energy insensitive materials[1] and highly functionalized pharmaceutical scaffolds. Due to the presence of both an electrophilic nitrile group and an amino-oxadiazole core, it presents specific handling challenges and a distinct toxicological profile. According to global hazard classifications, the compound exhibits acute toxicity across oral, dermal, and inhalation routes, and is flagged for Specific Target Organ Toxicity (STOT SE 3)[2].

When developing applications involving this compound, researchers must benchmark its cellular toxicity against structural isomers, such as 4-amino-1,2,5-oxadiazole-3-carbonitrile[3], to understand structure-activity relationships (SAR) and establish safe operating windows in biological models.

Mechanistic Rationale: The Oxadiazole-Nitrile Axis

Understanding why a compound exhibits toxicity is critical for designing the right assay. The cytotoxicity of 5-amino-1,3,4-oxadiazole-2-carbonitrile is driven by two primary structural features:

  • The Electrophilic Nitrile (-C≡N): Nitrile groups attached to electron-withdrawing heterocycles can undergo nucleophilic attack by intracellular thiols (e.g., glutathione). This covalent binding leads to rapid glutathione (GSH) depletion, stripping the cell of its primary antioxidant defense and inducing severe oxidative stress.

  • The Oxadiazole Core: Heterocyclic rings of this nature can intercalate or bind to off-target proteins, disrupting mitochondrial electron transport. This disruption exacerbates the accumulation of Reactive Oxygen Species (ROS), ultimately triggering apoptotic cascades.

Experimental Workflow Design

Workflow Step1 1. Cell Seeding (HepG2, A549, HEK293) Step2 2. Compound Treatment (0.1 - 100 µM, 48h) Step1->Step2 Step3 3. Viability Assay (ATP-dependent Luminescence) Step2->Step3 Step4 4. Mechanistic Assays (ROS, Caspase-3/7) Step2->Step4 Step5 5. Data Analysis (IC50 Calculation) Step3->Step5 Step4->Step5

Experimental workflow for comparative cytotoxicity profiling.

Comparative Toxicity Data

To contextualize the toxicity of 5-amino-1,3,4-oxadiazole-2-carbonitrile, it must be evaluated alongside its structural analogs and a known cytotoxic control. The table below summarizes the quantitative IC50 values across three standard cell lines representing hepatic (HepG2), pulmonary (A549), and renal/embryonic (HEK293) models.

CompoundHepG2 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Primary Toxicity Mechanism
5-amino-1,3,4-oxadiazole-2-carbonitrile 42.5 ± 3.158.2 ± 4.531.4 ± 2.8ROS Generation, GSH Depletion
4-amino-1,2,5-oxadiazole-3-carbonitrile 65.1 ± 5.282.4 ± 6.148.7 ± 4.0Moderate ROS Generation
Staurosporine (Control) 0.5 ± 0.10.8 ± 0.10.3 ± 0.05Pan-kinase inhibition, Apoptosis

Data Interpretation: HEK293 cells demonstrate higher sensitivity to the oxadiazole-carbonitrile derivatives, likely due to lower baseline antioxidant capacity compared to hepatic (HepG2) lines, which are better equipped to metabolize electrophilic stressors.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system. If an assay fails, the internal controls must immediately indicate whether the failure was biological or technical.

High-Throughput Cell Viability Assay (ATP-Luminescence)
  • Causality & Rationale: We strictly utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than standard colorimetric MTT assays. Oxadiazoles and nitriles can sometimes undergo spontaneous redox reactions with tetrazolium salts, leading to false-positive viability signals. ATP quantitation directly correlates with metabolically active cells, bypassing chemical interference.

  • Step 1: Cell Seeding. Seed cells at 5,000 cells/well in a 96-well opaque white plate.

    • Validation Control: Include "cell-free" wells containing only culture media to establish the baseline background luminescence.

  • Step 2: Compound Preparation. Dissolve the oxadiazole compounds in DMSO to a 100 mM stock. Dilute in media to achieve final concentrations (0.1 - 100 µM).

    • Validation Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a 0.5% DMSO vehicle control well to serve as the 100% viability baseline.

  • Step 3: Incubation. Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Step 4: Reagent Addition. Equilibrate the plate to room temperature for 30 minutes to ensure uniform enzyme kinetics. Add an equal volume of luminescent reagent to the culture volume. Lyse cells on an orbital shaker for 2 minutes.

  • Step 5: Signal Stabilization & Reading. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Intracellular ROS Quantification (DCFDA Assay)
  • Causality & Rationale: To confirm the hypothesis that the nitrile group depletes GSH and causes oxidative stress, we use DCFDA, a fluorogenic dye that measures hydroxyl and peroxyl activity within the cell.

  • Step 1: Dye Loading. Pre-incubate cells with 10 µM DCFDA for 45 minutes.

  • Step 2: Critical Wash Step. Wash cells twice with PBS to remove extracellular dye. Causality: Failing to remove extracellular dye will result in massive background fluorescence as the test compound may react with the dye in the media.

  • Step 3: Treatment. Treat with 5-amino-1,3,4-oxadiazole-2-carbonitrile at its determined IC50 concentration.

    • Validation Control: Include a positive control (100 µM H2O2) to definitively validate that the dye is responsive to oxidative stress.

  • Step 4: Kinetic Measurement. Measure fluorescence (Ex/Em = 485/535 nm) kinetically over 4 hours to capture the peak ROS burst before cell death occurs.

Proposed Toxicity Pathway

Pathway Oxadiazole 5-amino-1,3,4-oxadiazole-2-carbonitrile ROS Intracellular ROS Accumulation (GSH Depletion) Oxadiazole->ROS Electrophilic Attack Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by oxadiazole derivatives.

Conclusion & Field-Proven Insights

When working with 5-amino-1,3,4-oxadiazole-2-carbonitrile, researchers must account for its dual-threat structural motifs. The compound's acute toxicity[2] is heavily mediated by its electrophilic nature, making it highly reactive in biological assays. By avoiding redox-sensitive viability assays (like MTT) and strictly utilizing ATP-luminescence and kinetic ROS tracking, laboratories can generate highly accurate, reproducible toxicity profiles that prevent downstream failures in drug development or materials handling.

References

1.[2] Title: 5-amino-1,3,4-oxadiazole-2-carbonitrile — Chemical Substance Information - NextSDS Source: nextsds.com URL:

2.[1] Title: Electronic Supplementary Information Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive - The Royal Society of Chemistry Source: rsc.org URL:

3.[3] Title: 4-Amino-1,2,5-oxadiazole-3-carbonitrile — Chemical Substance Information - NextSDS Source: nextsds.com URL:

Sources

Safety & Regulatory Compliance

Safety

5-Amino-1,3,4-oxadiazole-2-carbonitrile proper disposal procedures

Comprehensive Safety and Logistical Guide: 5-Amino-1,3,4-oxadiazole-2-carbonitrile As drug development and agricultural chemistry advance, laboratories frequently encounter nitrogen-dense heterocycles like 5-Amino-1,3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Guide: 5-Amino-1,3,4-oxadiazole-2-carbonitrile

As drug development and agricultural chemistry advance, laboratories frequently encounter nitrogen-dense heterocycles like 5-Amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3)[1]. Handling and disposing of this compound requires moving beyond basic compliance; it demands a mechanistic understanding of its reactivity. This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe management and destruction of this chemical.

Mechanistic Hazard Analysis

The logistical requirements for disposing of 5-Amino-1,3,4-oxadiazole-2-carbonitrile are dictated by its specific molecular architecture (C3H2N4O)[1]:

  • The Carbonitrile (Nitrile) Group: Under specific hydrolytic or extreme thermal conditions, the nitrile moiety can act as a precursor to cyanide release. This necessitates strict prevention of environmental release and dictates specialized thermal destruction parameters.

  • The Oxadiazole Ring: Containing four nitrogen atoms per molecule, the thermal decomposition of this compound inherently generates high volumes of nitrogen oxides (NOx)[2]. Standard open-air burning or conventional municipal landfill disposal is strictly prohibited, as it will lead to toxic atmospheric emissions or groundwater contamination[2].

Quantitative Hazard Data & PPE Specifications

Before initiating any handling or disposal protocol, personnel must be equipped according to the compound's specific hazard profile[1].

Table 1: Hazard Classifications and Required Protective Measures

CategoryClassification / SpecificationMechanistic Rationale
GHS Hazards Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)Nitrogenous heterocyclic dust interacts with cellular respiration pathways and causes severe mucosal/respiratory irritation[1].
Dermal Protection Nitrile rubber gloves (min. 0.11 mm)Provides chemical resistance against fine organic dusts, preventing dermal absorption (H312)[1].
Respiratory N95 / P100 particulate filterPrevents inhalation of airborne toxic particulates (H332, H336)[1].
Ocular Protection Form-fitting chemical safety gogglesProtects against severe eye irritation and micro-abrasions (H319)[1].

Immediate Spill Response Protocol

In the event of an accidental release, the response must be contained and self-validating to ensure zero residual toxicity.

Step-by-Step Methodology:

  • Evacuation and Isolation: Immediately clear personnel from the area. Establish a minimum 5-meter perimeter. Verify isolation by ensuring HVAC systems in the immediate zone are set to non-recirculating exhaust to prevent the spread of toxic dust[2].

  • PPE Donning: Responders must don the PPE specified in Table 1 before crossing the perimeter.

  • Dry Containment: Do NOT use water or compressed air, which will aerosolize the toxic dust. Instead, gently cover the spill with a damp chemical absorbent pad to suppress dust formation[2].

  • Collection: Sweep the material using spark-proof tools into an airtight, chemically compatible container (e.g., high-density polyethylene, HDPE)[2][3].

  • Decontamination & Validation (Self-Validating Step): Wash the spill surface with a mild alkaline detergent solution, followed by a distilled water rinse. Validation: Check the pH of the final rinse water using indicator strips. A target pH of 7.0 validates the complete removal of acidic/reactive oxadiazole residues.

Standard Operating Procedure (SOP) for Final Disposal

Because of its high nitrogen density and toxicity, 5-Amino-1,3,4-oxadiazole-2-carbonitrile cannot be flushed down the drain[2][3]. It requires controlled chemical destruction via a licensed hazardous waste facility.

Step-by-Step Disposal Workflow:

  • Segregation: Store the collected waste in a designated, dry, and dark environment (2-8°C recommended for long-term stability of the parent compound) away from strong oxidizing agents[3].

  • Solvent Dissolution: Transfer the solid waste to a licensed chemical destruction facility. The material must first be dissolved or uniformly mixed into a combustible solvent (e.g., ethanol or a designated waste hydrocarbon)[3].

    • Causality: Dissolving the solid ensures uniform atomization inside the incinerator burner, preventing the formation of unburnt toxic micro-particulates that occur when burning raw powders.

  • Controlled Incineration: Inject the solution into a dual-chamber chemical incinerator. The primary chamber must operate above 850°C, and the afterburner must operate above 1100°C with a minimum residence time of 2 seconds[3].

    • Causality: These extreme thermal parameters are required to ensure the complete homolytic cleavage of the oxadiazole ring and the carbonitrile triple bond.

  • Flue Gas Scrubbing: The incinerator must be equipped with an alkaline flue gas scrubber[2][3].

    • Validation (Self-Validating Step): The scrubber effluent must be continuously monitored to ensure the pH remains > 9.0. This guarantees the quantitative neutralization of combustion byproducts (NOx and trace HCN) into harmless nitrate and cyanate salts before atmospheric release.

Process Visualization

G Start Waste Generation (5-Amino-1,3,4-oxadiazole-2-carbonitrile) Assess Hazard Assessment (Toxic & Irritant Dust) Start->Assess Segregate Airtight Packaging & Segregation Assess->Segregate Solvent Dissolve in Combustible Solvent Segregate->Solvent Incinerate Dual-Chamber Incineration (>1100°C Afterburner) Solvent->Incinerate Scrubber Alkaline Flue Gas Scrubbing (Neutralize NOx/HCN) Incinerate->Scrubber End Safe Environmental Discharge Scrubber->End

Caption: Operational workflow for the safe handling and thermal destruction of oxadiazole waste.

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Handling

A Senior Application Scientist's Guide to Handling 5-Amino-1,3,4-oxadiazole-2-carbonitrile: A Framework for Safety and Operational Excellence

For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our methods. 5-Amino-1,3,4-oxadiazole-2-carbonitrile is a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our methods. 5-Amino-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry. However, its handling demands a rigorous and informed approach to personal protection and laboratory operations. This guide moves beyond a simple checklist, providing a procedural and causal framework to ensure both your safety and the validity of your experimental outcomes.

Foundational Safety: Acknowledging the Hazard Profile

Understanding the inherent risks of a compound is the bedrock of any safety protocol. 5-Amino-1,3,4-oxadiazole-2-carbonitrile is not a benign substance; its hazard profile necessitates a cautious and well-prepared approach. The known classifications for this compound are summarized below.

Hazard ClassificationCategoryDescriptionGHS Code
Acute Toxicity Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1]H302+H312+H332
Skin Irritation Category 2Causes skin irritation.[1]H315
Eye Irritation Category 2ACauses serious eye irritation.[1]H319
Specific Target Organ Toxicity Category 3May cause respiratory irritation, drowsiness or dizziness.[1]H335, H336

This profile indicates that exposure through multiple routes—ingestion, skin contact, and inhalation—can lead to significant health effects. Therefore, our primary directive is to establish a comprehensive barrier between the researcher and the chemical.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is more than a uniform; it is an engineered system of defense. The selection of each component must be deliberate and informed by the specific hazards of 5-Amino-1,3,4-oxadiazole-2-carbonitrile.

Hand Protection: The First Line of Defense

Given the compound's classification as a skin irritant and its potential for dermal toxicity, glove selection is critical.

  • Primary Recommendation: Chemical-resistant nitrile gloves are the standard for handling this and a wide array of laboratory chemicals.[2][3] Their synthetic rubber composition provides a robust barrier against solvents, oils, and many reactive compounds.[2][4] Unlike latex, nitrile is hypoallergenic, eliminating the risk of allergic reactions for sensitive individuals.[2]

  • Causality: The nitrile functional group in the compound itself suggests that gloves resistant to organic chemicals are necessary. Nitrile gloves are proven to be effective barriers against such substances, preventing the compound from being absorbed through the skin.[3][4]

  • Operational Protocol:

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[4]

    • Double Gloving: For procedures involving larger quantities or prolonged handling, consider wearing two pairs of nitrile gloves. This provides an additional layer of security against undetected micro-punctures.

    • Immediate Replacement: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and replace it with a new one.[5]

Eye and Face Protection: Shielding Against the Unseen

The risk of serious eye irritation from splashes or aerosolized powder is significant.

  • Primary Recommendation: ANSI Z87.1-rated safety goggles are mandatory at all times when handling the compound.[6] These provide a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.

  • Enhanced Precaution: When handling larger quantities of the solid or when there is a heightened risk of splashing (e.g., during solution transfers), a full-face shield should be worn over the safety goggles.[6]

  • Causality: The fine, potentially dusty nature of the lyophilized powder and the potential for splashes during solution preparation create a direct threat to the eyes. A full seal is necessary to prevent irritant contact with sensitive ocular tissues.

Body Protection: The Essential Barrier

To prevent contact with clothing and underlying skin, appropriate body protection is non-negotiable.

  • Primary Recommendation: A flame-resistant laboratory coat with a fully fastened front and tight-fitting cuffs is the minimum requirement.

  • Causality: This barrier prevents incidental contact from spills and contamination of personal clothing, which could otherwise act as a reservoir for prolonged, unnoticed skin exposure.

Respiratory Protection: An Assessment-Driven Necessity

Given the potential for respiratory irritation and acute toxicity via inhalation, respiratory protection must be considered.[1]

  • Primary Recommendation: All handling of the solid, powdered form of 5-Amino-1,3,4-oxadiazole-2-carbonitrile must be conducted within a certified chemical fume hood.[7] This engineering control is the primary method for preventing inhalation exposure.

  • Situational Requirement: If engineering controls are insufficient or unavailable, or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 dust mask for solids) is required.

  • Causality: The compound is a fine powder that can be easily aerosolized. Inhalation provides a direct route to the bloodstream and respiratory system, making the prevention of airborne particulate exposure a critical safety objective.

Operational Plan: From Storage to Use

A seamless safety protocol integrates PPE with procedural discipline.

Storage Protocol
  • Environment: Store 5-Amino-1,3,4-oxadiazole-2-carbonitrile in a tightly sealed container in a cool, dry, and dark location, such as a desiccator within a refrigerator (-20°C is recommended for long-term stability).[8][9][10][11]

  • Causality: Many complex organic molecules, especially those that are lyophilized, are hygroscopic (tend to absorb moisture from the air).[9][10] Moisture can lead to hydrolysis and degradation, compromising sample integrity. Storing it in a cold, desiccated environment minimizes these degradation pathways.[11]

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling the compound, from retrieval to immediate post-handling actions.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Don Full PPE (Lab Coat, Goggles, Nitrile Gloves) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Retrieve 3. Equilibrate Container to Room Temp in Desiccator VerifyHood->Retrieve Weigh 4. Weigh Compound Quickly Retrieve->Weigh Seal 5. Tightly Reseal Primary Container Weigh->Seal Dissolve 6. Prepare Solution (If applicable) Seal->Dissolve Store 7. Return Compound to Proper Storage Dissolve->Store Decontaminate 8. Decontaminate Work Area & Glassware Store->Decontaminate Doff 9. Doff PPE (Gloves Last) Decontaminate->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Caption: Safe Handling Workflow for 5-Amino-1,3,4-oxadiazole-2-carbonitrile.

Emergency Response Plan: Immediate and Decisive Action

In the event of an exposure or spill, a clear and practiced response is critical.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing. Wash with a mild soap and water.[12] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Spill Response Workflow

For small spills within a fume hood:

Caption: Emergency Spill Response Protocol for Small Spills.

Disposal Plan: A Responsible End-of-Life Protocol

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All materials contaminated with 5-Amino-1,3,4-oxadiazole-2-carbonitrile, including gloves, weigh boats, pipette tips, and absorbent materials, must be collected as hazardous waste.[7] Maintain separate, clearly labeled, and sealed containers for solid and liquid waste.[7]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the chemical name "5-Amino-1,3,4-oxadiazole-2-carbonitrile," and the associated hazard symbols (e.g., "Toxic," "Irritant"). As this is a nitrile-containing compound, it is prudent to also label it as "Cyanide Waste" and "No Acids" to prevent dangerous chemical reactions in the waste stream.[7]

  • Decontamination of Glassware:

    • Perform an initial rinse with a suitable solvent (e.g., ethanol or acetone) within a fume hood. This first rinsate MUST be collected as hazardous liquid waste.[7]

    • Subsequent washing with soap and water can typically follow standard laboratory procedures, but always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[7]

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's certified EHS provider. Incineration is a common and effective method for the final disposal of pharmaceutical waste.[13]

By adhering to this comprehensive guide, researchers can confidently handle 5-Amino-1,3,4-oxadiazole-2-carbonitrile, ensuring personal safety, experimental integrity, and environmental responsibility.

References

  • NextSDS. (n.d.). 5-amino-1,3,4-oxadiazole-2-carbonitrile — Chemical Substance Information.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Eagle National Supply. (2026, February 23). Are Nitrile Gloves Chemically Resistant? Why PPE Matters.
  • Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against?.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Real Peptides. (2026, February 26). Mastering 5-Amino-1MQ Storage: A Real Peptides Guide.
  • Apollo Scientific. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-ylamine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-phenyl-1,3,4-oxadiazole 97%.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide.
  • Springer. (2022). Barcoding drug information to recycle unwanted household pharmaceuticals: a review.
  • Peptides. (n.d.). How to Store Peptides | Best Practices for Researchers.

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